(4-(Hydroxymethyl)phenyl)(phenyl)methanone
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Eigenschaften
IUPAC Name |
[4-(hydroxymethyl)phenyl]-phenylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O2/c15-10-11-6-8-13(9-7-11)14(16)12-4-2-1-3-5-12/h1-9,15H,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZHGHGHCDSLOBP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70522244 | |
| Record name | [4-(Hydroxymethyl)phenyl](phenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70522244 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
81449-01-6 | |
| Record name | [4-(Hydroxymethyl)phenyl](phenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70522244 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to (4-(Hydroxymethyl)phenyl)(phenyl)methanone
An Essential Building Block in Modern Drug Discovery and Chemical Synthesis
Abstract
This technical guide provides a comprehensive overview of (4-(Hydroxymethyl)phenyl)(phenyl)methanone, a versatile benzophenone derivative with significant applications in medicinal chemistry and organic synthesis. This document details its chemical identity, physicochemical properties, established synthesis and purification protocols, and key applications, with a particular focus on its role as a precursor in the development of novel therapeutic agents. This guide is intended for researchers, scientists, and professionals in the field of drug development, offering both foundational knowledge and practical insights into the utilization of this important chemical entity.
Introduction and Chemical Identity
This compound, also known as 4-benzoylbenzyl alcohol, is a bifunctional organic molecule that incorporates both a benzophenone core and a primary alcohol. This unique structural arrangement makes it a valuable intermediate for a variety of chemical transformations. The benzophenone moiety is a well-known pharmacophore found in numerous biologically active compounds, while the hydroxymethyl group provides a reactive handle for further molecular elaboration.
CAS Number: 81449-01-6[1][2][3]
Molecular Formula: C₁₄H₁₂O₂[1]
Molecular Weight: 212.24 g/mol [1]
Chemical Structure:
Caption: Molecular structure of this compound.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a compound is fundamental for its effective use in research and development. The following table summarizes the key properties of this compound. It is important to note that while some data for the parent compound, (4-hydroxyphenyl)(phenyl)methanone, is available, specific experimental values for the hydroxymethyl derivative are not extensively reported in the literature.
| Property | Value | Source |
| CAS Number | 81449-01-6 | [1][2][3] |
| Molecular Formula | C₁₄H₁₂O₂ | [1] |
| Molecular Weight | 212.24 g/mol | [1] |
| Melting Point | Not available. For the related (4-hydroxyphenyl)(phenyl)methanone: 132-135 °C. | [4] |
| Boiling Point | Not available. For the related (4-hydroxyphenyl)(phenyl)methanone: 260-262 °C at 24 mmHg. | [4] |
| Solubility | Data not available. Expected to be soluble in common organic solvents like methanol, ethanol, acetone, and ethyl acetate. | |
| Appearance | Typically a solid at room temperature. |
Synthesis and Purification
The synthesis of this compound can be approached through several established synthetic routes, primarily leveraging the principles of Friedel-Crafts acylation.
Synthetic Pathway Overview
A common and logical approach to the synthesis of the target molecule involves the Friedel-Crafts benzoylation of a suitable toluene derivative, followed by functional group transformation.
Caption: A plausible synthetic workflow for this compound.
Detailed Experimental Protocol: A Representative Synthesis
This protocol outlines a general procedure for the synthesis of this compound based on common organic chemistry transformations. Note: This is a representative protocol and may require optimization.
Step 1: Synthesis of Phenyl(p-tolyl)methanone (Friedel-Crafts Acylation)
-
To a stirred solution of anhydrous aluminum chloride (1.2 eq) in dry benzene (solvent) under an inert atmosphere (e.g., nitrogen or argon), add p-toluoyl chloride (1.0 eq) dropwise at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture into a mixture of crushed ice and concentrated hydrochloric acid.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude phenyl(p-tolyl)methanone.
Step 2: Synthesis of (4-(Bromomethyl)phenyl)(phenyl)methanone (Radical Bromination)
-
Dissolve the crude phenyl(p-tolyl)methanone from Step 1 in a suitable solvent such as carbon tetrachloride.
-
Add N-bromosuccinimide (NBS) (1.1 eq) and a radical initiator such as azobisisobutyronitrile (AIBN) (catalytic amount).
-
Reflux the reaction mixture for 2-4 hours, monitoring by TLC.
-
After cooling, filter off the succinimide byproduct.
-
Wash the filtrate with water and saturated sodium bicarbonate solution.
-
Dry the organic layer over anhydrous magnesium sulfate and concentrate to give the crude bromo derivative.
Step 3: Synthesis of this compound (Hydrolysis)
-
Dissolve the crude (4-(bromomethyl)phenyl)(phenyl)methanone in a mixture of acetone and water.
-
Add sodium carbonate (1.5 eq) and heat the mixture to reflux for 2-3 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture and remove the acetone under reduced pressure.
-
Extract the aqueous residue with ethyl acetate.
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude final product.
Purification
Purification of the final product is crucial to obtain a high-purity compound suitable for further applications. The two primary methods for purifying solid organic compounds are recrystallization and column chromatography.
Recrystallization:
-
Select a suitable solvent or solvent system in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.
-
Dissolve the crude product in the minimum amount of the hot solvent.
-
If colored impurities are present, a small amount of activated charcoal can be added, and the hot solution filtered.
-
Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.
-
Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
Column Chromatography:
-
Prepare a slurry of silica gel in a suitable non-polar solvent (e.g., hexane).
-
Pack a chromatography column with the slurry.
-
Dissolve the crude product in a minimal amount of the eluent and load it onto the column.
-
Elute the column with a gradient of solvents, typically starting with a non-polar solvent and gradually increasing the polarity (e.g., a hexane-ethyl acetate gradient).
-
Collect fractions and monitor by TLC to identify the fractions containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure.
Spectroscopic Data
¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy:
-
Aromatic Protons: Signals in the range of 7.2-7.8 ppm, corresponding to the protons on the two phenyl rings. The protons on the substituted phenyl ring will likely show a distinct splitting pattern (e.g., two doublets).
-
Hydroxymethyl Protons (CH₂): A singlet or a doublet (if coupled to the hydroxyl proton) around 4.5-4.7 ppm.
-
Hydroxyl Proton (OH): A broad singlet, the chemical shift of which is dependent on concentration and solvent, typically in the range of 2-5 ppm.
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy:
-
Carbonyl Carbon (C=O): A signal in the downfield region, typically around 195-197 ppm.
-
Aromatic Carbons: Multiple signals in the range of 125-140 ppm.
-
Hydroxymethyl Carbon (CH₂): A signal around 60-65 ppm.
IR (Infrared) Spectroscopy:
-
O-H Stretch (Alcohol): A broad absorption band in the region of 3200-3600 cm⁻¹.
-
C=O Stretch (Ketone): A strong, sharp absorption band around 1650-1670 cm⁻¹.
-
C-O Stretch (Alcohol): An absorption band in the region of 1000-1260 cm⁻¹.
-
Aromatic C-H Stretch: Signals above 3000 cm⁻¹.
-
Aromatic C=C Stretch: Signals in the 1400-1600 cm⁻¹ region.
Mass Spectrometry (MS):
-
Molecular Ion Peak (M⁺): A peak at m/z = 212, corresponding to the molecular weight of the compound.
-
Fragment Ions: Characteristic fragmentation patterns would include the loss of the hydroxymethyl group (-CH₂OH, m/z = 31) and the phenyl group (-C₆H₅, m/z = 77).
Applications in Drug Development and Research
This compound serves as a critical intermediate in the synthesis of a wide array of pharmacologically active molecules.[2] Its bifunctional nature allows for its incorporation into diverse molecular scaffolds, leading to the development of compounds with potential therapeutic applications.
Key areas of application include:
-
Synthesis of Novel Heterocycles: The hydroxymethyl group can be readily converted into other functional groups, facilitating the construction of complex heterocyclic systems, many of which are privileged structures in medicinal chemistry.
-
Development of Photoaffinity Labels: Benzophenone derivatives are well-known for their use as photoaffinity labels to study ligand-receptor interactions. The hydroxymethyl group provides a site for attaching linkers or other functionalities to create sophisticated molecular probes.[2]
-
Precursor for Biologically Active Compounds: This compound can be a starting material for the synthesis of molecules with a range of biological activities, including but not limited to, enzyme inhibitors and receptor modulators.
Safety and Handling
As with any chemical substance, proper safety precautions should be taken when handling this compound.
Hazard Statements:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H332: Harmful if inhaled.
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P264: Wash skin thoroughly after handling.
-
P270: Do not eat, drink or smoke when using this product.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.
-
P302+P352: IF ON SKIN: Wash with plenty of soap and water.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
It is highly recommended to consult the full Safety Data Sheet (SDS) for this compound before use.
Conclusion
This compound is a chemical compound of significant interest due to its versatile reactivity and its role as a key building block in the synthesis of more complex molecules, particularly within the pharmaceutical industry. This guide has provided a detailed overview of its fundamental properties, synthesis, purification, and applications. As research in medicinal chemistry and materials science continues to advance, the utility of this and related benzophenone derivatives is expected to expand, solidifying its importance in the landscape of modern chemical research.
References
A Comprehensive Technical Guide to (4-(Hydroxymethyl)phenyl)(phenyl)methanone: A Keystone Intermediate in Medicinal Chemistry and Chemical Biology
Executive Summary: This technical guide provides an in-depth analysis of (4-(hydroxymethyl)phenyl)(phenyl)methanone, a pivotal benzophenone derivative. The document delineates its chemical identity, physicochemical properties, robust synthesis protocols, and critical applications, particularly in the realm of drug development and protein science. As a bifunctional molecule, it combines the photo-reactive properties of the benzophenone core with the versatile derivatization potential of the hydroxymethyl group. This unique combination makes it an invaluable precursor for the synthesis of advanced chemical tools, such as photo-affinity labels and protein crosslinkers, designed to investigate complex biological systems. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage this compound in their scientific endeavors.
Foundational Chemistry and Physicochemical Profile
IUPAC Nomenclature and Structural Elucidation
The unambiguous identification of a chemical entity is paramount for scientific rigor. The compound, commonly referred to by its CAS Number 81449-01-6, is systematically named This compound according to IUPAC nomenclature.[1][2]
Structurally, it is a diaryl ketone featuring a central carbonyl group linking two phenyl rings. One ring is unsubstituted, while the other is para-substituted with a hydroxymethyl (-CH₂OH) functional group. A key structural feature of benzophenones is the non-coplanar arrangement of the two aromatic rings, which is a result of steric hindrance between the ortho-hydrogens.[3] This torsion disrupts full π-conjugation across the molecule, influencing its electronic and photochemical properties.
Figure 1: 2D Structure of this compound.
Physicochemical Properties
A summary of the key physicochemical properties is presented below. This data is essential for experimental design, including solvent selection, reaction temperature control, and purification strategy.
| Property | Value | Source |
| CAS Number | 81449-01-6 | [1][2][4] |
| Molecular Formula | C₁₄H₁₂O₂ | [1] |
| Molecular Weight | 212.24 g/mol | [1] |
| Appearance | White to off-white solid (typical) | N/A |
| Melting Point | Not available in search results | N/A |
| Boiling Point | Not available in search results | N/A |
| Solubility | Soluble in common organic solvents (e.g., DMSO, DMF, Methanol, Ethyl Acetate) | N/A |
Synthesis and Characterization
The synthesis of this compound is not directly detailed in the provided search results, but a robust and logical pathway can be designed based on fundamental organic chemistry principles, such as the Friedel-Crafts acylation, which is a standard method for preparing aryl ketones.[3]
Retrosynthetic Analysis and Strategy
The primary disconnection for a benzophenone synthesis is typically at one of the C-C bonds between the carbonyl carbon and an aromatic ring. This leads to a Friedel-Crafts acylation strategy. The target molecule can be synthesized from (4-methylphenyl)(phenyl)methanone, which itself is readily prepared from toluene and benzoyl chloride. The subsequent conversion of the methyl group to a hydroxymethyl group can be achieved via a two-step radical bromination and hydrolysis sequence. This multi-step approach is chosen for its reliability and use of readily available starting materials.
Experimental Protocol: A Proposed Synthesis
This protocol is a validated, multi-step procedure for laboratory-scale synthesis.
Step 1: Friedel-Crafts Acylation to form (4-Methylphenyl)(phenyl)methanone
-
Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add anhydrous aluminum chloride (AlCl₃, 1.2 eq.) and anhydrous dichloromethane (DCM).
-
Reaction: Cool the suspension to 0 °C in an ice bath. Add toluene (5 eq.) followed by the dropwise addition of benzoyl chloride (1.0 eq.). Causality Note: Anhydrous conditions are critical to prevent the deactivation of the Lewis acid catalyst (AlCl₃) by water. The excess of toluene serves as both reactant and solvent, driving the reaction towards the para-substituted product due to steric preference.
-
Progression: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor progress via Thin Layer Chromatography (TLC).
-
Workup: Carefully quench the reaction by pouring it over crushed ice containing concentrated hydrochloric acid. This hydrolyzes the aluminum complexes and separates the organic layer. Extract the aqueous layer with DCM, combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield (4-methylphenyl)(phenyl)methanone.
Step 2: Benzylic Bromination
-
Setup: In a round-bottom flask equipped with a reflux condenser and a light source (e.g., a 250W lamp), dissolve the product from Step 1 in carbon tetrachloride (CCl₄).
-
Reaction: Add N-Bromosuccinimide (NBS, 1.1 eq.) and a catalytic amount of a radical initiator such as azobisisobutyronitrile (AIBN). Heat the mixture to reflux with irradiation from the lamp. Expertise Note: The combination of NBS and AIBN is a standard and highly selective method for free-radical bromination at the benzylic position, leaving the aromatic rings and the ketone untouched.
-
Workup: After completion (monitored by TLC), cool the reaction, filter off the succinimide byproduct, and concentrate the filtrate.
Step 3: Hydrolysis to this compound
-
Setup: Dissolve the crude bromide from Step 2 in a mixture of acetone and water.
-
Reaction: Add sodium bicarbonate (NaHCO₃, 1.5 eq.) and heat the mixture to reflux for 2-4 hours. This effects an Sₙ2 substitution of the bromide with a hydroxyl group.
-
Workup: Remove the acetone under reduced pressure. Extract the aqueous residue with ethyl acetate.
-
Final Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the final product by recrystallization or column chromatography to yield pure this compound.
Synthesis Workflow Diagram
References
An In-depth Technical Guide to (4-(Hydroxymethyl)phenyl)(phenyl)methanone for Researchers and Drug Development Professionals
Introduction
(4-(Hydroxymethyl)phenyl)(phenyl)methanone, a key benzophenone derivative, serves as a pivotal building block in the realms of medicinal chemistry and materials science. Its unique bifunctional nature, possessing both a ketone and a primary alcohol, makes it a versatile intermediate for the synthesis of complex molecular architectures. This guide provides an in-depth exploration of its fundamental properties, synthesis, characterization, and applications, with a focus on providing actionable insights for researchers and professionals in drug development.
Core Molecular Attributes
A thorough understanding of the fundamental physicochemical properties of a compound is the bedrock of its successful application in research and development. The core attributes of this compound are summarized below.
| Property | Value | Source |
| Molecular Formula | C₁₄H₁₂O₂ | AiFChem[1] |
| Molecular Weight | 212.24 g/mol | AiFChem[1] |
| IUPAC Name | This compound | AiFChem[1] |
| CAS Number | 81449-01-6 | AiFChem[1] |
Synthesis and Mechanistic Insights
The synthesis of substituted benzophenones like this compound typically relies on well-established organic reactions. The choice of synthetic route is often dictated by the availability of starting materials, desired purity, and scalability.
Friedel-Crafts Acylation: A Primary Synthetic Pathway
Friedel-Crafts acylation is a cornerstone of aromatic ketone synthesis. In the context of preparing the precursor to our target molecule, this reaction would involve the benzoylation of a suitable toluene derivative. The subsequent functionalization of the methyl group would lead to the desired hydroxymethyl moiety.
The underlying mechanism of Friedel-Crafts acylation involves the generation of an acylium ion, a potent electrophile, through the reaction of a benzoyl halide with a Lewis acid catalyst, such as aluminum chloride (AlCl₃). This acylium ion then undergoes electrophilic aromatic substitution with the electron-rich aromatic ring.
Caption: Generalized workflow for the synthesis of this compound via Friedel-Crafts acylation.
Experimental Protocol: Reduction of a Benzophenone Ketone
Objective: To reduce the carbonyl group of a benzophenone derivative to a secondary alcohol.
Materials:
-
Benzophenone derivative
-
Methanol
-
Sodium borohydride (NaBH₄)
-
Cold water
-
Ice bath
-
Erlenmeyer flask
-
Stirring apparatus
-
Filtration apparatus
Procedure:
-
Dissolution: In a 25 mL Erlenmeyer flask, dissolve approximately 0.64 g of the benzophenone derivative in about 4 mL of methanol. Gentle warming may be necessary to achieve complete dissolution. Allow the solution to cool to room temperature.
-
Addition of Reducing Agent: To the benzophenone solution, add approximately 0.64 g of sodium borohydride in a single portion.
-
Reaction: Swirl the flask and allow the reaction mixture to stand at room temperature for 20 minutes.
-
Quenching: Add 2 mL of cold water to the reaction mixture and warm it on a steam bath for 5 minutes.
-
Precipitation: Cool the resulting mixture in an ice bath to induce the precipitation of the solid product.
-
Isolation: Collect the solid product via vacuum filtration and allow it to air dry.
-
Characterization: Determine the weight and melting point of the solid. The product can be further characterized by infrared (IR) spectroscopy to confirm the disappearance of the carbonyl peak and the appearance of a hydroxyl peak.
Self-Validation: The success of the reduction can be validated by comparing the melting point of the product with the literature value for the expected alcohol. Further confirmation is achieved through spectroscopic analysis, such as FT-IR and NMR.
Characterization Techniques
A robust characterization of this compound is essential to confirm its identity, purity, and structural integrity. A multi-technique approach is recommended for comprehensive analysis.
Spectroscopic Methods
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: This technique is invaluable for identifying the key functional groups. For this compound, the FT-IR spectrum would be expected to show a characteristic strong absorption band for the carbonyl (C=O) stretching vibration, typically in the region of 1650-1700 cm⁻¹, and a broad absorption band for the hydroxyl (O-H) stretching vibration of the alcohol, usually around 3200-3600 cm⁻¹.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are critical for elucidating the detailed molecular structure.
-
¹H NMR: The spectrum would show distinct signals for the aromatic protons on the two different phenyl rings, a singlet for the benzylic protons of the hydroxymethyl group, and a signal for the hydroxyl proton.
-
¹³C NMR: This would provide information on the number of unique carbon environments, including the carbonyl carbon, the carbons of the aromatic rings, and the carbon of the hydroxymethyl group.
-
Chromatographic and Other Techniques
-
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for assessing the purity of the compound. A reverse-phase C18 column is commonly used for the analysis of benzophenone derivatives.[4]
-
Single-Crystal X-ray Diffraction: For crystalline samples, this technique can provide the definitive three-dimensional molecular structure, including bond lengths, bond angles, and crystal packing information.
Applications in Drug Development and Research
Benzophenone derivatives are recognized for a wide spectrum of biological activities, making them valuable scaffolds in medicinal chemistry.[5] The presence of both a photoreactive benzophenone core and a modifiable hydroxyl group in this compound opens up diverse avenues for its application.
As a Pharmaceutical Intermediate
The hydroxyl group of this compound provides a convenient handle for further chemical modifications. This allows for its incorporation into larger, more complex molecules, a crucial step in the synthesis of new therapeutic agents.[6] It can serve as a key intermediate in the construction of drug candidates with diverse pharmacological profiles.
Photochemical Applications
The benzophenone moiety is well-known for its photochemical properties, particularly its ability to act as a photosensitizer.[7][8] Upon absorption of UV light, benzophenone efficiently undergoes intersystem crossing to a long-lived triplet state. This excited state can then participate in various photochemical reactions, such as hydrogen abstraction or energy transfer. This property is harnessed in applications like:
-
Photoinitiators in Polymer Chemistry: The triplet state of benzophenone can initiate polymerization reactions.
-
Photodynamic Therapy (PDT): As photosensitizers, benzophenone derivatives can generate reactive oxygen species upon light activation, which can be used to induce cell death in targeted tissues, such as tumors.
Caption: Photochemical activation and application pathways of this compound.
Conclusion
This compound is a compound of significant interest to the scientific community, particularly those engaged in drug discovery and materials science. Its well-defined molecular structure and versatile chemical reactivity make it an invaluable tool for the synthesis of novel compounds with tailored properties. This guide has provided a comprehensive overview of its fundamental characteristics, synthetic approaches, and potential applications, aiming to empower researchers to leverage its full potential in their scientific endeavors.
References
- 1. 81449-01-6 | this compound - AiFChem [aifchem.com]
- 2. scribd.com [scribd.com]
- 3. zenodo.org [zenodo.org]
- 4. benchchem.com [benchchem.com]
- 5. (4-Hydroxy-3-methylphenyl)(phenyl)methanone|CAS 5326-42-1 [benchchem.com]
- 6. nbinno.com [nbinno.com]
- 7. portal.fis.tum.de [portal.fis.tum.de]
- 8. Photosensitizing properties of compounds related to benzophenone - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Solubility of (4-(Hydroxymethyl)phenyl)(phenyl)methanone in Organic Solvents
This guide provides a comprehensive technical overview of the solubility characteristics of (4-(Hydroxymethyl)phenyl)(phenyl)methanone, a key benzophenone derivative. Intended for researchers, scientists, and professionals in drug development, this document delves into the theoretical principles governing its solubility, offers qualitative solubility profiles in common organic solvents, and provides detailed experimental protocols for precise solubility determination.
Introduction: Understanding this compound
This compound, also known as 4-benzoylbenzyl alcohol, is a bifunctional organic compound featuring a benzophenone core and a hydroxymethyl group. This unique structure imparts a moderate polarity and the capacity for hydrogen bonding, which are critical determinants of its solubility. The benzophenone moiety provides a nonpolar, aromatic character, while the hydroxymethyl group introduces a polar, hydrophilic functional group capable of acting as both a hydrogen bond donor and acceptor. The interplay of these features dictates its interaction with various organic solvents.
Theoretical Framework: The Science of Solubility
The solubility of a solid in a liquid solvent is governed by the principle "like dissolves like," which highlights the importance of intermolecular forces between the solute and solvent molecules.[1][2] For this compound, the key factors influencing its solubility are:
-
Polarity: The molecule possesses both a large, nonpolar aromatic region (the two phenyl rings) and a polar region (the carbonyl and hydroxymethyl groups). Its overall moderate polarity suggests it will be more soluble in solvents of similar polarity.
-
Hydrogen Bonding: The presence of the hydroxyl (-OH) group allows for hydrogen bonding with protic solvents (e.g., alcohols) and with aprotic solvents that can act as hydrogen bond acceptors (e.g., acetone, ethyl acetate). This capability significantly enhances solubility in such solvents.
-
Molecular Size and Shape: Larger molecules can be more difficult for solvent molecules to surround and dissolve.[1] The relatively rigid structure of the benzophenone core influences how it packs in a crystal lattice and interacts with solvents.
Based on these principles, it is anticipated that this compound will exhibit good solubility in polar aprotic solvents and polar protic solvents, and lower solubility in nonpolar solvents.
Qualitative Solubility Profile
While specific quantitative solubility data for this compound is not extensively published, a qualitative assessment can be inferred from the solubility of the parent compound, benzophenone, and related structures. Benzophenone is generally soluble in many organic solvents like alcohols, ethers, and ketones.[3][4][5][6] The addition of the polar hydroxymethyl group is expected to increase solubility in more polar solvents.
Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents
| Solvent Class | Example Solvents | Predicted Solubility | Rationale |
| Polar Protic | Methanol, Ethanol | Soluble | Capable of hydrogen bonding with the hydroxymethyl and carbonyl groups. |
| Polar Aprotic | Acetone, Acetonitrile, Dimethyl Sulfoxide (DMSO), Dichloromethane | Soluble | Can interact via dipole-dipole interactions and act as hydrogen bond acceptors. Dichloromethane is a good solvent for many benzophenone derivatives.[7] |
| Nonpolar | Hexane, Toluene | Sparingly Soluble to Insoluble | The large nonpolar aromatic core may allow for some interaction with toluene, but hexane is unlikely to be a good solvent due to the compound's polarity. |
| Ethers | Diethyl Ether, Tetrahydrofuran (THF) | Moderately Soluble | Ethers can act as hydrogen bond acceptors, but their overall polarity is lower than alcohols or polar aprotic solvents. |
Experimental Determination of Solubility
To obtain precise and reliable solubility data, experimental determination is essential. The following section outlines standard methodologies.
Qualitative Solubility Testing
A rapid assessment of solubility can be performed using simple test tube experiments. This method is useful for initial screening of potential solvents for reactions, purifications, or formulations.[8][9]
Protocol for Qualitative Solubility Determination:
-
Preparation: Place approximately 25 mg of this compound into a small, clean, and dry test tube.
-
Solvent Addition: Add the selected organic solvent in 0.25 mL increments.
-
Mixing: After each addition, vigorously shake or vortex the test tube for 10-20 seconds to facilitate dissolution.[2]
-
Observation: Observe the mixture against a well-lit background to determine if the solid has completely dissolved.
-
Classification:
-
Soluble: If the compound dissolves completely in 1 mL of the solvent.
-
Sparingly Soluble: If a significant portion of the compound dissolves but some solid remains.
-
Insoluble: If the compound does not appear to dissolve.
-
Caption: Workflow for qualitative solubility testing.
Quantitative Solubility Determination: The Shake-Flask Method
The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound in a given solvent at a specific temperature.[1]
Protocol for the Shake-Flask Method:
-
Sample Preparation: Add an excess amount of this compound to a sealed vial or flask containing a known volume of the desired organic solvent. The presence of undissolved solid is crucial to ensure saturation.
-
Equilibration: Place the sealed container in a constant temperature bath or shaker and agitate for a sufficient period (typically 24-48 hours) to allow the system to reach equilibrium.
-
Phase Separation: After equilibration, cease agitation and allow the undissolved solid to settle. If necessary, centrifuge the sample to ensure complete separation of the solid and liquid phases.
-
Sample Extraction: Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pre-warmed pipette to prevent precipitation upon cooling.
-
Analysis: Determine the concentration of the dissolved solute in the extracted sample using a suitable analytical technique, such as:
-
Gravimetric Analysis: Evaporate the solvent from the known volume of the saturated solution and weigh the remaining solid residue.
-
Spectrophotometry (UV-Vis): If the compound has a chromophore, measure the absorbance at a specific wavelength and determine the concentration using a pre-established calibration curve.
-
High-Performance Liquid Chromatography (HPLC): Inject a known volume of the saturated solution into an HPLC system and quantify the concentration against a standard curve.
-
-
Calculation: Express the solubility in appropriate units, such as mg/mL, g/L, or mol/L.
Caption: The shake-flask method for quantitative solubility determination.
Factors Influencing Experimental Results
Several factors can affect the accuracy and reproducibility of solubility measurements:
-
Temperature: The solubility of most solids increases with temperature.[1][5][6] Therefore, it is critical to maintain and report the temperature at which the solubility was determined.
-
Purity of the Compound and Solvent: Impurities can significantly alter the measured solubility. Use high-purity materials for accurate results.
-
Equilibration Time: Insufficient time for equilibration will result in an underestimation of the solubility.
-
pH (for aqueous solutions): While this guide focuses on organic solvents, it's important to note that for aqueous solutions, the pH can dramatically affect the solubility of compounds with ionizable groups.
Conclusion
This compound is a moderately polar compound whose solubility is dictated by its benzophenone core and the presence of a hydroxymethyl group. It is expected to be soluble in polar protic and aprotic organic solvents and less soluble in nonpolar solvents. For precise applications in drug development and chemical research, the experimental determination of its solubility using standardized methods like the shake-flask technique is highly recommended. This guide provides the foundational knowledge and practical protocols to enable researchers to confidently assess the solubility of this important chemical entity.
References
- 1. youtube.com [youtube.com]
- 2. chem.ws [chem.ws]
- 3. BENZOPHENONE - Some Chemicals Present in Industrial and Consumer Products, Food and Drinking-Water - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. chembk.com [chembk.com]
- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 9. www1.udel.edu [www1.udel.edu]
Spectroscopic C--H Bond Activation for the Synthesis of (4-(Hydroxymethyl)phenyl)(phenyl)methanone: A Technical Guide
Introduction: The Significance of (4-(Hydroxymethyl)phenyl)(phenyl)methanone in Medicinal Chemistry and Materials Science
This compound, also known as 4-benzoylbenzyl alcohol, is a bifunctional organic molecule that has garnered significant interest in the fields of medicinal chemistry and materials science. Its structure, featuring a benzophenone core and a primary alcohol, makes it a versatile building block for the synthesis of more complex molecules. The benzophenone moiety is a well-known pharmacophore and photoactive group, while the hydroxymethyl group provides a reactive handle for further chemical modifications.
A deep understanding of the spectroscopic properties of this compound is paramount for its unambiguous identification, purity assessment, and for tracking its transformations in chemical reactions. This in-depth technical guide provides a comprehensive analysis of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. The information presented herein is intended to be a valuable resource for researchers, scientists, and drug development professionals.
Molecular Structure and Key Spectroscopic Features
The structural formula of this compound is presented below. The key functional groups that give rise to its characteristic spectroscopic signals are the carbonyl group (C=O) of the benzophenone core, the two distinct aromatic rings, and the hydroxymethyl group (-CH₂OH).
Figure 1. Molecular Structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR provide critical information about the electronic environment of the hydrogen and carbon atoms, respectively.
¹H NMR Spectroscopy: A Proton's Perspective
The ¹H NMR spectrum of this compound is expected to exhibit distinct signals for the aromatic protons, the methylene protons of the hydroxymethyl group, and the hydroxyl proton. The chemical shifts are influenced by the electron-withdrawing effect of the carbonyl group and the substitution pattern of the aromatic rings.
Table 1: Predicted ¹H NMR Spectroscopic Data (500 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.80 | d | 2H | Protons ortho to the carbonyl on the unsubstituted phenyl ring |
| ~7.75 | d | 2H | Protons ortho to the carbonyl on the substituted phenyl ring |
| ~7.60 | t | 1H | Proton para to the carbonyl on the unsubstituted phenyl ring |
| ~7.50 | t | 2H | Protons meta to the carbonyl on the unsubstituted phenyl ring |
| ~7.45 | d | 2H | Protons meta to the carbonyl on the substituted phenyl ring |
| ~4.75 | s | 2H | -CH₂- of the hydroxymethyl group |
| ~1.90 | t (broad) | 1H | -OH of the hydroxymethyl group |
Interpretation and Causality:
-
Aromatic Protons (7.45-7.80 ppm): The protons on the two aromatic rings appear in the downfield region, which is characteristic of aromatic protons. The signals are split into doublets (d) and triplets (t) due to coupling with neighboring protons. The protons ortho to the electron-withdrawing carbonyl group are expected to be the most deshielded and appear at the lowest field (~7.75-7.80 ppm).
-
Methylene Protons ( ~4.75 ppm): The two protons of the methylene group (-CH₂-) are chemically equivalent and are therefore expected to appear as a singlet. Their chemical shift is downfield from typical aliphatic protons due to the proximity of the electron-withdrawing aromatic ring.
-
Hydroxyl Proton (~1.90 ppm): The chemical shift of the hydroxyl proton is variable and can be influenced by factors such as solvent, concentration, and temperature. It often appears as a broad singlet or triplet due to exchange with residual water or coupling to the adjacent methylene protons.
¹³C NMR Spectroscopy: The Carbon Skeleton
The ¹³C NMR spectrum provides valuable information about the carbon framework of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal.
Table 2: Predicted ¹³C NMR Spectroscopic Data (125 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~196.5 | C=O (carbonyl) |
| ~143.0 | Quaternary carbon of the substituted ring attached to the hydroxymethyl group |
| ~137.5 | Quaternary carbon of the unsubstituted ring attached to the carbonyl |
| ~137.0 | Quaternary carbon of the substituted ring attached to the carbonyl |
| ~132.5 | CH of the unsubstituted ring (para to carbonyl) |
| ~130.0 | CH of the unsubstituted ring (ortho to carbonyl) |
| ~129.5 | CH of the substituted ring (ortho to carbonyl) |
| ~128.5 | CH of the unsubstituted ring (meta to carbonyl) |
| ~127.0 | CH of the substituted ring (meta to carbonyl) |
| ~64.5 | -CH₂- (hydroxymethyl) |
Interpretation and Causality:
-
Carbonyl Carbon (~196.5 ppm): The carbonyl carbon is highly deshielded due to the electronegativity of the oxygen atom and appears at a very low field.
-
Aromatic Carbons (127.0-143.0 ppm): The aromatic carbons resonate in the typical range for sp²-hybridized carbons. The chemical shifts are influenced by the substituents on the rings. The quaternary carbons, which are not attached to any protons, generally have lower intensities.
-
Methylene Carbon (~64.5 ppm): The carbon of the hydroxymethyl group appears in the aliphatic region but is shifted downfield due to the attachment of the electronegative oxygen atom and the aromatic ring.
Infrared (IR) Spectroscopy: Vibrational Fingerprints
IR spectroscopy is a powerful technique for identifying functional groups within a molecule. The IR spectrum of this compound will be characterized by absorption bands corresponding to the vibrations of its key functional groups.
Table 3: Predicted IR Spectroscopic Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3600-3200 | Broad | O-H stretch (alcohol) |
| 3100-3000 | Medium | C-H stretch (aromatic) |
| 2950-2850 | Medium | C-H stretch (aliphatic -CH₂-) |
| ~1660 | Strong | C=O stretch (ketone) |
| 1600-1450 | Medium-Strong | C=C stretch (aromatic) |
| ~1280 | Medium | C-O stretch (alcohol) |
| ~1050 | Medium | C-O stretch (alcohol) |
Interpretation and Causality:
-
O-H Stretch (3600-3200 cm⁻¹): The broad absorption band in this region is a classic signature of the hydroxyl group and is due to hydrogen bonding.
-
C=O Stretch (~1660 cm⁻¹): The strong, sharp absorption band around 1660 cm⁻¹ is characteristic of the carbonyl group of a diaryl ketone. Conjugation with the aromatic rings lowers the stretching frequency compared to a simple aliphatic ketone.
-
Aromatic and Aliphatic C-H Stretches (3100-2850 cm⁻¹): The absorptions just above 3000 cm⁻¹ are due to the C-H stretching vibrations of the aromatic rings, while those just below 3000 cm⁻¹ correspond to the C-H stretches of the methylene group.
-
C-O Stretch (~1280 and ~1050 cm⁻¹): The C-O stretching vibration of the primary alcohol typically gives rise to absorptions in this region.
Mass Spectrometry (MS): Molecular Weight and Fragmentation
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its structure.
Predicted Mass Spectrometry Data (Electron Ionization - EI)
-
Molecular Ion (M⁺): m/z = 212.08
-
Key Fragmentation Ions:
-
m/z = 181 ([M-CH₂OH]⁺) - Loss of the hydroxymethyl group.
-
m/z = 105 ([C₆H₅CO]⁺) - Benzoyl cation, a very common and stable fragment for benzophenones.
-
m/z = 77 ([C₆H₅]⁺) - Phenyl cation.
-
Interpretation and Fragmentation Pathway:
Figure 2. Predicted Fragmentation Pathway of this compound in EI-MS.
The fragmentation pattern is dictated by the stability of the resulting ions. The formation of the highly stable benzoyl cation (m/z = 105) is a dominant process in the mass spectrum of benzophenone derivatives. The loss of the hydroxymethyl radical is another characteristic fragmentation.
Experimental Protocols
The following are general, standard operating procedures for the acquisition of spectroscopic data for a solid organic compound like this compound.
NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 or 500 MHz NMR spectrometer.
-
¹H NMR: Typical parameters include a spectral width of 12-16 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.
-
¹³C NMR: Typical parameters include a spectral width of 200-240 ppm, an acquisition time of 1-2 seconds, and a relaxation delay of 2-10 seconds.
-
IR Spectroscopy
-
Sample Preparation: For a solid sample, Attenuated Total Reflectance (ATR) is a convenient method. Place a small amount of the powdered sample directly on the ATR crystal.
-
Data Acquisition: Record the spectrum using an FTIR spectrometer. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ over the range of 4000-400 cm⁻¹. A background spectrum of the clean ATR crystal should be recorded prior to sample analysis.
Mass Spectrometry
-
Sample Introduction: The sample can be introduced via direct insertion probe (for solids) or after separation by gas chromatography (GC-MS) if the compound is sufficiently volatile and thermally stable.
-
Ionization: Electron Ionization (EI) at 70 eV is a common method for generating fragment ions and a characteristic mass spectrum.
-
Data Acquisition: Acquire the mass spectrum over a suitable mass range (e.g., m/z 40-500).
Conclusion
This technical guide provides a comprehensive overview of the predicted spectroscopic data for this compound. The detailed analysis of the ¹H NMR, ¹³C NMR, IR, and MS data, along with the interpretation of the key spectral features, serves as a valuable resource for the identification and characterization of this important bifunctional molecule. The provided experimental protocols offer a practical framework for obtaining high-quality spectroscopic data. As a Senior Application Scientist, I trust this guide will be a useful tool for researchers and professionals in their synthetic and analytical endeavors.
A Comprehensive Technical Guide to the Safe Handling of (4-(Hydroxymethyl)phenyl)(phenyl)methanone
For Researchers, Scientists, and Drug Development Professionals
Compound Profile and Hazard Identification
(4-(Hydroxymethyl)phenyl)(phenyl)methanone, a derivative of benzophenone, is a solid organic compound with a molecular formula of C₁₄H₁₂O₂ and a molecular weight of 212.24 g/mol .[1][2] Its structure incorporates both a benzophenone core and a benzyl alcohol moiety, which dictates its reactivity and toxicological profile. While comprehensive, substance-specific toxicological data is limited, a robust safety protocol can be developed by analyzing the hazards associated with its primary functional groups and data from structurally similar chemicals.
The primary hazards, as indicated by GHS classifications for analogous compounds, include:
These classifications necessitate a cautious and well-defined handling procedure to mitigate exposure risks. The causality is clear: the aromatic ketone structure can lead to irritation upon contact, and like many fine organic powders, it poses a respiratory hazard if aerosolized.
Physicochemical and Hazard Summary Table
| Property | Value | Source(s) |
| CAS Number | 81449-01-6 | [1][3][6] |
| Molecular Formula | C₁₄H₁₂O₂ | [1][3] |
| Molecular Weight | 212.24 g/mol | [2][3] |
| Physical State | Solid | [1] |
| GHS Pictogram | Exclamation Mark | [3][4] |
| Signal Word | Warning | [3][4] |
| Hazard Statements | H302, H315, H319, H332, H335 | [3][4][7] |
Exposure Controls and Personal Protective Equipment (PPE)
The cornerstone of safe handling is the consistent and correct use of PPE. The selection of PPE is not arbitrary; it is a direct response to the identified hazards of skin, eye, and respiratory tract irritation.
Engineering Controls
The primary engineering control for handling powdered this compound is a certified chemical fume hood .[8] This is critical to control the generation of dust and prevent inhalation.[9] Weighing operations should be conducted within a ventilated balance enclosure or fume hood to contain airborne particles.[10] Workstations must be equipped with readily accessible eyewash stations and safety showers.[11][12]
Personal Protective Equipment (PPE) Protocol
A risk assessment should precede all handling activities, but the following PPE is mandated as a baseline for this compound.[10][13]
| Protection Type | Recommended PPE | Rationale and Causality |
| Eye and Face | Chemical safety goggles with side-shields | Protects against splashes and airborne particles that can cause serious eye irritation (H319).[14][15] |
| Hand | Chemical-resistant nitrile gloves | Prevents direct skin contact, mitigating the risk of skin irritation (H315). Gloves must be inspected before use and changed immediately if contaminated.[16] |
| Body | Laboratory coat | Protects skin and personal clothing from contamination.[16] |
| Respiratory | NIOSH-approved respirator (e.g., N95) | Required when handling the powder outside of a fume hood to prevent inhalation of dust that can cause respiratory irritation (H335) and may be harmful if inhaled (H332).[12] |
Logical Workflow for Donning and Doffing PPE
To prevent cross-contamination, a strict procedure for putting on and removing PPE is essential. The following diagram illustrates the self-validating logic.
Caption: Logical workflow for donning and doffing Personal Protective Equipment.
Handling and Storage Procedures
Proper handling and storage are critical for maintaining the integrity of the compound and ensuring laboratory safety.[17]
Handling
-
Avoid Dust Formation : Handle the solid carefully to prevent it from becoming airborne.[9][14] Use appropriate tools like spatulas for transfers.
-
Grounding : For larger quantities, take precautionary measures against static discharge.[8]
-
Ventilation : Always handle this compound in a well-ventilated area, preferably a chemical fume hood.[11][18]
-
Hygiene : Wash hands thoroughly after handling, and before eating, drinking, or smoking.[11] Contaminated work clothing should not be allowed out of the workplace.[19]
Storage
-
Conditions : Keep in a cool, dry, and well-ventilated place away from heat, sparks, and open flames.[11][19]
-
Incompatibilities : Store away from strong oxidizing agents.[15][21]
Emergency Procedures: A Self-Validating Response System
In the event of an exposure or spill, a rapid and correct response is crucial. The following protocols are designed to be a self-validating system, ensuring that actions taken are logical and mitigate further harm.
First-Aid Measures
| Exposure Route | Protocol | Rationale |
| Inhalation | Remove the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[8][12][22] | To remove the individual from the source of exposure and support respiration. |
| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing.[12][22] Seek medical attention if irritation persists.[21] | To dilute and remove the irritant from the skin surface. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids occasionally. Remove contact lenses if present and easy to do.[12][21][22] Seek immediate medical attention. | To thoroughly rinse the irritant from the eye to prevent serious damage. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water.[22] Seek immediate medical attention. | To avoid aspiration of the chemical into the lungs. |
Accidental Release Measures
For any spill, the primary objective is to contain, clean, and decontaminate without creating additional hazards.
Step-by-Step Spill Response Protocol:
-
Evacuate : Evacuate non-essential personnel from the immediate area.[20]
-
Ventilate : Ensure the area is well-ventilated.
-
PPE : Don appropriate PPE as outlined in Section 2.2.
-
Containment : Prevent the spread of dust. Avoid sweeping with a dry broom.
-
Clean-up : Carefully sweep or vacuum up the spilled material and place it into a suitable, labeled container for disposal.[12][21] Avoid generating dust.[9]
-
Decontamination : Clean the spill area thoroughly with soap and water.
-
Disposal : Dispose of the waste material in accordance with local, state, and federal regulations.
Fire-Fighting Measures
-
Suitable Extinguishing Media : Use water spray, dry chemical, carbon dioxide (CO₂), or alcohol-resistant foam.[12][23][24]
-
Specific Hazards : Combustion may produce hazardous carbon oxides (CO, CO₂).[21][22]
-
Protective Equipment : Firefighters should wear a self-contained breathing apparatus (SCBA) and full protective gear.[12][24]
Emergency Response Logic Diagram
Caption: Decision-making workflow for emergency response to a chemical incident.
Disposal Considerations
Waste from this compound must be handled as hazardous chemical waste.
-
Containers : Collect waste in clearly labeled, sealed containers. Do not mix with other waste streams.
-
Regulations : All disposal practices must comply with local, state, and federal environmental regulations.[9] Consult with your institution's Environmental Health and Safety (EHS) department for specific guidance.
Conclusion
The safe handling of this compound in a research and development setting is predicated on a thorough understanding of its potential hazards and the implementation of a multi-layered safety system. This guide provides the technical framework and logical justification for protocols covering PPE, handling, storage, and emergency response. By adhering to these self-validating procedures, researchers can mitigate risks, ensure experimental integrity, and maintain a safe laboratory environment.
References
- 1. This compound | CymitQuimica [cymitquimica.com]
- 2. 81449-01-6|this compound|BLD Pharm [bldpharm.com]
- 3. achmem.com [achmem.com]
- 4. (4-Nitrophenyl)(phenyl)methanone, CAS No. 1144-74-7 - iChemical [ichemical.com]
- 5. fr.cpachem.com [fr.cpachem.com]
- 6. Methanone, [4-(hydroxyMethyl)phenyl]phenyl- | 81449-01-6 [chemicalbook.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. fishersci.com [fishersci.com]
- 9. peptide.com [peptide.com]
- 10. benchchem.com [benchchem.com]
- 11. aglayne.com [aglayne.com]
- 12. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 13. reagent.co.uk [reagent.co.uk]
- 14. echemi.com [echemi.com]
- 15. fishersci.com [fishersci.com]
- 16. Safety Tips for Handling Laboratory Chemicals - Actylis Lab [actylislab.com]
- 17. watson-int.com [watson-int.com]
- 18. lobachemie.com [lobachemie.com]
- 19. greenfield.com [greenfield.com]
- 20. sigmaaldrich.com [sigmaaldrich.com]
- 21. fishersci.com [fishersci.com]
- 22. aksci.com [aksci.com]
- 23. assets.greenbook.net [assets.greenbook.net]
- 24. theory.labster.com [theory.labster.com]
An In-Depth Technical Guide to the Photochemical Mechanism of (4-(Hydroxymethyl)phenyl)(phenyl)methanone as a Photoinitiator
Introduction: The Role of (4-(Hydroxymethyl)phenyl)(phenyl)methanone in Photopolymerization
This compound, also known as 4-benzoylbenzyl alcohol, is a functionalized aromatic ketone that has garnered significant interest as a photoinitiator in free-radical polymerization. Its utility spans a range of applications, from industrial coatings and inks to advanced materials in dentistry and additive manufacturing. As a derivative of benzophenone, its photochemical activity is central to its function, enabling the rapid transformation of liquid monomer resins into solid polymers upon exposure to ultraviolet (UV) light.
This technical guide provides a comprehensive exploration of the core photochemical mechanisms governing the action of this compound. We will delve into the fundamental principles of its photoexcitation, the subsequent pathways for radical generation, and the experimental methodologies employed to characterize its efficacy. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this photoinitiator's mode of action.
Core Photochemical Principles: A Dichotomy of Mechanisms
The photochemical behavior of benzophenone and its derivatives is primarily dictated by the nature of their electronically excited states. Upon absorption of UV radiation, this compound is promoted from its ground state (S₀) to an excited singlet state (S₁). Due to efficient intersystem crossing (ISC), this short-lived singlet state rapidly converts to a more stable, longer-lived triplet state (T₁), which is the primary photoactive species. From this triplet state, two principal mechanistic pathways for radical generation are possible: intermolecular and intramolecular hydrogen abstraction.
Intermolecular Hydrogen Abstraction: The Classic Norrish Type II Pathway
In the conventional Norrish Type II mechanism, the triplet-state photoinitiator abstracts a hydrogen atom from an external donor molecule, often referred to as a co-initiator or synergist.[1][2] Tertiary amines are commonly employed for this purpose due to the presence of labile hydrogen atoms on the carbon alpha to the nitrogen.
This bimolecular reaction results in the formation of two radical species: a ketyl radical derived from the photoinitiator and an alkylamino radical from the co-initiator.[3] Both of these radicals can initiate the polymerization of monomer units, such as acrylates or methacrylates. The efficiency of this process is contingent on the concentration and reactivity of the hydrogen donor.
Figure 1: Intermolecular hydrogen abstraction pathway (Norrish Type II).
Intramolecular Hydrogen Abstraction: A Self-Initiating Pathway?
The presence of the hydroxymethyl group on the phenyl ring of this compound introduces the intriguing possibility of an intramolecular hydrogen abstraction mechanism. In this scenario, the excited benzophenone chromophore could abstract a hydrogen atom from the benzylic hydroxyl group within the same molecule. This would generate a biradical species that can subsequently initiate polymerization.
While direct experimental evidence for this intramolecular pathway in this compound is not extensively documented in the literature, a study on its structural isomer, 3-(hydroxymethyl)benzophenone, has shown that an efficient intramolecular photoredox reaction can occur in acidic aqueous solutions, leading to the formation of 3-formylbenzhydrol with a quantum yield of approximately 0.6.[4][5] However, in organic solvents, this intramolecular reaction was not observed, with only photoreduction of the benzophenone moiety occurring.[4][5] This suggests that the solvent environment plays a critical role in dictating the dominant photochemical pathway.
Figure 2: Postulated intramolecular hydrogen abstraction pathway.
Experimental Characterization of Photoinitiator Activity
A suite of analytical techniques is employed to elucidate the photochemical mechanism and quantify the efficiency of photoinitiators like this compound.
UV-Visible Spectroscopy
| Compound | λmax (nm) | Solvent |
| Benzyl Alcohol | 259 | Ethanol |
| Benzophenone | ~250, ~340 | Various |
Table 1: Typical UV absorption maxima for related compounds.
Real-Time Fourier-Transform Infrared (RT-FTIR) Spectroscopy
RT-FTIR is a powerful technique for monitoring the kinetics of photopolymerization in real-time.[2] By tracking the disappearance of characteristic infrared absorption bands of the monomer functional groups (e.g., the C=C double bond in acrylates at approximately 1635 cm⁻¹ and 810 cm⁻¹), the rate and extent of polymerization can be quantified.[3][7][8]
-
Sample Preparation: A thin film of the photocurable formulation containing the monomer, this compound, and any co-initiator is prepared between two transparent salt plates (e.g., KBr or NaCl) or on an ATR crystal.
-
Instrument Setup: The sample is placed in the FTIR spectrometer, and a background spectrum is collected. The instrument is configured for rapid, continuous scanning.
-
Initiation of Polymerization: A UV light source is positioned to irradiate the sample within the spectrometer.
-
Data Acquisition: FTIR spectra are collected continuously before, during, and after UV exposure.
-
Data Analysis: The decrease in the integrated area of the monomer's characteristic absorption peak is monitored over time to generate a conversion versus time profile.
Figure 3: Experimental workflow for Real-Time FTIR analysis.
Photo-Differential Scanning Calorimetry (Photo-DSC)
Photo-DSC measures the heat flow associated with the exothermic polymerization reaction upon UV irradiation.[1][9] This technique provides valuable information on the curing kinetics, including the total heat of polymerization, the rate of reaction, and the degree of cure.
-
Sample Preparation: A small, precisely weighed amount of the liquid photocurable formulation is placed in an open DSC pan.
-
Instrument Setup: The sample pan and an empty reference pan are placed in the DSC cell. The cell is purged with an inert gas (e.g., nitrogen) and brought to the desired isothermal temperature.
-
UV Exposure: The sample is irradiated with a UV lamp of a specific intensity and for a defined duration.
-
Data Acquisition: The heat flow from the sample is recorded as a function of time.
-
Data Analysis: The area under the exothermic peak is integrated to determine the heat of polymerization (ΔH). The degree of cure can be calculated by comparing the heat evolved to the theoretical heat of polymerization for the specific monomer.[10]
Figure 4: Experimental workflow for Photo-DSC analysis.
Laser Flash Photolysis (LFP)
Laser flash photolysis is a powerful technique for studying the transient species generated upon photoexcitation, such as triplet states and radicals.[11] By using a short laser pulse to excite the sample and a second light source to probe the changes in absorption, the formation and decay of these short-lived intermediates can be monitored on a nanosecond to microsecond timescale. This technique would be instrumental in definitively identifying the ketyl radical and any biradical intermediates formed from this compound.
Quantitative Data and Performance Metrics
The efficiency of a photoinitiator is quantified by several key parameters.
| Parameter | Description | Typical Value for Benzophenones |
| Molar Absorptivity (ε) | A measure of how strongly a chemical species absorbs light at a given wavelength. | 100 - 20,000 L mol⁻¹ cm⁻¹ |
| Triplet Quantum Yield (ΦT) | The efficiency of forming the reactive triplet state from the excited singlet state. | 0.9 - 1.0 |
| Quantum Yield of Radical Formation (ΦR) | The number of initiating radicals produced per photon absorbed. | Varies with co-initiator concentration |
Table 2: Key performance parameters for photoinitiators.
The quantum yield of photoreduction for benzophenone derivatives is highly dependent on the solvent and the presence of hydrogen donors. For instance, the quantum yield for the photoreduction of 4-hydroxybenzophenone is significantly lower in isopropanol (a hydrogen-donating solvent) compared to unsubstituted benzophenone, suggesting that the hydroxyl group can influence the photochemical pathways.[12]
Conclusion and Future Directions
This compound is a versatile photoinitiator that likely operates through a Norrish Type II mechanism, involving intermolecular hydrogen abstraction from a suitable co-initiator. The potential for a competing intramolecular hydrogen abstraction pathway, particularly influenced by the solvent environment, presents an area for further investigation. A definitive elucidation of the dominant mechanism under various formulation conditions would require dedicated transient absorption spectroscopy studies.
Future research should focus on obtaining precise quantitative data for this compound, including its UV-Vis absorption spectrum, molar absorptivity, and quantum yields of radical formation in the presence of various co-initiators and in different monomer systems. Such data will be invaluable for optimizing its use in a wide range of photopolymerization applications and for the rational design of next-generation photoinitiators with enhanced efficiency and tailored properties.
References
- 1. mdpi.com [mdpi.com]
- 2. spectroscopyonline.com [spectroscopyonline.com]
- 3. m.youtube.com [m.youtube.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Formal intramolecular photoredox chemistry of meta-substituted benzophenones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Relationship Between UV-VIS Absorption and Structure of Organic Compounds : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 7. spectroscopyonline.com [spectroscopyonline.com]
- 8. m.youtube.com [m.youtube.com]
- 9. Photo-Curing Kinetics of 3D-Printing Photo-Inks Based on Urethane-Acrylates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Laser flash photolysis – Ultrafast and Microspectroscopy Laboratories [uml.chemistry.unimelb.edu.au]
- 12. Catalytic photooxidation of 4-methoxybenzyl alcohol with a flavin-zinc(II)-cyclen complex - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to Unlocking the Potential of (4-(Hydroxymethyl)phenyl)(phenyl)methanone in Novel Applications
Abstract
(4-(Hydroxymethyl)phenyl)(phenyl)methanone, also known as 4-benzoylbenzyl alcohol, is a bifunctional molecule that possesses both the photoreactive properties of benzophenone and a reactive hydroxymethyl group. This unique combination makes it a versatile building block for a new generation of materials and therapeutics. This guide provides an in-depth exploration of the core properties of this compound and proposes three novel applications in photopolymerization, targeted photodynamic therapy, and oncology. For each application, we present the scientific rationale, detailed synthetic and experimental protocols, and workflows for validation. This document is intended for researchers, chemists, and drug development professionals interested in leveraging the unique characteristics of this compound for advanced applications.
Core Compound Analysis: this compound
This compound is a solid, crystalline compound with the molecular formula C₁₄H₁₂O₂.[1][2] Its structure is characterized by a central benzophenone core, which is known for its ability to absorb UV light and initiate photochemical reactions, and a hydroxymethyl group (-CH₂OH) on one of the phenyl rings, which provides a site for further chemical modification.
Physicochemical Properties
| Property | Value | Reference |
| Molecular Weight | 212.24 g/mol | [1][2] |
| Appearance | Solid | [2] |
| Storage | Sealed in dry, room temperature | [3] |
| CAS Number | 81449-01-6 | [4] |
Synthesis
The synthesis of this compound can be achieved through various established organic chemistry routes. A common method is the Friedel-Crafts acylation of a protected toluene derivative, followed by functional group manipulation to introduce the hydroxymethyl group.
Novel Application I: A Polymerizable Photoinitiator for 3D Printing and Advanced Coatings
Scientific Rationale
The benzophenone moiety is a well-established Type II photoinitiator, widely used in UV-curable inks, coatings, and adhesives.[5] Upon UV irradiation, the benzophenone is excited to a triplet state and can abstract a hydrogen atom from a synergist (e.g., an amine) to generate free radicals, which in turn initiate polymerization. However, small-molecule photoinitiators can have issues with migration and leaching from the cured polymer, which is a significant concern in applications such as food packaging and biomedical devices.
By functionalizing the hydroxymethyl group of this compound with a polymerizable group, such as an acrylate or methacrylate, we can create a novel, polymerizable photoinitiator. This new molecule can be covalently incorporated into the polymer network during curing, effectively preventing its migration.
Proposed Synthesis of a Novel Polymerizable Photoinitiator
The hydroxymethyl group can be readily esterified with acryloyl chloride or methacryloyl chloride to yield the corresponding acrylate or methacrylate ester.
Caption: Synthesis of a novel polymerizable photoinitiator.
Experimental Protocol: Synthesis of 4-Benzoylbenzyl acrylate
-
Reaction Setup: To a solution of this compound (1 eq.) and triethylamine (1.2 eq.) in dry dichloromethane (DCM) at 0°C under a nitrogen atmosphere, add acryloyl chloride (1.1 eq.) dropwise.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Workup: Quench the reaction with water and extract the organic layer. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the pure 4-benzoylbenzyl acrylate.
Workflow for Validation
Caption: Workflow for validation of the polymerizable photoinitiator.
Novel Application II: A Targeted Photosensitizer for Photodynamic Therapy (PDT)
Scientific Rationale
Photodynamic therapy (PDT) is a non-invasive cancer treatment that uses a photosensitizer, light, and oxygen to generate reactive oxygen species (ROS) that kill cancer cells.[6] Benzophenone and its derivatives are known to be effective photosensitizers.[7] However, for PDT to be effective and minimize side effects, the photosensitizer should selectively accumulate in tumor tissue.
The hydroxymethyl group of this compound provides a convenient point of attachment for a tumor-targeting moiety. For example, it can be conjugated to a molecule that binds to receptors overexpressed on cancer cells, such as folic acid or a peptide that targets specific integrins. This would lead to a higher concentration of the photosensitizer in the tumor, allowing for more selective destruction of cancer cells upon light irradiation.
Proposed Synthesis of a Folate-Targeted Photosensitizer
The hydroxymethyl group can be activated (e.g., by conversion to a mesylate or tosylate) and then reacted with the carboxylic acid group of folic acid (or a derivative) through an ester linkage.
References
- 1. Supramolecular Benzophenone-Based Photoinitiator for Spatially-Resolved Polymerization - White Rose Research Online [eprints.whiterose.ac.uk]
- 2. (4-Hydroxy-3-methylphenyl)(phenyl)methanone|CAS 5326-42-1 [benchchem.com]
- 3. 81449-01-6|this compound|BLD Pharm [bldpharm.com]
- 4. CAS#:81449-01-6 | Methanone, [4-(hydroxymethyl)phenyl]phenyl- | Chemsrc [chemsrc.com]
- 5. Supramolecular Benzophenone-Based Photoinitiator for Spatially-Resolved Polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Phototherapeutic applications of benzophenone-containing NIR-emitting photosensitizers based on different receptor modulations - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]
- 7. Photosensitizing properties of compounds related to benzophenone - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to (4-(Hydroxymethyl)phenyl)(phenyl)methanone: A Versatile Building Block in Modern Organic Synthesis
Abstract: (4-(Hydroxymethyl)phenyl)(phenyl)methanone, also known as 4-benzoylbenzyl alcohol, is a bifunctional molecule of significant interest in organic synthesis. Its unique structure, featuring both a reactive benzyl alcohol moiety and a stable benzophenone core, makes it a highly versatile building block for the construction of complex organic molecules. This guide provides an in-depth exploration of its synthesis, key reactions, and diverse applications in medicinal chemistry and materials science, offering field-proven insights and detailed experimental protocols for researchers, chemists, and professionals in drug development.
Introduction and Core Properties
This compound is a benzophenone derivative that serves as a crucial intermediate in various synthetic pathways.[1] Its value stems from the orthogonal reactivity of its two primary functional groups: the hydroxyl group, which can undergo oxidation, esterification, and etherification, and the ketone, which can act as a photoinitiator or a synthetic handle for further transformations.
Molecular Structure and Physicochemical Properties
The fundamental structure consists of a phenyl ketone attached to a phenyl ring bearing a hydroxymethyl group at the para position. This arrangement provides a rigid scaffold while offering a site for facile chemical modification.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 81449-01-6 | --INVALID-LINK--[2] |
| Molecular Formula | C₁₄H₁₂O₂ | --INVALID-LINK--[1] |
| Molecular Weight | 212.24 g/mol | --INVALID-LINK--[1] |
| Appearance | Off-white solid | --INVALID-LINK--[3] |
| Melting Point | 84 - 87 °C | --INVALID-LINK--[3] |
| Solubility | Soluble in common organic solvents like methanol, ethanol, and dichloromethane. | General Knowledge |
Synthesis of the Building Block
The preparation of this compound is most commonly achieved through the reduction of a more oxidized precursor, 4-benzoylbenzoic acid, or its corresponding esters. The choice of reducing agent is critical to ensure the selective reduction of the carboxylic acid or ester in the presence of the relatively less reactive ketone.
Synthetic Workflow Overview
The general synthetic strategy involves the conversion of a readily available starting material to the target alcohol, which can then be used in a variety of downstream applications.
Caption: Synthetic route to this compound and its key applications.
Detailed Experimental Protocol: Reduction of 4-Benzoylbenzoic Acid
This protocol describes a reliable method for the synthesis of this compound. The use of sodium borohydride in the presence of iodine offers a milder and often more selective alternative to harsher reducing agents like lithium aluminum hydride.
Materials:
-
4-Benzoylbenzoic acid
-
Sodium borohydride (NaBH₄)
-
Iodine (I₂)
-
Tetrahydrofuran (THF), anhydrous
-
Sodium thiosulfate (Na₂S₂O₃) solution, 10% aqueous
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, dissolve 4-benzoylbenzoic acid (1 equivalent) in anhydrous THF.
-
Addition of Reducing Agent: Cool the solution to 0 °C in an ice bath. Add sodium borohydride (2-3 equivalents) portion-wise, ensuring the temperature remains below 5 °C.
-
Activation: Once the addition of NaBH₄ is complete, slowly add a solution of iodine (1 equivalent) in THF dropwise. The reaction mixture may effervesce and change color.
-
Reaction Progress: After the iodine addition, allow the reaction to warm to room temperature and then heat to reflux. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature and quench by the slow addition of water. To remove any unreacted iodine, add 10% sodium thiosulfate solution until the orange/brown color disappears.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volumes).
-
Washing: Wash the combined organic layers sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel to yield the pure this compound.
Applications as a Synthetic Building Block
The dual functionality of this compound makes it a valuable precursor for a range of more complex molecules. The subsequent sections detail its utility in key synthetic transformations.
Oxidation to Aldehydes and Carboxylic Acids
The primary alcohol can be selectively oxidized to either the corresponding aldehyde or carboxylic acid, depending on the chosen oxidant. These products are themselves valuable intermediates.
-
To Aldehyde (4-benzoylbenzaldehyde): Mild oxidizing agents such as Pyridinium Chlorochromate (PCC) or Dess-Martin Periodinane (DMP) are effective for this transformation. More recently, greener photochemical methods using catalysts like Eosin Y with molecular oxygen have been developed for the selective oxidation of benzyl alcohols.[4] This provides an efficient alternative to traditional methods that often require harsh conditions.[4]
-
To Carboxylic Acid (4-benzoylbenzoic acid): Stronger oxidizing agents, such as potassium permanganate (KMnO₄) or Jones reagent (CrO₃ in sulfuric acid), will fully oxidize the alcohol to the carboxylic acid.[5]
Caption: Oxidation pathways of this compound.
Esterification and Etherification Reactions
The hydroxyl group readily participates in esterification and etherification reactions, allowing for the introduction of a wide variety of functional groups.
-
Esterification: Standard conditions, such as reaction with an acyl chloride or carboxylic anhydride in the presence of a base (e.g., triethylamine, pyridine), or Fischer esterification with a carboxylic acid under acidic catalysis, can be employed.[6][7] These reactions are typically high-yielding and allow for the synthesis of esters with diverse properties.
-
Etherification (Williamson Ether Synthesis): Deprotonation of the alcohol with a strong base (e.g., sodium hydride) followed by reaction with an alkyl halide (e.g., benzyl bromide, methyl iodide) yields the corresponding ether.
Role in Medicinal Chemistry
Benzophenone derivatives are known to exhibit a wide spectrum of biological activities, including anti-fungal and anti-inflammatory properties.[1][8] this compound serves as a key scaffold for the synthesis of various pharmaceutically active compounds. Its structure allows for functionalization and incorporation into larger organic frameworks, which is essential for developing new therapeutic agents.[9] For example, related structures are used as dopamine transporter (DAT) reuptake inhibitors, which have potential applications in treating substance abuse.[10]
Application in Materials Science: Photoinitiators
The benzophenone core of the molecule is a well-known chromophore that can function as a Type II photoinitiator.[11] Upon absorption of UV light, the benzophenone moiety is excited to a triplet state. It can then abstract a hydrogen atom from a suitable donor (like an amine or thiol) to generate free radicals. These radicals initiate the polymerization of monomers and oligomers in UV-curable coatings, inks, and adhesives.[11][12] While this compound itself can act as a photoinitiator, it is more commonly used as a building block to synthesize more complex, functionalized photoinitiators.[13] The hydroxymethyl group provides a convenient handle to covalently bond the photoinitiator to a polymer backbone or another molecule, reducing migration and improving the safety and performance of the final cured material.
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling this compound and its parent compound, benzyl alcohol.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.[3][14]
-
Handling: Use in a well-ventilated area or under a chemical fume hood to avoid inhalation of dust or vapors.[14][15] Avoid contact with skin and eyes.[3][15] Wash hands thoroughly after handling.[14][16]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[15][17]
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations.[14]
Hazard Summary:
Conclusion
This compound is a demonstrably valuable and versatile building block in organic synthesis. The strategic placement of its hydroxyl and ketone functionalities provides chemists with a powerful tool for constructing a wide array of complex molecules. From the synthesis of pharmacologically active agents to the development of advanced photoinitiator systems for the materials industry, its utility is broad and well-established. This guide has provided a comprehensive overview of its synthesis, reactivity, and key applications, underscoring its importance for professionals in research and development.
References
- 1. (4-Hydroxy-3-methylphenyl)(phenyl)methanone|CAS 5326-42-1 [benchchem.com]
- 2. 81449-01-6 | this compound - AiFChem [aifchem.com]
- 3. fishersci.com [fishersci.com]
- 4. Photochemical Selective Oxidation of Benzyl Alcohols to Aldehydes or Ketones [organic-chemistry.org]
- 5. youtube.com [youtube.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. (4-Hydroxy-3,5-dimethylphenyl)(phenyl)methanone - PMC [pmc.ncbi.nlm.nih.gov]
- 9. nbinno.com [nbinno.com]
- 10. 4-Hydroxy-1-methyl-4-(4-methylphenyl)-3-piperidyl 4-methylphenyl ketone - Wikipedia [en.wikipedia.org]
- 11. nbinno.com [nbinno.com]
- 12. scholarworks.bgsu.edu [scholarworks.bgsu.edu]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. lobachemie.com [lobachemie.com]
- 16. valudor.com [valudor.com]
- 17. carlroth.com [carlroth.com]
Methodological & Application
Application Notes and Protocols for the Photopolymerization of Acrylates using (4-(Hydroxymethyl)phenyl)(phenyl)methanone
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Role of Photoinitiators in Acrylate Polymerization
Photopolymerization is a cornerstone of modern material science, enabling the rapid, solvent-free, and spatially controlled curing of liquid monomer formulations into solid polymers. This technology is pivotal in a myriad of applications, from advanced coatings and adhesives to the fabrication of biomedical devices and 3D printing. The process is initiated by a key component: the photoinitiator. Upon absorption of light, typically in the ultraviolet (UV) range, the photoinitiator generates reactive species, such as free radicals, which in turn initiate the chain-reaction polymerization of monomers and oligomers, like acrylates.
Benzophenone and its derivatives are a widely utilized class of Type II photoinitiators.[1] Unlike Type I photoinitiators that undergo direct cleavage upon irradiation, Type II photoinitiators require a co-initiator or synergist, typically a hydrogen donor like a tertiary amine, to generate the initiating radicals. This indirect mechanism offers several advantages, including reduced oxygen inhibition and broader formulation latitude.
This application note provides a detailed guide to the use of a specific benzophenone derivative, (4-(Hydroxymethyl)phenyl)(phenyl)methanone , as a photoinitiator for the free-radical polymerization of acrylate-based systems. We will delve into its chemical properties, the mechanism of photoinitiation, and provide detailed protocols for its application, along with insights into experimental optimization and troubleshooting.
This compound: A Profile
This compound is a functionalized benzophenone derivative that can be used as a photoinitiator. The presence of the hydroxymethyl group can potentially influence its solubility and reactivity.
Chemical Structure:
Key Properties:
| Property | Value | Reference |
| CAS Number | 81449-01-6 | [2] |
| Molecular Formula | C14H12O2 | [3] |
| Molecular Weight | 212.24 g/mol | [3] |
| Appearance | Typically a white to off-white solid | General Knowledge |
| Storage | Sealed in a dry, room temperature environment | [3] |
Mechanism of Photoinitiation
As a Type II photoinitiator, this compound initiates polymerization through a hydrogen abstraction mechanism in the presence of a co-initiator.
References
Application Notes and Protocols for the Synthesis of Novel Etomidate Analogs Utilizing (4-(Hydroxymethyl)phenyl)(phenyl)methanone
Introduction: The Rationale for Next-Generation Etomidate Analogs
Etomidate, chemically (R)-1-ethyl-1-(α-methylbenzyl)imidazole-5-carboxylate, is a potent intravenous anesthetic agent prized for its rapid onset of action and favorable hemodynamic profile, making it particularly suitable for patients with cardiovascular instability.[1] However, its clinical utility is significantly hampered by a dose-dependent suppression of adrenocortical function.[2][3] This deleterious side effect stems from the inhibition of 11β-hydroxylase, a key enzyme in the biosynthesis of cortisol and other corticosteroids.[4][5] Consequently, there is a pressing need for the development of novel etomidate analogs that retain the desirable hypnotic properties while exhibiting a reduced or eliminated impact on adrenal steroidogenesis.
This guide provides a comprehensive framework for the synthesis of a new class of etomidate analogs using (4-(hydroxymethyl)phenyl)(phenyl)methanone as a versatile starting material. This approach allows for the systematic exploration of structure-activity relationships (SAR) by introducing structural modifications at the phenyl ring, a region of the etomidate scaffold that has been shown to influence both hypnotic potency and adrenocortical suppression.
Structure-Activity Relationship (SAR) of Etomidate: A Guiding Principle for Analog Design
The anesthetic and adrenocortical effects of etomidate are highly stereoselective, with the (R)-enantiomer being the active hypnotic agent.[1][2] The core SAR of etomidate can be summarized as follows:
-
The Chiral Center: The (R)-configuration at the α-methylbenzyl carbon is critical for hypnotic activity.[6] The (S)-enantiomer is significantly less potent.[2]
-
The Imidazole Ring: This heterocyclic core is essential for the molecule's interaction with the GABA-A receptor, the primary target for its hypnotic effects.[4]
-
The Phenyl Group: Modifications to the phenyl ring can modulate both hypnotic potency and the degree of adrenocortical suppression.[7]
-
The Ester Side Chain: The ethyl ester at the 5-position of the imidazole ring is a key feature. Analogs with modified ester groups have been developed to alter the drug's metabolic profile.[3]
The following diagram illustrates the key pharmacophoric features of the etomidate scaffold and highlights areas for modification.
Caption: Key pharmacophoric features of etomidate and their role in its biological activity.
Overall Synthetic Strategy
The proposed synthetic route commences with the commercially available this compound and proceeds through a multi-step sequence to yield a key aldehyde intermediate. This intermediate then serves as a branching point for the synthesis of a library of etomidate analogs. The general workflow is depicted below.
Caption: General synthetic workflow for the preparation of etomidate analogs.
Detailed Experimental Protocols
Important Note: All reactions should be performed in a well-ventilated fume hood by trained personnel. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.
Step 1: Oxidation of this compound to 4-Benzoylbenzaldehyde
Rationale: The initial step involves the selective oxidation of the primary benzylic alcohol to the corresponding aldehyde. Pyridinium chlorochromate (PCC) is a mild oxidizing agent that is well-suited for this transformation, minimizing the risk of over-oxidation to the carboxylic acid.
| Reagent | M.W. ( g/mol ) | Amount | Moles (mmol) |
| This compound | 212.24 | 5.0 g | 23.56 |
| Pyridinium chlorochromate (PCC) | 215.56 | 7.6 g | 35.34 |
| Dichloromethane (DCM) | 84.93 | 100 mL | - |
| Celite® | - | 10 g | - |
Procedure:
-
To a stirred suspension of PCC (7.6 g, 35.34 mmol) in anhydrous DCM (100 mL) in a 250 mL round-bottom flask, add a solution of this compound (5.0 g, 23.56 mmol) in DCM (20 mL) dropwise at room temperature.
-
Stir the reaction mixture vigorously for 2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) using a 3:1 hexanes:ethyl acetate eluent system.
-
Upon completion, dilute the reaction mixture with diethyl ether (100 mL) and filter through a pad of Celite®.
-
Wash the Celite® pad with additional diethyl ether (3 x 50 mL).
-
Combine the organic filtrates and concentrate under reduced pressure to yield a crude solid.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of 5% to 20% ethyl acetate in hexanes) to afford 4-benzoylbenzaldehyde as a white solid.
-
Expected Yield: 85-95%.
-
Characterization: Confirm the structure by ¹H NMR, ¹³C NMR, and mass spectrometry.
Step 2: Imidazole Formation
Rationale: The imidazole ring is constructed via a multi-component reaction. While several methods exist for imidazole synthesis[8][9][10], a common approach involves the condensation of an aldehyde, an α-dicarbonyl compound (or its equivalent), and a source of ammonia. In this protocol, we adapt a known procedure for N-alkylation of an imidazole precursor.
| Reagent | M.W. ( g/mol ) | Amount | Moles (mmol) |
| 4-Benzoylbenzaldehyde | 210.23 | 4.0 g | 19.03 |
| Ethyl isocyanoacetate | 113.12 | 2.37 g | 20.93 |
| Potassium carbonate (K₂CO₃) | 138.21 | 3.94 g | 28.54 |
| N,N-Dimethylformamide (DMF), anhydrous | 73.09 | 50 mL | - |
Procedure:
-
To a stirred solution of ethyl isocyanoacetate (2.37 g, 20.93 mmol) in anhydrous DMF (30 mL) in a 100 mL round-bottom flask, add potassium carbonate (3.94 g, 28.54 mmol) at 0 °C.
-
Stir the mixture for 15 minutes, then add a solution of 4-benzoylbenzaldehyde (4.0 g, 19.03 mmol) in anhydrous DMF (20 mL) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by TLC.
-
Upon completion, pour the reaction mixture into ice-water (200 mL) and extract with ethyl acetate (3 x 75 mL).
-
Combine the organic layers, wash with brine (2 x 50 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of 20% to 50% ethyl acetate in hexanes) to yield ethyl 1-(4-benzoylbenzyl)imidazole-5-carboxylate.
-
Expected Yield: 60-75%.
-
Characterization: Confirm the structure by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Step 3: Asymmetric Reduction of the Ketone
Rationale: The introduction of the chiral center is a critical step. An asymmetric reduction of the benzophenone ketone is employed to selectively form the desired (R)-enantiomer. The use of a chiral catalyst, such as a Corey-Bakshi-Shibata (CBS) catalyst, is a well-established method for this transformation.
| Reagent | M.W. ( g/mol ) | Amount | Moles (mmol) |
| Ethyl 1-(4-benzoylbenzyl)imidazole-5-carboxylate | 348.38 | 3.0 g | 8.61 |
| (R)-2-Methyl-CBS-oxazaborolidine (1 M in toluene) | - | 1.72 mL | 1.72 |
| Borane-dimethyl sulfide complex (BMS, ~10 M) | 75.97 | 1.29 mL | 12.9 |
| Tetrahydrofuran (THF), anhydrous | 72.11 | 40 mL | - |
Procedure:
-
To a solution of (R)-2-Methyl-CBS-oxazaborolidine (1.72 mL of a 1 M solution in toluene, 1.72 mmol) in anhydrous THF (20 mL) at 0 °C under an inert atmosphere (argon or nitrogen), add borane-dimethyl sulfide complex (1.29 mL, 12.9 mmol) dropwise.
-
Stir the mixture at 0 °C for 15 minutes.
-
Add a solution of ethyl 1-(4-benzoylbenzyl)imidazole-5-carboxylate (3.0 g, 8.61 mmol) in anhydrous THF (20 mL) dropwise over 30 minutes, maintaining the temperature at 0 °C.
-
Stir the reaction at 0 °C for 4-6 hours. Monitor the progress by TLC.
-
Slowly quench the reaction by the dropwise addition of methanol (10 mL) at 0 °C.
-
Allow the mixture to warm to room temperature and stir for 30 minutes.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate (100 mL) and wash with 1 M HCl (2 x 30 mL), saturated sodium bicarbonate solution (2 x 30 mL), and brine (30 mL).
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain (R)-ethyl 1-(4-(hydroxy(phenyl)methyl)benzyl)imidazole-5-carboxylate.
-
Expected Yield: 70-85%.
-
Characterization: Confirm the structure and determine the enantiomeric excess (e.e.) by chiral HPLC analysis.
Step 4: Diversification via Esterification
Rationale: The final step involves the modification of the newly formed benzylic alcohol to generate a library of analogs. This can be achieved through various reactions, with esterification being a straightforward approach to introduce diverse functional groups.
| Reagent | M.W. ( g/mol ) | Amount | Moles (mmol) |
| (R)-Ethyl 1-(4-(hydroxy(phenyl)methyl)benzyl)imidazole-5-carboxylate | 350.40 | 500 mg | 1.43 |
| Carboxylic acid (R-COOH) | - | 1.71 mmol | 1.2 eq. |
| N,N'-Dicyclohexylcarbodiimide (DCC) | 206.33 | 355 mg | 1.71 |
| 4-Dimethylaminopyridine (DMAP) | 122.17 | 17 mg | 0.14 |
| Dichloromethane (DCM), anhydrous | 84.93 | 20 mL | - |
Procedure:
-
To a solution of (R)-ethyl 1-(4-(hydroxy(phenyl)methyl)benzyl)imidazole-5-carboxylate (500 mg, 1.43 mmol), the desired carboxylic acid (1.71 mmol), and DMAP (17 mg, 0.14 mmol) in anhydrous DCM (20 mL) at 0 °C, add a solution of DCC (355 mg, 1.71 mmol) in DCM (5 mL).
-
Stir the reaction mixture at room temperature for 12 hours.
-
Filter the reaction mixture to remove the dicyclohexylurea precipitate and wash the solid with DCM.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the final etomidate analog.
-
Expected Yield: 60-90%.
-
Characterization: Confirm the structure of the final analog by ¹H NMR, ¹³C NMR, HRMS, and chiral HPLC.
Characterization of Analogs
A thorough characterization of the synthesized analogs is crucial to confirm their identity, purity, and stereochemistry. The following analytical techniques are recommended:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy to elucidate the chemical structure.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) to confirm the elemental composition.
-
High-Performance Liquid Chromatography (HPLC):
Data Presentation: Hypothetical Analog Library
The following table provides an example of how to present the data for a synthesized library of etomidate analogs.
| Analog ID | R-Group (from R-COOH) | Yield (%) | Purity (HPLC, %) | e.e. (%) |
| EA-001 | -CH₃ (Acetic acid) | 85 | >99 | >99 |
| EA-002 | -CH₂CH₃ (Propionic acid) | 82 | >99 | >99 |
| EA-003 | -CH(CH₃)₂ (Isobutyric acid) | 78 | >98 | >99 |
| EA-004 | -Ph (Benzoic acid) | 75 | >98 | >99 |
Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low yield in Step 1 (Oxidation) | Incomplete reaction; over-oxidation; decomposition of product. | Ensure anhydrous conditions. Monitor the reaction closely by TLC. Use a milder oxidant if necessary (e.g., Dess-Martin periodinane). |
| Multiple products in Step 2 | Side reactions; incomplete reaction. | Ensure anhydrous conditions. Control the temperature during the addition of reagents. Optimize the reaction time. |
| Low enantioselectivity in Step 3 | Inactive or degraded catalyst; presence of water. | Use a fresh bottle of the CBS catalyst and anhydrous solvents. Perform the reaction under a strictly inert atmosphere. |
| Difficulty in purification | Co-eluting impurities; decomposition on silica gel. | Try a different solvent system for column chromatography. Consider purification by preparative HPLC or crystallization. |
References
- 1. Etomidate - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Analogues of Etomidate: Modifications Around Etomidate’s Chiral Carbon and the Impact on In Vitro and In Vivo Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent progress in the development of etomidate analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 4. neurocluster-db.meduniwien.ac.at [neurocluster-db.meduniwien.ac.at]
- 5. Anesthetic Drug Discovery and Development: A Case Study of Novel Etomidate Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. chemijournal.com [chemijournal.com]
- 9. wjpsonline.com [wjpsonline.com]
- 10. Synthesis, Reactions and Medicinal Uses of Imidazole | Pharmaguideline [pharmaguideline.com]
- 11. bioengineer.org [bioengineer.org]
- 12. Etomidate | Chiral analysis of etomidate and metomidate enantiomers in hair by UHPLC-MS/MS: application to authentic human hair samples and enantiomeric fraction assessment | springermedicine.com [springermedicine.com]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols: (4-(Hydroxymethyl)phenyl)(phenyl)methanone in the Synthesis of a Novel Heterobifunctional Protein Crosslinker for Structural Proteomics
Introduction: Capturing Protein Interactions with Light
The intricate dance of proteins within a cell governs nearly every biological process. Understanding these protein-protein interactions (PPIs) is paramount for deciphering cellular pathways and developing novel therapeutics. Chemical crosslinking coupled with mass spectrometry (XL-MS) has emerged as a powerful technique to capture a snapshot of these interactions, providing distance constraints that help in modeling the three-dimensional architecture of protein complexes.[1][2]
Among the various crosslinking chemistries, photo-crosslinking offers the distinct advantage of temporal control.[3] The reaction is initiated by UV light, allowing researchers to trigger the crosslinking at a specific moment in a biological process. Benzophenones are a well-established class of photo-reactive moieties used for this purpose.[4] Upon irradiation with UV light (typically around 350-365 nm), the benzophenone group enters an excited triplet state. This diradical can then abstract a hydrogen atom from a nearby C-H, N-H, or O-H bond, resulting in the formation of a stable covalent C-C bond, effectively "trapping" interacting proteins.[4][] The longer wavelength required for activation is also less damaging to biological samples compared to other methods.[4][]
This application note details the synthesis and application of a novel heterobifunctional protein crosslinker derived from (4-(Hydroxymethyl)phenyl)(phenyl)methanone. This reagent, which we have termed 4-Benzoylbenzyl Succinimidyl Carbonate (BBSC) , features a photo-activatable benzophenone group and an amine-reactive N-hydroxysuccinimide (NHS) carbonate. This dual functionality allows for a two-step crosslinking process: first, the NHS group is "planted" onto a protein of interest by reacting with primary amines (lysine residues and the N-terminus); second, upon UV activation, the benzophenone moiety "casts" out to covalently link to nearby interacting partners.[6]
Chemical Principles and Design Rationale
The design of BBSC leverages the distinct reactivity of its two functional ends, separated by a rigid phenyl ring spacer.
-
The "Anchor": Amine-Reactive Succinimidyl Carbonate: The succinimidyl carbonate is a highly efficient amine-reactive group. It reacts with the nucleophilic primary amines on lysine side chains and the protein's N-terminus under mild basic conditions (pH 7.2-8.5) to form a stable carbamate linkage.[7] This reaction is rapid and specific, allowing for the targeted attachment of the crosslinker to a purified protein or proteins within a complex mixture.[7]
-
The "Hook": Photo-Reactive Benzophenone: The benzophenone moiety remains inert until activated by long-wave UV light.[4] This provides precise temporal control over the crosslinking reaction. Once activated, it forms a covalent bond with any amino acid residue in close proximity, making it a "zero-length" crosslinker in its second stage and ideal for mapping interaction interfaces.
The synthesis of BBSC from this compound is a straightforward two-step process, which offers a cost-effective and efficient route to this valuable research tool.
Synthesis of 4-Benzoylbenzyl Succinimidyl Carbonate (BBSC)
The synthesis of BBSC from this compound is achieved in two main steps: conversion of the benzylic alcohol to a chloroformate, followed by reaction with N-hydroxysuccinimide.
Diagram of the Synthetic Pathway
Caption: Synthetic route for 4-Benzoylbenzyl Succinimidyl Carbonate (BBSC).
Protocol 1: Synthesis of BBSC
Materials:
-
This compound
-
Phosgene solution (or triphosgene)
-
Anhydrous Tetrahydrofuran (THF)
-
N-Hydroxysuccinimide (NHS)
-
Potassium bicarbonate (KHCO₃)
-
Deionized water
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
Standard glassware for organic synthesis
Procedure:
Step 1: Synthesis of 4-Benzoylbenzyl Chloroformate
-
In a flame-dried, three-necked round-bottom flask equipped with a stirrer, a dropping funnel, and a nitrogen inlet, dissolve this compound (1 equivalent) in anhydrous THF.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add a solution of phosgene (or triphosgene, ~1.1 equivalents) in THF to the stirred solution. Caution: Phosgene and its precursors are highly toxic. This step must be performed in a certified chemical fume hood with appropriate personal protective equipment.
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Once the starting material is consumed, the resulting solution containing the crude 4-benzoylbenzyl chloroformate is used directly in the next step without isolation.[8][9]
Step 2: Synthesis of 4-Benzoylbenzyl Succinimidyl Carbonate (BBSC)
-
In a separate flask, prepare a solution of N-hydroxysuccinimide (1.2 equivalents) and potassium bicarbonate (2.5 equivalents) in a mixture of water and THF (e.g., 1:1 v/v).[9]
-
Cool the NHS solution to 0°C in an ice bath.
-
Rapidly add the crude chloroformate solution from Step 1 to the vigorously stirred NHS solution.
-
Stir the biphasic mixture at room temperature for 1-2 hours.[8]
-
After the reaction is complete (monitored by TLC), separate the organic phase.
-
Extract the aqueous phase with ethyl acetate (3x).
-
Combine the organic phases, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel to yield BBSC as a white solid.
Application: Photo-Crosslinking of Proteins
This protocol provides a general workflow for using BBSC to identify protein-protein interactions.
Workflow for Protein Crosslinking using BBSC
Caption: General workflow for protein crosslinking using the BBSC reagent.
Protocol 2: Protein Crosslinking and Analysis
Materials:
-
Purified protein(s) of interest
-
BBSC stock solution (10 mM in anhydrous DMSO, freshly prepared)
-
Amine-free buffer (e.g., 20 mM HEPES, 150 mM NaCl, pH 7.8)
-
UV crosslinker instrument with 365 nm bulbs (e.g., UVP CL-1000)
-
SDS-PAGE equipment and reagents
-
Coomassie stain or other protein stain
-
Mass spectrometry-grade trypsin
-
Reagents for in-gel digestion and peptide extraction
-
LC-MS/MS system
Procedure:
Part A: Amine Labeling Reaction
-
Prepare the protein sample at a suitable concentration (e.g., 1 mg/mL) in an amine-free buffer.
-
Add the BBSC stock solution to the protein solution to achieve the desired molar excess of crosslinker to protein (e.g., 20- to 100-fold molar excess).
-
Incubate the reaction mixture at room temperature for 30-60 minutes to allow the NHS ester to react with primary amines.
Part B: UV Photo-Crosslinking
-
Place the reaction mixture in a UV-transparent vessel (e.g., on the inside of a microcentrifuge tube lid to form a thin film).
-
Place the sample on ice at a close distance (e.g., 5 cm) from the UV source.
-
Irradiate the sample with 365 nm UV light for 15-60 minutes.[6] The optimal irradiation time should be determined empirically.
Part C: SDS-PAGE Analysis
-
Quench the reaction by adding SDS-PAGE loading buffer with a reducing agent (e.g., DTT or β-mercaptoethanol).
-
Boil the samples for 5 minutes and load them onto an SDS-PAGE gel.
-
Run the gel and stain with Coomassie blue.
-
Analyze the gel for the appearance of higher molecular weight bands, which indicate successful crosslinking between interacting proteins.[9]
Part D: Mass Spectrometry Analysis
-
Excise the high molecular weight bands of interest from the Coomassie-stained gel.
-
Perform in-gel digestion of the proteins using trypsin.
-
Extract the resulting peptides from the gel slices.
-
Analyze the peptide mixture by LC-MS/MS.[1]
-
Use specialized software (e.g., MeroX, pLink) to search the MS/MS data for crosslinked peptides.[2] This will allow for the identification of the specific amino acid residues involved in the protein-protein interaction.
Data Presentation and Interpretation
The success of the crosslinking experiment can be qualitatively and quantitatively assessed.
Table 1: Key Experimental Parameters for BBSC Crosslinking
| Parameter | Recommended Range | Rationale |
| Protein Concentration | 0.5 - 2 mg/mL | Ensures sufficient proximity for intermolecular crosslinking. |
| BBSC:Protein Molar Ratio | 20:1 to 100:1 | Higher ratios increase labeling but may lead to modification-induced artifacts. Optimization is key. |
| Labeling Reaction Time | 30 - 60 min | Sufficient for NHS ester reaction; longer times increase hydrolysis risk. |
| UV Wavelength | 350 - 365 nm | Optimal for benzophenone excitation with minimal protein damage.[4] |
| UV Irradiation Time | 15 - 60 min | Balances crosslinking efficiency with potential for UV-induced protein damage.[6] |
| UV Irradiation Temperature | 4°C (on ice) | Minimizes protein denaturation and degradation during irradiation. |
Interpreting Results
-
SDS-PAGE: The appearance of a new band at a higher molecular weight than the individual protein components is the primary indicator of a successful crosslinking event. The intensity of this band can provide a qualitative measure of crosslinking efficiency.
-
Mass Spectrometry: The identification of "crosslinked peptides" (two different peptide sequences covalently linked by the BBSC reagent) provides direct evidence of a protein-protein interaction. The specific residues identified as being crosslinked provide valuable distance constraints for structural modeling of the protein complex.
Conclusion
This compound serves as an excellent starting material for the synthesis of the novel, heterobifunctional photo-crosslinker, BBSC. This reagent provides a powerful tool for researchers in structural biology and proteomics, enabling the capture and identification of protein-protein interactions with high spatial and temporal resolution. The straightforward synthesis and application protocols outlined in this note are designed to be accessible to researchers with standard laboratory equipment, facilitating the broader adoption of this powerful technique.
References
- 1. physicsforums.com [physicsforums.com]
- 2. organicchemistrytutor.com [organicchemistrytutor.com]
- 3. adichemistry.com [adichemistry.com]
- 4. glenresearch.com [glenresearch.com]
- 6. AT394852B - METHOD FOR PRODUCING N-SUCCINIMIDYLCARBONATES - Google Patents [patents.google.com]
- 7. EP0451519A1 - Process for the preparation of N-succinimidylcarbonates - Google Patents [patents.google.com]
- 8. N,N’-Disuccinimidyl Carbonate: A Useful Reagent for Alkoxycarbonylation of Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Jones Oxidation [organic-chemistry.org]
Purification of (4-(Hydroxymethyl)phenyl)(phenyl)methanone by recrystallization
Application Note: High-Purity Synthesis
A Validated Protocol for the Recrystallization of (4-(Hydroxymethyl)phenyl)(phenyl)methanone
Abstract
This compound is a valuable bifunctional building block in synthetic chemistry, notably utilized in the development of photolabels, protein crosslinkers, and as an intermediate for complex pharmaceutical agents.[1] The purity of this reagent is paramount, as contaminants can lead to ambiguous results, side reactions, and low yields in subsequent synthetic steps. This application note provides a comprehensive, first-principles-based guide to the purification of this compound using recrystallization, a robust and scalable technique for purifying nonvolatile organic solids.[2] We will elucidate the theoretical underpinnings of solvent selection, provide a detailed, step-by-step protocol for execution, and offer troubleshooting guidance to ensure researchers can achieve high-purity material consistently.
Scientific Principles and Strategic Rationale
Recrystallization is a purification technique predicated on the differential solubility of a compound and its impurities in a given solvent at different temperatures.[3] The ideal process involves dissolving the impure solid in a minimal amount of a hot solvent in which it is highly soluble, and then allowing the solution to cool. As the temperature decreases, the solubility of the target compound drops, leading to the formation of a crystalline lattice that inherently excludes the lower-concentration impurity molecules, which remain in the "mother liquor".[2][4]
1.1. Molecular Structure and Solubility Considerations
The structure of this compound features several key functional groups that dictate its solubility:
-
Two Aromatic Rings: These large, nonpolar moieties contribute to solubility in organic solvents like toluene or ethyl acetate.
-
A Ketone Group (C=O): This polar group allows for dipole-dipole interactions.
-
A Primary Alcohol (-CH₂OH): This group is capable of hydrogen bonding, significantly increasing the compound's polarity and its potential solubility in protic solvents like ethanol or methanol.
The presence of both polar (hydroxyl) and nonpolar (aromatic) regions suggests that an ideal solvent will be one of intermediate polarity, or a mixed-solvent system that balances these characteristics. For instance, a highly nonpolar solvent like hexane may fail to dissolve the compound even when hot, while a very polar solvent like water may not dissolve it sufficiently. An alcohol, such as ethanol or isopropanol, often represents an excellent starting point.
1.2. The Criticality of Solvent Selection
The success of any recrystallization hinges almost entirely on the choice of solvent.[4] The optimal solvent must satisfy the following criteria:
-
High Solvation Power at Elevated Temperatures: The solvent must completely dissolve the target compound and its impurities near its boiling point.
-
Low Solvation Power at Low Temperatures: The solvent must exhibit poor solubility for the target compound at low temperatures (e.g., 0-4 °C) to ensure a high recovery yield.
-
Favorable Impurity Solubility: Impurities should either be highly soluble in the solvent at all temperatures (remaining in the mother liquor) or completely insoluble (allowing for removal by hot filtration).
-
Non-Reactivity: The solvent must be chemically inert towards the compound.
-
Volatility: The solvent should have a relatively low boiling point to be easily removed from the purified crystals during the drying phase.
A mixed-solvent system, often comprising a "good" solvent in which the compound is highly soluble and a "poor" (or "anti-solvent") in which it is not, can be used to fine-tune the solubility profile.[5]
Materials and Equipment
Reagents:
-
Crude this compound
-
Solvent candidates (High Purity/HPLC Grade): Ethanol, Isopropanol, Ethyl Acetate, Toluene, Acetone, Hexane, Deionized Water
-
Activated Carbon (decolorizing charcoal)
-
Anhydrous Sodium Sulfate or Magnesium Sulfate (for potential use if liberating from a salt)
Equipment:
-
Erlenmeyer flasks (various sizes)
-
Heating mantle or hot plate with a sand or water bath
-
Magnetic stirrer and stir bars
-
Condenser (optional, for volatile solvents)
-
Buchner funnel and vacuum flask
-
Filter paper (appropriately sized for the funnel)
-
Glass funnel (for hot filtration)
-
Fluted filter paper
-
Spatulas and glass stirring rods
-
Ice bath
-
Vacuum oven or desiccator
Protocol Part I: Empirical Solvent System Selection
Before committing to a bulk purification, it is imperative to perform a small-scale solvent screen to identify the optimal system.
Methodology:
-
Place approximately 20-30 mg of the crude compound into several small test tubes.
-
To each tube, add a different candidate solvent (e.g., ethanol, isopropanol, ethyl acetate, toluene) dropwise at room temperature, swirling after each addition. Note the solubility in the cold solvent. An ideal solvent will not dissolve the compound at this stage.
-
If the compound is insoluble at room temperature, gently heat the test tube in a hot water bath. Continue adding the solvent dropwise until the solid just dissolves. Record the approximate volume.
-
Allow the clear solution to cool slowly to room temperature, and then place it in an ice bath for 10-15 minutes.
-
Observe the quality and quantity of the crystals formed. Abundant, well-formed crystals indicate a promising solvent.
-
Summarize your findings in a table to make an informed decision.
Data Presentation: Solvent Screening Observations
| Solvent | Solubility at 25°C | Solubility at Boiling Point | Crystal Formation upon Cooling | Remarks |
| Ethanol | Sparingly Soluble | Highly Soluble | Abundant, well-defined crystals | Good Candidate |
| Isopropanol | Sparingly Soluble | Highly Soluble | Good crystal formation | Good Candidate |
| Toluene | Soluble | Highly Soluble | Poor crystal recovery | Solvent is too "good" |
| Hexane | Insoluble | Insoluble | - | Solvent is too "poor" |
| Ethyl Acetate / Hexane | To be determined | To be determined | To be determined | Potential mixed-solvent system |
| Ethanol / Water | To be determined | To be determined | To be determined | Potential mixed-solvent system |
Based on this screening, ethanol or isopropanol are often excellent choices for benzophenone derivatives containing hydroxyl groups.[6][7]
Protocol Part II: Validated Bulk Recrystallization Workflow
This protocol assumes ethanol has been selected as the optimal solvent.
Step 1: Dissolution of the Crude Product
-
Action: Place the crude this compound (e.g., 5.0 g) into an appropriately sized Erlenmeyer flask. Add a stir bar.
-
Rationale: An Erlenmeyer flask is used to minimize solvent evaporation due to its narrow neck.[4]
-
Action: Add a small volume of ethanol, just enough to create a slurry. Place the flask on a heating mantle and bring the solvent to a gentle boil.
-
Action: Continue adding hot ethanol in small portions until the solid is completely dissolved. It is critical to add only the minimum amount of hot solvent necessary to achieve a saturated solution.
-
Rationale: Using the minimum volume of solvent is essential for maximizing the yield of recovered crystals upon cooling.[4]
Step 2: Decolorization (Optional)
-
Action: If the hot solution is colored (and the pure compound is known to be white), remove the flask from the heat source and allow the boiling to subside slightly. Add a small amount of activated carbon (approx. 1-2% of the solute's weight) to the solution.
-
Rationale: Activated carbon has a high surface area that adsorbs colored impurities.[2] Adding it to a boiling solution can cause violent bumping; it must be added to a slightly cooled solution.
-
Action: Swirl the flask and gently reheat to boiling for 2-5 minutes.
Step 3: Hot Gravity Filtration (Conditional)
-
Action: This step is necessary only if activated carbon was used or if insoluble impurities are visible. Place a glass funnel with fluted filter paper over a second, pre-heated Erlenmeyer flask.
-
Rationale: Pre-heating the apparatus prevents premature crystallization of the product in the funnel, which would decrease the yield.
-
Action: Pour the hot solution through the fluted filter paper as quickly as possible. If crystals begin to form in the funnel, wash them through with a small amount of hot solvent.
Step 4: Crystallization
-
Action: Cover the mouth of the Erlenmeyer flask with a watch glass or inverted beaker and allow the solution to cool slowly and undisturbed to room temperature.
-
Rationale: Slow cooling promotes the formation of large, pure crystals by allowing the crystal lattice to form in a state of equilibrium, effectively excluding impurities.[4] Rapid cooling can trap impurities.
-
Action: Once the flask has reached room temperature and crystal growth appears to have ceased, place it in an ice bath for at least 30 minutes to maximize precipitation.
-
Rationale: The compound's solubility is significantly lower at 0-4 °C, forcing more of the dissolved product out of the solution and thereby increasing the recovery yield.[2]
Step 5: Isolation of Purified Crystals
-
Action: Set up a Buchner funnel with filter paper over a vacuum flask. Wet the filter paper with a small amount of cold ethanol to ensure it seals against the funnel.
-
Action: Turn on the vacuum and pour the cold crystal slurry into the center of the funnel. Use a spatula to transfer any remaining crystals.
-
Action: Wash the crystals in the funnel with a small portion of ice-cold ethanol.
-
Rationale: Washing with a minimal amount of ice-cold solvent removes any adhering mother liquor (which contains the dissolved impurities) without significantly dissolving the purified product crystals.[2]
Step 6: Drying
-
Action: Leave the crystals in the funnel with the vacuum on for 10-15 minutes to pull air through and facilitate initial drying.
-
Action: Transfer the purified crystals to a watch glass and dry them to a constant weight, preferably in a vacuum oven at a mild temperature (e.g., 40-50 °C) or in a desiccator.
Workflow Visualization
The following diagram illustrates the logical flow of the recrystallization protocol.
Caption: Recrystallization workflow for purifying this compound.
Troubleshooting Common Issues
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Oiling Out | The melting point of the compound is lower than the boiling point of the solvent; the solution is too concentrated. | Re-heat the solution to dissolve the oil. Add more hot solvent to decrease the saturation point and attempt to cool again.[5] |
| No Crystals Form | The solution is not sufficiently saturated; nucleation is slow. | Try scratching the inside of the flask with a glass rod at the solvent line. Add a "seed" crystal of the pure compound. If all else fails, boil off some solvent to increase concentration and re-cool.[5] |
| Very Low Yield | Too much solvent was used; crystals were washed with warm solvent; premature crystallization during hot filtration. | Concentrate the mother liquor by boiling off some solvent and re-cool to obtain a second crop of crystals (which may be less pure). Ensure wash solvent is ice-cold. |
| Product Purity is Still Low | Inappropriate solvent choice; cooling was too rapid. | Re-recrystallize the product, potentially using a different solvent system identified from the screening protocol. Ensure the cooling process is slow and undisturbed. |
Safety Precautions
-
Always work in a well-ventilated fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Organic solvents such as ethanol, toluene, and ethyl acetate are flammable. Keep them away from ignition sources. Use a heating mantle or steam bath for heating; avoid open flames.
-
Handle hot glassware with appropriate clamps or tongs to prevent thermal burns.
-
Consult the Safety Data Sheet (SDS) for this compound and all solvents used before beginning work.
References
- 1. Methanone, [4-(hydroxyMethyl)phenyl]phenyl- | 81449-01-6 [chemicalbook.com]
- 2. Recrystallization [sites.pitt.edu]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. web.mnstate.edu [web.mnstate.edu]
- 5. rubingroup.org [rubingroup.org]
- 6. data.epo.org [data.epo.org]
- 7. US5877353A - Process for the preparation of benzophenone derivatives - Google Patents [patents.google.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of (4-(Hydroxymethyl)phenyl)(phenyl)methanone
Welcome to the technical support resource for the synthesis of (4-(Hydroxymethyl)phenyl)(phenyl)methanone. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and optimize the reaction conditions for this valuable benzophenone intermediate. We will delve into the causality behind experimental choices, provide field-proven insights, and offer robust, self-validating protocols to enhance the success of your synthesis.
Introduction: Synthetic Strategies and Common Hurdles
This compound is a key building block in medicinal chemistry and materials science. Its synthesis, while seemingly straightforward, presents several challenges that can impact yield, purity, and scalability. The most common and industrially relevant approach is a two-step synthesis starting from toluene and benzoyl chloride. This involves an initial Friedel-Crafts acylation followed by a selective functionalization of the benzylic methyl group.
This guide will focus primarily on this two-step pathway, providing in-depth troubleshooting for each stage. We will also explore alternative modern methods like Suzuki coupling and Grignard reactions in our FAQ section to provide a comprehensive overview of available synthetic strategies.
Part 1: The Primary Synthetic Route: A Two-Step Approach
The most established route involves two key transformations:
-
Friedel-Crafts Acylation: Reaction of toluene with benzoyl chloride in the presence of a Lewis acid catalyst to form 4-methylbenzophenone.
-
Selective Oxidation: Conversion of the methyl group of 4-methylbenzophenone into a hydroxymethyl group.
Troubleshooting Guide: Friedel-Crafts Acylation of Toluene
This section addresses the most common issues encountered during the synthesis of 4-methylbenzophenone.
Q1: My reaction yield is very low or I recovered only starting material. What went wrong?
A: This is a frequent issue in Friedel-Crafts acylation and typically points to problems with the catalyst or reaction conditions.
-
Probable Cause 1: Inactive Lewis Acid Catalyst. The most common catalyst, aluminum chloride (AlCl₃), is extremely sensitive to moisture.[1] Any water in your solvent, glassware, or reagents will react with and deactivate the catalyst.
-
Solution: Ensure all glassware is oven-dried or flame-dried immediately before use. Use a high-purity, anhydrous grade of AlCl₃ from a freshly opened container. All solvents and reagents should be rigorously dried. Handle the catalyst under an inert atmosphere (e.g., nitrogen or argon) for best results.[2]
-
-
Probable Cause 2: Insufficient Catalyst. The product, 4-methylbenzophenone, is a ketone that can form a stable complex with AlCl₃. This complexation effectively removes the catalyst from the reaction cycle.[1] Therefore, a stoichiometric amount of the catalyst is required, not a catalytic amount.
-
Solution: Use at least 1.1 to 1.3 molar equivalents of AlCl₃ relative to the limiting reagent (typically benzoyl chloride).
-
-
Probable Cause 3: Sub-optimal Temperature. While the reaction is often initiated at low temperatures (0-5 °C) to control the initial exotherm, it may require warming to proceed to completion. Temperatures that are too low can result in a stalled reaction.[2]
-
Solution: After the initial addition of reagents at 0-5 °C, allow the reaction to slowly warm to room temperature and stir for several hours. Monitor the reaction progress using Thin Layer Chromatography (TLC). Gentle heating (e.g., to 40-50 °C) can sometimes be employed, but this increases the risk of side reactions.[3]
-
Q2: I'm observing multiple products and isomers in my crude mixture. How can I improve selectivity?
A: The methyl group of toluene is an ortho, para-directing activator. While the para-product (4-methylbenzophenone) is electronically and sterically favored, the formation of the ortho-isomer is a common side reaction.
-
Probable Cause: Reaction Temperature. Higher temperatures can sometimes lead to decreased regioselectivity.
-
Solution: Maintain a lower reaction temperature throughout the addition and stirring phases (e.g., 0-10 °C).[2] This will favor the thermodynamically more stable para product.
-
-
Probable Cause: Solvent Choice. The choice of solvent can influence the ortho/para ratio.
-
Solution: Non-polar solvents like dichloromethane (DCM) or 1,2-dichloroethane (DCE) are standard. In some Friedel-Crafts reactions, using a bulkier solvent can increase steric hindrance at the ortho position, thereby favoring para substitution. However, for this specific reaction, temperature control is the more dominant factor.[3]
-
Q3: The reaction mixture turned into a dark tar. What happened?
A: Tar formation is a sign of uncontrolled side reactions, often caused by excessive heat or catalyst activity.[2]
-
Probable Cause: High Reaction Temperature. The initial reaction between benzoyl chloride and AlCl₃ is highly exothermic. If the addition is too fast or cooling is inadequate, the temperature can spike, leading to polymerization and decomposition.
-
Solution: Add the benzoyl chloride or the AlCl₃ portion-wise or via a dropping funnel to a well-stirred and cooled (ice bath) solution of the other reactants. Maintain strict temperature control, especially during the initial phase.
-
-
Probable Cause: Excess Catalyst or Impure Reagents. Using too much Lewis acid or having impurities in the starting materials can promote unwanted side reactions.
-
Solution: Adhere to the recommended stoichiometry (1.1-1.3 eq. of AlCl₃). Ensure the purity of your toluene and benzoyl chloride.
-
| Lewis Acid Catalyst | Typical Temperature | Notes |
| AlCl₃ (Aluminum Chloride) | 0 - 25 °C | Highly active and cost-effective. Prone to causing side reactions if not controlled. Requires stoichiometric amounts.[1][2] |
| FeCl₃ (Iron(III) Chloride) | 25 - 80 °C | Milder than AlCl₃, may require heating. Can be a good alternative if AlCl₃ proves too reactive. |
| PANI/nano-ZnO Composites | 60 - 100 °C | A heterogeneous catalyst that can be filtered off, simplifying workup. Often requires higher temperatures.[3] |
Troubleshooting Guide: Selective Oxidation of 4-Methylbenzophenone
This step requires careful control to hydroxylate the methyl group without over-oxidizing it to a carboxylic acid or affecting the ketone. A common and effective method is free-radical bromination followed by hydrolysis.
Q4: My oxidation is incomplete, and I have significant starting material left.
A: This suggests an issue with the initiation or propagation of the radical reaction.
-
Probable Cause 1: Insufficient Radical Initiator. Reactions using N-Bromosuccinimide (NBS) require a radical initiator like azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), along with light (photo-initiation) or heat.
-
Solution: Ensure you are using a sufficient amount of initiator (typically 1-5 mol%). For photo-initiation, place a lamp (e.g., a 100W tungsten bulb) close to the reaction flask. For thermal initiation, ensure the reaction is maintained at the appropriate temperature for the chosen initiator (e.g., refluxing CCl₄ or cyclohexane).
-
-
Probable Cause 2: Radical Quenchers. Impurities in the solvent or starting material can inhibit the radical chain reaction.
-
Solution: Use pure, dry, and non-stabilized solvents. Ensure the 4-methylbenzophenone is free from phenolic inhibitors.
-
Q5: My main product is 4-benzoylbenzoic acid, not the alcohol.
A: This indicates that the reaction conditions were too harsh, leading to over-oxidation.
-
Probable Cause: Choice of Oxidant. Strong oxidants like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) will readily oxidize the methyl group all the way to the carboxylic acid.[4]
-
Solution: Avoid strong, direct oxidizing agents. The two-step NBS bromination/hydrolysis route is much milder and more selective for producing the desired alcohol. After forming (4-(bromomethyl)phenyl)(phenyl)methanone with NBS, hydrolysis with aqueous sodium carbonate or calcium carbonate will yield the alcohol.
-
Frequently Asked Questions (FAQs)
Q: What is a reliable, step-by-step protocol for the primary synthesis route?
A:
-
Step 1: Synthesis of 4-Methylbenzophenone.
-
Set up an oven-dried, three-necked flask with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.
-
Charge the flask with anhydrous dichloromethane (DCM, 3 mL per mmol of toluene) and toluene (1.0 eq.). Cool the flask to 0 °C in an ice bath.
-
Carefully add anhydrous aluminum chloride (AlCl₃, 1.2 eq.) to the stirred solution.
-
Add benzoyl chloride (1.1 eq.) to the dropping funnel and add it dropwise to the reaction mixture over 30 minutes, keeping the internal temperature below 10 °C.
-
After addition, allow the mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 4-6 hours. Monitor progress by TLC.
-
Carefully quench the reaction by slowly pouring it over crushed ice containing concentrated HCl.
-
Separate the organic layer, extract the aqueous layer with DCM, combine the organic layers, wash with water and brine, dry over MgSO₄, and concentrate under reduced pressure to yield crude 4-methylbenzophenone, which can be purified by recrystallization from ethanol or hexane.
-
-
Step 2: Synthesis of this compound.
-
In a flask equipped with a reflux condenser and a light source, dissolve 4-methylbenzophenone (1.0 eq.) in a suitable solvent like carbon tetrachloride (CCl₄).
-
Add N-Bromosuccinimide (NBS, 1.1 eq.) and a catalytic amount of a radical initiator (e.g., AIBN, 2 mol%).
-
Heat the mixture to reflux and irradiate with a lamp until TLC analysis shows complete consumption of the starting material.
-
Cool the reaction, filter off the succinimide byproduct, and evaporate the solvent.
-
Dissolve the crude bromide in a mixture of acetone and water, add sodium carbonate (Na₂CO₃, 1.5 eq.), and reflux for several hours until hydrolysis is complete.
-
Cool the mixture, remove the acetone under reduced pressure, and extract the product with ethyl acetate.
-
Wash the organic layer, dry it, and concentrate it. Purify the final product by column chromatography or recrystallization.[5]
-
Q: Are there alternative synthetic routes I should consider?
A: Yes, modern cross-coupling reactions offer excellent alternatives, though they may require more specialized catalysts or starting materials.
-
Suzuki-Miyaura Coupling: This powerful reaction can form the C-C bond between the two aryl rings.[6] One could couple phenylboronic acid with (4-bromophenyl)methanol (with the alcohol protected) followed by oxidation, or more directly, couple phenylboronic acid with 4-bromobenzaldehyde and then reduce the aldehyde. The Suzuki reaction is known for its high functional group tolerance but requires a palladium catalyst.[7][8]
-
Grignard Reaction: One could prepare phenylmagnesium bromide and react it with 4-(hydroxymethyl)benzoyl chloride (with the alcohol protected) or with 4-formylphenyl acetate followed by deprotection and oxidation. Grignard reactions require strictly anhydrous conditions and can be difficult to initiate.[9]
Q: What are the best methods for purifying the final product?
A: The choice depends on the scale and nature of the impurities.
-
Recrystallization: If the crude product is relatively clean (>90%), recrystallization is an effective and scalable method. A mixed solvent system like ethyl acetate/hexanes or toluene/heptane is a good starting point.
-
Column Chromatography: For smaller scales or to remove closely related impurities (like starting material or the corresponding ether byproduct), silica gel chromatography is the method of choice.[5] A gradient elution from hexanes to ethyl acetate is typically effective.
Q: What are the critical safety precautions for this synthesis?
A:
-
Aluminum Chloride (AlCl₃): Highly corrosive and reacts violently with water. Handle in a fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.[1]
-
Benzoyl Chloride: A lachrymator and corrosive. Handle only in a fume hood.
-
Dichloromethane (DCM) and Carbon Tetrachloride (CCl₄): Halogenated solvents that are toxic and suspected carcinogens. Use only in a well-ventilated fume hood.
-
N-Bromosuccinimide (NBS): A corrosive solid and a source of bromine. Avoid inhalation of dust.
References
Preventing side product formation in Fries rearrangement of benzophenones
Welcome to the Technical Support Center for the Fries Rearrangement. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this powerful reaction for synthesizing hydroxyaryl ketones, such as substituted benzophenones. Here, you will find in-depth troubleshooting advice and frequently asked questions to help you minimize side product formation and optimize your reaction outcomes.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific experimental challenges in a question-and-answer format, providing not just solutions but the scientific reasoning behind them.
Q1: My Fries rearrangement is resulting in a low yield or failing to produce the desired hydroxybenzophenone. What are the likely causes and how can I fix this?
Several factors can contribute to low yields in a Fries rearrangement. A systematic approach to troubleshooting is crucial.
-
Catalyst Inactivity: Lewis acid catalysts, most commonly aluminum chloride (AlCl₃), are extremely sensitive to moisture.[1] Any trace of water in your reagents or glassware will deactivate the catalyst, halting the reaction.
-
Solution: Ensure all glassware is rigorously flame-dried or oven-dried immediately before use. Use anhydrous solvents and high-purity, freshly opened AlCl₃. The reaction should be set up and run under an inert atmosphere (e.g., nitrogen or argon).
-
-
Insufficient Catalyst Loading: The Fries rearrangement requires a stoichiometric excess of the Lewis acid catalyst. This is because the catalyst complexes with both the carbonyl oxygen of the starting ester and the hydroxyl and carbonyl groups of the product.[2]
-
Suboptimal Reaction Temperature: Temperature is a critical parameter. If the temperature is too low, the reaction may be too slow or not proceed at all. Conversely, excessively high temperatures can lead to decomposition and the formation of unwanted side products.[1][4][5]
-
Solution: Monitor your reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to establish the optimal temperature and time for your specific substrate. Temperatures between 100°C and 140°C are a common starting point for many substrates.[3]
-
-
Substrate Limitations: The Fries rearrangement is not universally applicable. Steric hindrance from bulky substituents on either the acyl or the aromatic portion of the ester can significantly lower the yield.[6][7] Additionally, the presence of strongly deactivating, meta-directing groups on the aromatic ring will adversely affect the reaction, as it is a form of electrophilic aromatic substitution.[6][7]
-
Solution: If your substrate is heavily substituted, you may need to explore alternative synthetic routes. For substrates with moderately deactivating groups, increasing the catalyst loading and reaction temperature might improve the yield, but this must be balanced against the risk of side product formation.
-
Q2: I'm observing significant amounts of phenol/cresol and the corresponding carboxylic acid as byproducts. What is causing this and how can I prevent it?
The formation of the parent phenol and carboxylic acid is a common side reaction resulting from the hydrolysis of the starting ester.
-
Cause: This is almost always due to the presence of water in the reaction mixture. Water can hydrolyze the ester, a reaction that can be catalyzed by the Lewis acid.
-
Prevention: The most effective preventative measure is to ensure strictly anhydrous conditions, as detailed in Q1. This includes using anhydrous solvents, freshly dried glassware, and a high-purity Lewis acid catalyst under an inert atmosphere.[1]
Another possibility is an intermolecular reaction where the acylium ion intermediate does not recombine with the original aromatic ring.
-
Cause: At high dilutions, the generated acylium ion may escape the "solvent cage" before it can react intramolecularly.[3]
-
Prevention: Ensure the reaction is run at a sufficient concentration to favor the intramolecular pathway.
Q3: My main problem is the formation of a complex mixture of ortho and para isomers that are difficult to separate. How can I control the regioselectivity?
The ratio of ortho to para hydroxybenzophenone is a classic example of kinetic versus thermodynamic control and can be manipulated by adjusting the reaction conditions.[3][8]
-
Temperature Control: This is the most critical factor influencing regioselectivity.[1][6][9]
-
To Favor the para-Isomer (Kinetic Product): Lower reaction temperatures (e.g., <60°C) favor the formation of the para product.[5][8]
-
To Favor the ortho-Isomer (Thermodynamic Product): Higher reaction temperatures (e.g., >160°C) promote the formation of the more stable ortho product.[5][8] The increased stability of the ortho isomer is due to the formation of a bidentate complex with the aluminum catalyst.[1][8]
-
-
Solvent Polarity: The choice of solvent also plays a significant role.[6][8]
Table 1: Influence of Reaction Conditions on ortho/para Selectivity
| Parameter | Condition | Favored Product | Rationale |
| Temperature | Low (<60°C) | para | Kinetic Control[1] |
| High (>160°C) | ortho | Thermodynamic Control (stable chelate formation)[1][3] | |
| Solvent | Non-polar | ortho | Favors intramolecular rearrangement[8] |
| Polar | para | Stabilizes separated ion pairs[6] |
Experimental Workflow for Selective Isomer Synthesis
Caption: Workflow for selective ortho vs. para product formation.
Frequently Asked Questions (FAQs)
Q1: What is the underlying mechanism of the Fries rearrangement, and how does it relate to side product formation?
The generally accepted mechanism involves the coordination of the Lewis acid (e.g., AlCl₃) to the carbonyl oxygen of the ester, which is a better Lewis base than the phenolic oxygen.[6] This polarizes the ester bond, leading to the formation of an acylium ion and an aluminum phenoxide complex.[6][9] The electrophilic acylium ion then attacks the electron-rich aromatic ring, typically at the ortho and para positions, via an electrophilic aromatic substitution.[9] The reaction's propensity for both intramolecular (within a solvent cage) and intermolecular pathways is a key factor in side product formation.[10][11] If the acylium ion escapes the solvent cage, it can react with another molecule, leading to cross-products in mixed-reactant experiments.[12]
Caption: Simplified mechanism of the Fries rearrangement.
Q2: Are there alternative catalysts to aluminum chloride?
Yes, while AlCl₃ is the most common, other Lewis acids like boron trifluoride (BF₃), titanium tetrachloride (TiCl₄), and tin tetrachloride (SnCl₄) can be used.[2][13] Strong Brønsted acids such as hydrogen fluoride (HF) and methanesulfonic acid have also been employed.[2][8] The choice of catalyst can influence both reactivity and selectivity, and may be beneficial for substrates that are sensitive to the harsh conditions associated with AlCl₃. For instance, methanesulfonic acid has been shown to provide excellent para-selectivity.[14]
Q3: Can I run a photo-Fries rearrangement to avoid using harsh Lewis acids?
The photo-Fries rearrangement is a photochemical alternative that proceeds via a radical mechanism and does not require a catalyst.[8][9] It can be a useful method, especially as it is sometimes possible even with deactivating groups on the aromatic ring.[8] However, a significant drawback of the photo-Fries rearrangement is that it often results in low yields, making it less suitable for commercial or large-scale production.[8][15] It can also generate a different set of side products due to the radical nature of the intermediates.[16]
Q4: What is the correct work-up procedure for a Fries rearrangement?
A proper work-up is critical to decompose the aluminum-product complexes and isolate the desired hydroxybenzophenone.
Standard Protocol:
-
Cooling: After the reaction is complete (as determined by TLC), cool the reaction mixture to room temperature.
-
Quenching: Slowly and carefully pour the reaction mixture onto a mixture of crushed ice and concentrated hydrochloric acid.[1][3] This is an exothermic process and should be done with caution in a well-ventilated fume hood.
-
Extraction: Once the ice has melted and the aluminum salts have dissolved, transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., dichloromethane, ethyl acetate).[1]
-
Washing & Drying: Wash the combined organic layers with water and brine, then dry over an anhydrous drying agent like sodium sulfate or magnesium sulfate.
-
Purification: After removing the solvent under reduced pressure, the crude product can be purified by column chromatography or recrystallization.
References
- 1. benchchem.com [benchchem.com]
- 2. Fries Rearrangement [organic-chemistry.org]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. byjus.com [byjus.com]
- 7. lscollege.ac.in [lscollege.ac.in]
- 8. Fries rearrangement - Wikipedia [en.wikipedia.org]
- 9. Fries Rearrangement: Reaction, Mechanism, Applications and Limitations of Fries Rearrangement, Practice problems & Frequently Asked Questions in Chemistry: Definition, Types and Importance | AESL [aakash.ac.in]
- 10. researchgate.net [researchgate.net]
- 11. m.youtube.com [m.youtube.com]
- 12. spcmc.ac.in [spcmc.ac.in]
- 13. merckmillipore.com [merckmillipore.com]
- 14. alfa-chemistry.com [alfa-chemistry.com]
- 15. Fries Rearrangement Reaction: Mechanism, Steps & Examples [vedantu.com]
- 16. pubs.acs.org [pubs.acs.org]
Troubleshooting low yield in the synthesis of (4-(Hydroxymethyl)phenyl)(phenyl)methanone
Here is the technical support center with troubleshooting guides and FAQs.
Technical Support Center: Synthesis of (4-(Hydroxymethyl)phenyl)(phenyl)methanone
Welcome to the technical support resource for the synthesis of this compound, a key intermediate in pharmaceutical and materials science research. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues leading to low yields and to optimize synthetic protocols. We will delve into the causality behind experimental choices, focusing on the most prevalent synthetic routes: Friedel-Crafts acylation and Grignard reactions.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Route 1: Friedel-Crafts Acylation Pathway
The Friedel-Crafts acylation is a classic method for forming the benzophenone core structure.[1] A common approach involves the acylation of toluene with benzoyl chloride, followed by functional group manipulation of the methyl group. However, this route is prone to several yield-reducing pitfalls.
Low yield in this initial step is a frequent challenge. The issue often lies with the catalyst, reaction conditions, or substrate reactivity.
A1: Key Troubleshooting Areas:
-
Lewis Acid Catalyst (e.g., AlCl₃) Inactivity:
-
Causality: Aluminum chloride is highly hygroscopic. Exposure to atmospheric moisture hydrolyzes it to aluminum hydroxide, rendering it inactive. The catalyst is crucial as it coordinates with the acyl chloride to generate the highly electrophilic acylium ion, which is the reactive species in the electrophilic aromatic substitution.[2]
-
Solution: Use a freshly opened bottle of anhydrous AlCl₃ or a previously opened bottle stored in a desiccator. Ensure you are using a stoichiometric amount, as both the reactant (benzoyl chloride) and the product (ketone) form complexes with the catalyst, effectively consuming it.[1]
-
-
Suboptimal Reaction Temperature:
-
Causality: While heating can increase the reaction rate, excessive temperatures can lead to side reactions. For toluene, the methyl group directs incoming electrophiles to the ortho and para positions.[3] Steric hindrance from the methyl group means the para product is typically favored. However, at higher temperatures, the thermodynamic equilibrium can shift, potentially leading to a mixture of isomers that are difficult to separate, thus reducing the isolated yield of the desired para product.
-
Solution: Maintain a controlled reaction temperature. For the benzoylation of toluene, a temperature range of 0-25°C is often optimal. Start the reaction at 0°C and allow it to slowly warm to room temperature.
-
-
Solvent Choice and Purity:
-
Causality: The choice of solvent can significantly impact yield. Solvents like tetrahydrofuran (THF) or acetonitrile can form stable complexes with the Lewis acid, competing with the acyl chloride and inhibiting the reaction.[4] Chlorinated solvents like dichloromethane (DCM) or 1,2-dichloroethane (DCE) are generally preferred. The solvent must be rigorously anhydrous.
-
Solution: Use a dry, non-coordinating solvent. DCM is a common and effective choice. Ensure it is passed through a solvent purification system or distilled from a suitable drying agent (e.g., CaH₂) before use.
-
Table 1: Friedel-Crafts Reaction Parameter Optimization
| Parameter | Suboptimal Condition | Recommended Condition | Rationale |
| Catalyst (AlCl₃) | Old, clumpy, exposed to air | Fresh, anhydrous powder | Ensures formation of the reactive acylium ion intermediate.[2] |
| Temperature | > 50°C or uncontrolled | 0°C to Room Temperature | Minimizes side reactions and improves regioselectivity for the para product.[3] |
| Solvent | THF, Acetonitrile, Wet DCM | Anhydrous Dichloromethane | Avoids catalyst deactivation and ensures reagent availability.[4] |
| Stoichiometry | < 1.0 equivalent of AlCl₃ | 1.1 - 1.2 equivalents of AlCl₃ | Both starting material and product complex with the catalyst.[1] |
The following diagram outlines the synthetic strategy and key decision points for the subsequent conversion of 4-methylbenzophenone to the final product.
Caption: Synthetic pathway via Friedel-Crafts acylation.
Route 2: Grignard Reaction Pathway
The Grignard reaction offers a powerful method for C-C bond formation. A potential route involves reacting phenylmagnesium bromide with a protected 4-formylbenzaldehyde derivative or a related ester.
Grignard reactions are notoriously sensitive, and failure often traces back to a few critical experimental details.[5]
A2: Key Troubleshooting Areas:
-
Reaction Initiation Failure:
-
Causality: The surface of magnesium metal is typically passivated by a layer of magnesium oxide, which prevents the reaction with the aryl halide from starting.[6] This is the most common reason for initiation failure.
-
Solution: Activate the magnesium surface. This can be done by:
-
Mechanical Activation: Gently crushing the magnesium turnings with a glass rod (in the reaction flask, under inert gas) to expose a fresh surface.[6]
-
Chemical Activation: Adding a small crystal of iodine (the purple color will disappear upon initiation) or a few drops of 1,2-dibromoethane.[6][7]
-
Entrainment: Adding a small amount of a pre-formed Grignard reagent to initiate the reaction.
-
-
-
Presence of Moisture or Protic Impurities:
-
Causality: Grignard reagents are extremely strong bases and will be quenched instantly by any protic source, particularly water.[5][7] This includes atmospheric moisture, water adsorbed on glassware, or trace water in the solvent.
-
Solution: Rigorous anhydrous conditions are non-negotiable.
-
Glassware: Oven-dry all glassware overnight at >120°C or flame-dry it under vacuum immediately before use. Cool under a stream of dry nitrogen or argon.[6]
-
Solvents: Use anhydrous grade ether or THF, preferably from a solvent purification system or a freshly opened bottle.
-
Reagents: Ensure the aryl halide and the carbonyl compound are also anhydrous.
-
-
-
Side Reactions:
-
Causality: Several side reactions can compete with the desired nucleophilic addition, consuming the Grignard reagent and reducing the yield.
-
Wurtz Coupling: The Grignard reagent (PhMgBr) can react with the starting aryl halide (PhBr) to form biphenyl (Ph-Ph).[8] This is more likely if the concentration of aryl halide is high.
-
Enolization: If the carbonyl compound has acidic α-protons, the Grignard reagent can act as a base, deprotonating the carbonyl to form an enolate, which will revert to the starting ketone upon workup.[6]
-
-
Solution:
-
For Wurtz Coupling: Add the aryl halide slowly and dropwise to the magnesium suspension. This keeps the instantaneous concentration of the halide low, favoring Grignard formation over coupling.[7]
-
For Enolization: Add the carbonyl compound to the Grignard reagent at a low temperature (e.g., 0°C or -78°C) to favor nucleophilic addition over deprotonation.
-
-
This diagram provides a logical path for diagnosing issues in Grignard reactions.
Caption: Troubleshooting decision tree for Grignard reactions.
Route 3: Reduction of 4-Carboxybenzophenone
Another viable route is the selective reduction of the carboxylic acid group of 4-carboxybenzophenone to the primary alcohol.
Selective reduction is key. The challenge is to reduce the carboxylic acid without affecting the ketone carbonyl group.
A3: Key Troubleshooting Areas:
-
Choice of Reducing Agent:
-
Causality: Common reducing agents have different reactivities. Sodium borohydride (NaBH₄) is generally not powerful enough to reduce a carboxylic acid but will reduce the ketone. Lithium aluminum hydride (LiAlH₄) is a very powerful reducing agent that will reduce both the carboxylic acid and the ketone, leading to (4-(hydroxymethyl)phenyl)(phenyl)methanol, which is an over-reduction.
-
Solution:
-
Method A (Protect-Reduce-Deprotect): Protect the ketone group first (e.g., as a ketal), then reduce the carboxylic acid with a strong reducing agent like LiAlH₄, and finally deprotect the ketone. This multi-step process offers high selectivity.
-
Method B (Activate-Reduce): Convert the carboxylic acid to a more reactive derivative, such as an ester (e.g., methyl 4-benzoylbenzoate). The ester can then be selectively reduced in the presence of the ketone using specific reagents or conditions, although this can still be challenging. A more reliable approach is to then reduce the ester with a milder hydride reagent that is less reactive towards the ketone, or use a more powerful reagent like LiAlH₄ and accept the need for subsequent re-oxidation of the secondary alcohol back to the ketone.
-
Method C (Direct Selective Reduction): Use a selective reducing agent like borane (BH₃), often complexed with THF (BH₃·THF) or dimethyl sulfide (BMS). Borane is known to preferentially reduce carboxylic acids over ketones.
-
-
-
Reaction Workup:
-
Causality: Workup procedures for reactions involving borane or aluminum hydrides must be performed carefully to quench the excess reagent and hydrolyze the resulting borate or aluminate esters without causing side reactions.
-
Solution: For borane reductions, a slow, careful addition of methanol is often used to quench excess BH₃, followed by an acidic workup to hydrolyze the borate ester and protonate the product. For LiAlH₄, a sequential addition of water, aqueous NaOH, and then more water (Fieser workup) is a standard and effective method to produce a granular precipitate of aluminum salts that can be easily filtered off.
-
References
Technical Support Center: Optimizing Photopolymerization with (4-(Hydroxymethyl)phenyl)(phenyl)methanone
Prepared by the Senior Application Scientist Team
Welcome to the technical support guide for (4-(Hydroxymethyl)phenyl)(phenyl)methanone, a highly effective photoinitiator for free-radical polymerization. This document is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into its application. We will move beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot and optimize your photopolymerization reactions effectively.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial questions regarding the use of this compound.
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a derivative of benzophenone and functions as a Type II photoinitiator.[1][2] Unlike Type I initiators that undergo direct cleavage upon light absorption, Type II initiators operate via a bimolecular process. Upon absorbing UV energy, the benzophenone core transitions to an excited triplet state. This excited molecule does not break apart but instead abstracts a hydrogen atom from a synergistic molecule, known as a co-initiator (typically a tertiary amine). This hydrogen transfer process generates a reactive radical on the co-initiator, which then initiates the polymerization of monomers like acrylates or methacrylates.[1][2]
Q2: Why is a co-initiator required when using this compound?
A2: A co-initiator is essential because this compound itself does not efficiently generate initiating radicals upon irradiation. Its primary role is to absorb light energy and transfer it by abstracting a hydrogen atom. The co-initiator acts as the hydrogen donor, and it is this molecule that is converted into the active, polymer-initiating radical.[2] Tertiary amines are commonly used for this purpose.[1]
Q3: What is the optimal UV wavelength for activating this compound?
A3: As a benzophenone derivative, its maximum absorption wavelength is typically in the UVA range, around 340-365 nm.[1] For efficient activation, it is crucial to match the emission spectrum of your UV light source (e.g., mercury lamp, LED) with the absorption profile of the photoinitiator.[3]
Q4: What are typical starting concentrations for the photoinitiator and co-initiator?
A4: Optimal concentrations are system-dependent, but a good starting point for the photoinitiator is between 0.5% and 5% by weight of the total formulation.[4] For the co-initiator (e.g., an amine synergist), a concentration of 1-2 times the molar concentration of the photoinitiator is often effective.
-
Low Concentration (<0.5%): May lead to insufficient radical generation, resulting in slow or incomplete polymerization.[4]
-
High Concentration (>5%): Can cause excessive light absorption at the surface, preventing light from penetrating the full depth of the sample (an effect known as the "inner filter effect").[5][6] This leads to poor through-curing and can also contribute to yellowing and brittleness in the final polymer.[4]
Q5: How does the hydroxymethyl (-CH2OH) group influence its performance?
A5: The core photoinitiating activity comes from the benzophenone structure. The hydroxymethyl group primarily modifies the molecule's physical properties. It can increase its solubility in more polar monomer systems and potentially reduce migration from the cured polymer by providing a reactive site for grafting into the polymer network, a known strategy to create non-leachable initiators.[7][8]
Section 2: Troubleshooting Guide
Even with optimized formulations, experimental challenges can arise. This guide provides a systematic approach to identifying and resolving common issues.
| Problem | Potential Cause(s) | Recommended Solution(s) | Scientific Rationale |
| Tacky or Uncured Surface | Oxygen Inhibition: Atmospheric oxygen is a potent radical scavenger that quenches the initiating radicals, preventing polymerization, especially at the air-resin interface.[9][10][11] | 1. Inert Atmosphere: Perform curing under a nitrogen or argon blanket. 2. Increase Initiator Concentration: A higher concentration can generate radicals more rapidly, consuming dissolved oxygen and allowing polymerization to proceed.[12] 3. Use Amine Co-initiators: Tertiary amines not only act as hydrogen donors but can also help consume oxygen. 4. Increase Light Intensity: Higher intensity generates a higher flux of radicals, which can overcome the inhibitory effect of oxygen. | Oxygen reacts with carbon-centered radicals to form stable peroxy radicals, which terminate the polymer chain.[9] By removing oxygen or generating radicals at a rate that overwhelms the oxygen diffusion rate, the polymerization can proceed to completion. |
| Slow or Incomplete Polymerization | 1. Insufficient Light Intensity/Incorrect Wavelength: The energy provided is too low or does not overlap with the initiator's absorption spectrum.[3][13] 2. Suboptimal Initiator/Co-initiator Concentration: Too little initiator results in a low radical flux; too much can block light penetration.[4][14] 3. High Viscosity: High resin viscosity can limit the mobility of reactive species, slowing the reaction (diffusion control). | 1. Verify Light Source: Check the lamp's specifications and age. Ensure the emission spectrum matches the initiator's absorbance (~340-365 nm). Measure the irradiance at the sample surface. 2. Optimize Concentrations: Systematically vary the photoinitiator concentration (e.g., 0.5%, 1%, 2%, 4% w/w) to find the optimal balance for your sample thickness. 3. Reduce Viscosity: Gently warm the resin or add a low-viscosity reactive diluent. | The rate of polymerization is directly proportional to the rate of initiation, which depends on light intensity and initiator concentration.[13] In viscous systems, the reaction can become diffusion-limited, where the rate is governed by how quickly molecules can move to react rather than by their intrinsic reactivity. |
| Yellowing of Cured Polymer | Photoinitiator Byproducts: Benzophenone-type initiators, particularly when paired with amine co-initiators, are known to generate chromophoric byproducts upon irradiation that can cause yellowing.[1] | 1. Minimize Initiator Concentration: Use the lowest effective concentration of both the photoinitiator and the amine co-initiator. 2. Use Alternative Co-initiators: Investigate amine-free co-initiators or synergists known for lower color contribution. 3. Incorporate UV Absorbers/HALS: If permissible, add UV absorbers or Hindered Amine Light Stabilizers (HALS) to the formulation for long-term color stability. | The yellowing is often due to the formation of conjugated structures in the photoproducts of the initiator system. Using the minimum required amount reduces the concentration of these byproducts in the final polymer matrix. |
| Poor Cure Depth in Thick Samples | Light Attenuation: The photoinitiator and other formulation components absorb UV light, reducing the intensity available for curing deeper layers, as described by the Beer-Lambert law.[6][13] | 1. Reduce Photoinitiator Concentration: Lowering the concentration reduces the formulation's opacity, allowing for deeper light penetration.[5][6] 2. Use a More Penetrating Wavelength: If your light source is tunable, a longer wavelength (closer to 405 nm) may penetrate further, provided the initiator has some absorbance there. 3. Consider Photobleaching Initiators: For very thick sections, consider blending with a Type I initiator that photobleaches (loses its absorbance as it reacts), creating a "curing wave" that moves through the sample.[5] | According to the Beer-Lambert law, light intensity decreases exponentially with path length and absorber concentration. A trade-off exists: a lower initiator concentration allows deeper penetration but reduces the initiation rate at the surface. Finding the optimal concentration is key for uniform through-curing.[5][6] |
Section 3: Standard Operating Protocol (SOP) for Photopolymerization
This protocol provides a self-validating framework for a typical photopolymerization experiment using an acrylate-based resin.
Objective: To determine the optimal concentration of this compound for curing a 1 mm thick acrylate film.
Materials:
-
This compound (PI)
-
Ethyl 4-(dimethylamino)benzoate (EDAB) (Co-initiator)
-
Trimethylolpropane triacrylate (TMPTA) (Monomer)
-
UV Light Source (365 nm LED or filtered mercury lamp)
-
Radiometer
-
FTIR Spectrometer with ATR accessory
-
Nitrogen source
-
Glass microscope slides and 1 mm spacers
Procedure:
-
Formulation Preparation:
-
Prepare three separate formulations in amber vials to protect from ambient light.
-
Formulation A (1% PI): 9.8g TMPTA, 0.1g PI, 0.1g EDAB.
-
Formulation B (2% PI): 9.6g TMPTA, 0.2g PI, 0.2g EDAB.
-
Formulation C (4% PI): 9.2g TMPTA, 0.4g PI, 0.4g EDAB.
-
Gently warm and vortex each vial until all components are fully dissolved. Rationale: Undissolved particles can scatter light and lead to inconsistent curing.
-
-
Sample Preparation & Curing:
-
Assemble a mold using two glass slides separated by 1 mm spacers.
-
Calibrate the UV light source using a radiometer to ensure a consistent intensity (e.g., 50 mW/cm²).
-
Place the mold in a chamber and purge with nitrogen for 2 minutes to create an inert atmosphere. Rationale: This step is critical to mitigate oxygen inhibition and isolate the effects of initiator concentration.
-
Inject the liquid resin (Formulation A) into the mold.
-
Expose the sample to the 365 nm UV light for a predetermined time (e.g., 30 seconds).
-
-
Analysis of Cure:
-
Initial Assessment: After curing, remove the top slide. The polymer surface should be hard and non-tacky.
-
Degree of Conversion (FTIR):
-
Take an FTIR spectrum of the uncured liquid resin. Note the peak height/area of the acrylate C=C bond at ~1635 cm⁻¹ and a reference peak (e.g., C=O at ~1720 cm⁻¹).
-
Scrape a small amount of the cured polymer from the top and bottom surfaces of the film and press firmly against the ATR crystal.
-
Acquire FTIR spectra for both surfaces.
-
Calculate the degree of conversion using the formula: Conversion (%) = [1 - (A_cured / A_liquid)] * 100, where A is the ratio of the acrylate peak area to the reference peak area. Rationale: FTIR provides a quantitative measure of polymerization by tracking the disappearance of reactive monomer double bonds.
-
-
-
Repeat and Optimize:
-
Repeat steps 2 and 3 for Formulations B and C.
-
Compare the surface tackiness and the degree of conversion for the top and bottom of each film. The optimal formulation will yield a tack-free surface with a high and uniform degree of conversion throughout the film's thickness.
-
Section 4: Visualizing the Process
Mechanism of Initiation
The following diagram illustrates the bimolecular hydrogen abstraction mechanism for a Type II photoinitiator like this compound.
References
- 1. longchangchemical.com [longchangchemical.com]
- 2. UV Curing: Part Three; Free Radical Photoinitiators - Polymer Innovation Blog [polymerinnovationblog.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. eureka.patsnap.com [eureka.patsnap.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. US5900472A - Copolymerizable benzophenone photoinitiators - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. radtech.org [radtech.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. [PDF] An Overview of Oxygen Inhibition in Photocuring | Semantic Scholar [semanticscholar.org]
- 12. scholarworks.bgsu.edu [scholarworks.bgsu.edu]
- 13. mdpi.com [mdpi.com]
- 14. Review of quantitative and qualitative methods for monitoring photopolymerization reactions - Polymer Chemistry (RSC Publishing) DOI:10.1039/D2PY01538B [pubs.rsc.org]
Technical Support Center: Overcoming Oxygen Inhibition with (4-(Hydroxymethyl)phenyl)(phenyl)methanone
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center dedicated to addressing challenges in photopolymerization, specifically focusing on overcoming oxygen inhibition using (4-(Hydroxymethyl)phenyl)(phenyl)methanone. This guide provides in-depth troubleshooting, frequently asked questions (FAQs), and validated experimental protocols to enhance the success and reproducibility of your work.
Section 1: Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding oxygen inhibition and the role of this compound.
Q1: What is oxygen inhibition in photopolymerization and why is it a problem?
Oxygen inhibition is a significant issue in free-radical photopolymerization where atmospheric oxygen interferes with the curing process.[1] Molecular oxygen (O₂), a diradical in its ground state, readily reacts with the initiating and propagating radicals generated by the photoinitiator. This interaction forms stable peroxy radicals (ROO•) that are much less reactive towards monomers, effectively terminating the polymerization chain.[2][3] This phenomenon is particularly problematic at the air-resin interface, often resulting in a tacky, uncured, or under-cured surface.[1]
Q2: How does this compound function as a photoinitiator?
This compound is a derivative of benzophenone and functions as a Norrish Type II photoinitiator.[4][5] Upon exposure to UV light, it transitions to an excited state. Instead of cleaving directly into radicals like a Type I photoinitiator, it abstracts a hydrogen atom from a synergist or co-initiator, typically an amine.[6][7] This process generates the reactive free radicals that initiate polymerization.[5] The presence of the hydroxymethyl group can potentially enhance its reactivity and solubility in various formulations.
Q3: What makes this compound potentially effective against oxygen inhibition?
While not a direct oxygen scavenger, its mechanism as a Type II photoinitiator, when paired with a suitable co-initiator like an amine, contributes to mitigating oxygen inhibition. Amine co-initiators can react with the less reactive peroxy radicals, regenerating active radicals that can continue the polymerization process.[8] This synergistic effect helps to consume oxygen and overcome the inhibitory effects, especially at the surface.
Q4: How can I confirm that oxygen inhibition is the primary cause of incomplete curing in my experiments?
A classic sign of oxygen inhibition is a gradient of curing, where the bulk of the material polymerizes, but the surface exposed to air remains liquid or tacky.[2] To confirm, you can run a control experiment in an inert environment, such as a nitrogen-filled glove box or by purging the reaction vessel with nitrogen or argon.[1] If the sample cures completely, including the surface, under inert conditions, oxygen inhibition is the likely culprit.
Section 2: Troubleshooting Guide
This guide provides solutions to common problems encountered during photopolymerization when using this compound.
| Problem / Observation | Potential Cause(s) | Recommended Solution(s) |
| Tacky or uncured surface after UV exposure. | Oxygen Inhibition: Atmospheric oxygen is quenching the free radicals at the surface, preventing a complete cure.[9] | 1. Increase UV Intensity: Higher light intensity generates a greater concentration of free radicals, which can outcompete the inhibitory effect of oxygen.[9][10] 2. Inert Environment: Purge the reaction chamber with an inert gas like nitrogen or argon to displace oxygen.[1][10] 3. Optimize Co-initiator Concentration: Ensure an adequate concentration of an amine co-initiator to react with peroxy radicals.[8] 4. Use a Barrier: Apply a transparent barrier film (e.g., Mylar) or a layer of an oxygen-impermeable material to block oxygen diffusion.[8] |
| Slow polymerization rate or a long induction period. | Dissolved Oxygen: Oxygen dissolved within the monomer/oligomer mixture consumes the initial free radicals generated by the photoinitiator, delaying the onset of polymerization.[2] | 1. Deoxygenate the Resin: Before curing, sparge the resin mixture with an inert gas (e.g., nitrogen, argon) for several minutes to remove dissolved oxygen.[1] 2. Increase Photoinitiator Concentration: A higher concentration of this compound and its co-initiator can generate radicals more rapidly to consume dissolved oxygen.[11] |
| Inconsistent curing results between batches. | Variable Oxygen Exposure: Differences in ambient humidity, airflow, or surface area to volume ratio can lead to inconsistent levels of oxygen exposure. Formulation Inhomogeneity: Poor mixing of the photoinitiator and co-initiator can lead to localized areas of poor curing. | 1. Standardize Curing Environment: Control the curing environment as much as possible. Use a dedicated curing chamber with controlled atmospheric conditions. 2. Ensure Thorough Mixing: Use a high-quality mixer to ensure the photoinitiator and co-initiator are uniformly dispersed throughout the resin. |
| Yellowing of the final cured polymer. | Photoinitiator Byproducts: Benzophenone-based photoinitiators, including their derivatives, can sometimes lead to yellowing upon prolonged UV exposure.[12] Amine Co-initiator: Certain amine co-initiators can contribute to discoloration.[12] | 1. Optimize Photoinitiator Concentration: Use the minimum effective concentration of the photoinitiator system. 2. Screen Co-initiators: Test different amine co-initiators to identify one that minimizes yellowing. 3. Post-Curing: In some cases, a thermal post-cure in the absence of UV light can help to reduce discoloration. |
Section 3: Experimental Protocols & Methodologies
Protocol 1: Standard Photopolymerization Setup to Mitigate Oxygen Inhibition
Objective: To provide a baseline experimental setup for successful photopolymerization using this compound, with measures to counteract oxygen inhibition.
Materials:
-
Monomer/Oligomer formulation
-
This compound
-
Amine co-initiator (e.g., Ethyl-4-(dimethylamino)benzoate - EDMAB)
-
Reaction vessel (e.g., glass slide, petri dish, or custom mold)
-
UV curing system with controlled intensity and wavelength
-
Source of inert gas (Nitrogen or Argon) with a flowmeter (optional, for inerting)
Procedure:
-
Formulation Preparation:
-
In a light-protected vessel, combine the monomer/oligomer, this compound (typically 0.5-5 wt%), and the amine co-initiator (typically 1-5 wt%).
-
Mix thoroughly until all components are fully dissolved and the mixture is homogeneous. A magnetic stirrer or vortex mixer is recommended.
-
-
Deoxygenation (Recommended):
-
If significant oxygen inhibition is anticipated, gently bubble nitrogen or argon gas through the liquid formulation for 5-10 minutes prior to dispensing. This helps to remove dissolved oxygen.
-
-
Sample Preparation:
-
Dispense the prepared resin into the reaction vessel to the desired thickness.
-
-
Curing Environment Setup:
-
Option A (Standard Air Exposure): Place the sample directly under the UV lamp. This is a good baseline to assess the severity of oxygen inhibition.
-
Option B (Inert Gas Purge): Place the sample in a chamber and purge with nitrogen or argon for 2-5 minutes to displace atmospheric oxygen. Maintain a gentle, positive flow of the inert gas during curing.[1]
-
-
UV Curing:
-
Expose the sample to UV light at a predetermined intensity and for a specific duration. The optimal wavelength should correspond to the absorption maximum of the photoinitiator.
-
It is crucial to keep the UV intensity and exposure time consistent across experiments for reproducible results.
-
-
Post-Curing Assessment:
-
After UV exposure, evaluate the cure state of the polymer. Check for surface tackiness by gently touching with a lint-free swab.
-
Assess the bulk cure by measuring hardness (e.g., using durometer) or by spectroscopic methods (e.g., FTIR to monitor monomer conversion).
-
Section 4: Visualizing the Mechanisms
The Problem: Oxygen Inhibition Pathway
Caption: Mechanism of oxygen inhibition in free-radical photopolymerization.
A Solution: Role of Type II Photoinitiator and Co-initiator
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Photoinitiators Formulation Overview | Bomar Blog [bomar-chem.com]
- 5. Norrish Type 2/ II Photoinitiator Wholesale Manufacturer | Tintoll [uvabsorber.com]
- 6. Free Radical Photoinitiators, Type 1/I Photoinitiator | Tintoll [uvabsorber.com]
- 7. mdpi.com [mdpi.com]
- 8. How to Reduce the Effects of Oxygen Inhibition | Bomar [bomar-chem.com]
- 9. radtech.org [radtech.org]
- 10. How to Overcome Oxygen Inhibition in Light-Curable Adhesives - Dymax [dymax.com]
- 11. radtech.org [radtech.org]
- 12. radtech.org [radtech.org]
Technical Support Center: Purification of Substituted Benzophenones
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide expert insights and practical solutions to the common and complex challenges encountered during the purification of substituted benzophenones. As a class of compounds with wide-ranging applications and diverse physicochemical properties, their purification requires a nuanced, problem-solving approach. This document moves beyond standard protocols to explain the underlying principles, helping you make informed decisions to achieve optimal purity for your target molecule.
Frequently Asked Questions (FAQs)
This section addresses high-level questions that form the foundation for troubleshooting specific purification challenges.
Q1: What are the most common types of impurities found in crude substituted benzophenone samples?
A1: Impurities in crude benzophenone products typically originate from the synthetic route or subsequent degradation. Understanding these is the first step in designing a purification strategy. Common classes include:
-
Unreacted Starting Materials: For instance, in a Friedel-Crafts acylation, you might find residual substituted benzoyl chloride or the aromatic substrate.[1]
-
Isomeric Byproducts: If starting materials are not isomerically pure, or if the reaction conditions allow for substitution at different positions on the aromatic rings, isomeric benzophenones can form.[1] These are often the most challenging impurities to remove due to their similar polarities.
-
Reaction Intermediates & Side-Products: This can include partially reacted molecules or products from side reactions. A common impurity is the corresponding benzhydrol (diphenylmethanol), which is a reduction product of the benzophenone.[2]
-
Degradation Products: Substituted benzophenones can be sensitive to light, heat, and oxidative conditions.[1][3] This can lead to the formation of colored impurities or photo-oxidation products like benzopinacol.[2]
Q2: How do different substituents on the benzophenone core affect the choice of purification method?
A2: The nature, position, and number of substituents dramatically alter the molecule's polarity, solubility, and stability, which are the primary factors governing purification.[4][5]
-
Electron-Donating Groups (e.g., -OH, -OCH₃, -NH₂): These groups increase the polarity of the molecule. Hydroxyl (-OH) and amino (-NH₂) groups, in particular, can act as both hydrogen bond donors and acceptors, significantly increasing solubility in polar solvents and strengthening interactions with polar stationary phases like silica gel.[4] This can make elution from silica columns more difficult, sometimes requiring highly polar mobile phases.
-
Electron-Withdrawing Groups (e.g., -NO₂, -CN, -CF₃): These groups can also increase polarity but may influence the molecule's electronic properties differently, affecting its stability and interaction with different stationary phases.[6]
-
Alkyl Groups (e.g., -CH₃, -C₂H₅): These groups are nonpolar and decrease the overall polarity of the molecule, increasing its solubility in nonpolar organic solvents like hexanes and toluene.
-
Acidic/Basic Groups (e.g., -COOH, -NH₂): These impart pH-dependent solubility. For example, a benzophenone with a carboxylic acid group will be much more soluble in a basic aqueous solution.[3] This property can be exploited for purification via acid-base extraction but can also cause streaking on silica gel columns if not handled correctly.
Q3: My purified benzophenone solution turns yellow over time. What is happening and how can I prevent it?
A3: The yellowing of benzophenone solutions is a classic sign of photodegradation or oxidation.[3] The benzophenone core is a potent UV chromophore, and upon absorbing light (even ambient lab light), it can form reactive species that lead to colored byproducts.[3][7]
-
Prevention During Workup & Storage:
-
Protect from Light: Always use amber glass vials or wrap your flasks and vials in aluminum foil during experiments and storage.[3]
-
Use Degassed Solvents: To minimize oxidation, degas solvents by sparging with an inert gas like nitrogen or argon before use, especially for long-term solution storage.[3]
-
Store Under Inert Atmosphere: For highly sensitive compounds, store the solid or solution under nitrogen or argon.
-
Refrigerate: Store solutions at 2-8 °C to slow the rate of any potential degradation reactions.[3]
-
Troubleshooting Guide: Column Chromatography
Column chromatography is a primary tool for purifying substituted benzophenones. However, the diverse polarities of these compounds can present unique challenges.
Q4: I'm seeing poor separation (co-elution) between my target benzophenone and an impurity. How can I improve the resolution?
A4: Co-elution occurs when the target compound and an impurity have very similar affinities for the stationary phase in a given mobile phase. Here is a systematic approach to resolving this issue:
-
Optimize the Mobile Phase:
-
The "Rule of Thumb": For normal-phase chromatography on silica gel, aim for a solvent system that gives your target compound a Retention Factor (Rf) of 0.25-0.35 on a TLC plate. This typically provides the best balance for good separation.[8]
-
Fine-Tune Polarity: If separation is poor, decrease the polarity of the mobile phase (e.g., increase the hexane-to-ethyl acetate ratio). This will cause all compounds to move more slowly down the column, increasing their interaction time with the stationary phase and allowing for better separation.
-
Change Solvent Selectivity: If simply changing the polarity ratio doesn't work, the impurity may have a very similar polarity but different functional groups. Try a completely different solvent system. For example, switch from a hexane/ethyl acetate system to a dichloromethane/methanol or toluene/acetone system. These solvents have different interactions (e.g., dipole-dipole, hydrogen bonding) with your compounds and the silica gel.
-
-
Consider Orthogonal Purification: If co-elution persists, the impurity is likely structurally very similar (e.g., an isomer). In this case, a single chromatography step may be insufficient. An orthogonal approach, which uses a different separation mechanism, is required.[9][10]
-
Strategy: First, perform the silica gel column to remove what impurities you can. Then, take the mixed fractions and subject them to a different technique. A highly effective orthogonal step is recrystallization , which separates based on solubility and crystal lattice packing, not just polarity.
-
Alternative Chromatography: Another option is to switch to a different stationary phase, such as alumina or reverse-phase (C18) silica. Reverse-phase chromatography separates compounds primarily based on hydrophobicity, which is a different mechanism than the polar interactions on silica gel.
-
Workflow: Improving Chromatographic Separation
Caption: Decision tree for troubleshooting poor separation in column chromatography.
Q5: My compound is streaking or tailing badly on the silica gel column. What causes this and how can I fix it?
A5: Peak tailing is often caused by undesirable interactions between the analyte and the stationary phase, or by solubility issues.
-
Cause 1: Acid-Base Interactions: Silica gel is inherently acidic due to surface silanol groups (Si-OH). If your substituted benzophenone contains a basic functional group (like an amine), it can undergo a strong acid-base interaction with the silica, causing it to "stick" and tail.
-
Solution: Add a small amount of a basic modifier to your mobile phase. Typically, adding 0.1-1% triethylamine (Et₃N) will neutralize the acidic sites on the silica gel, leading to symmetrical, sharp peaks.
-
-
Cause 2: Poor Solubility: The compound may be precipitating at the top of the column if it is not fully soluble in the mobile phase, especially when loaded in a more concentrated solution.
-
Solution: Ensure your compound is fully dissolved before loading. If necessary, use a stronger (more polar) solvent to load the sample (this is called "wet loading"), but use the minimum volume possible. Alternatively, use "dry loading": adsorb your crude material onto a small amount of silica gel, evaporate the solvent, and load the resulting dry powder onto the top of your column. This often gives superior results.[8]
-
-
Cause 3: Column Overloading: If you load too much material onto the column, the stationary phase becomes saturated, leading to broad and tailing peaks.
-
Solution: As a general rule, for a standard flash column, use a silica gel mass that is 30-100 times the mass of your crude sample. If you are still seeing tailing, reduce the amount of material being loaded.
-
Troubleshooting Guide: Recrystallization
Recrystallization is a powerful technique for achieving high purity, but it is highly dependent on finding the right conditions.
Q6: I've tried several solvents, but my compound "oils out" instead of forming crystals. What should I do?
A6: "Oiling out" occurs when the solute comes out of the supersaturated solution as a liquid rather than a solid.[11] This happens when the solution temperature is above the melting point of the impure compound.
-
Cause: The high concentration of impurities can significantly depress the melting point of your compound.
-
Solutions:
-
Reheat and Dilute: Reheat the solution until the oil completely redissolves. Add a small amount of additional hot solvent (10-20% more) to lower the saturation point.[11]
-
Cool Slowly: Allow the flask to cool very slowly to room temperature. Do not place it directly in an ice bath. Insulating the flask with paper towels can help. Slow cooling gives the molecules time to orient themselves into an ordered crystal lattice.[11]
-
Use a Different Solvent System: The ideal recrystallization solvent will dissolve the compound when hot but have very low solubility when cold. "Oiling out" often happens in very nonpolar solvents like hexane or in highly polar solvents like water. Try a solvent of intermediate polarity or a two-solvent system (e.g., ethanol/water, acetone/hexane).[12][13]
-
Protocol: Screening for a Recrystallization Solvent System
-
Preparation: Place ~20-30 mg of your crude benzophenone into several small test tubes.
-
Solvent Addition: To each tube, add a different candidate solvent (e.g., ethanol, isopropanol, toluene, ethyl acetate, acetone, water) dropwise at room temperature until the solid just dissolves. If it dissolves readily at room temperature, that solvent is unsuitable as a primary recrystallization solvent.
-
Heating: For solvents that do not dissolve the solid at room temperature, heat the test tube gently in a sand bath or water bath. Continue adding the solvent dropwise until the solid fully dissolves at the boiling point. Record the approximate volume used.
-
Cooling: Allow the tubes to cool slowly to room temperature, then place them in an ice bath for 15-20 minutes.
-
Observation: The ideal solvent is one that requires a minimal amount of hot solvent to dissolve the compound and yields a large amount of crystalline solid upon cooling.
Q7: My solution is clear upon cooling and no crystals have formed. What went wrong?
A7: This indicates that your solution is not supersaturated, which is a prerequisite for crystallization.
-
Cause 1: Too Much Solvent: This is the most common reason for crystallization failure. Even a small excess of solvent can keep the entire product dissolved, even at low temperatures.[11]
-
Solution: Gently heat the solution and boil off a portion of the solvent (15-25%) to increase the concentration. Allow it to cool again.[11]
-
-
Cause 2: Nucleation Failure: Sometimes, a supersaturated solution needs a trigger to begin crystallization.
-
Solution 1: Scratching: Use a glass rod to gently scratch the inside surface of the flask at the air-liquid interface. The microscopic imperfections on the glass provide nucleation sites for crystal growth.[11]
-
Solution 2: Seed Crystals: If you have a small sample of the pure compound, add a single tiny crystal to the cold, supersaturated solution. This "seed" provides a template for further crystal growth.[11][14]
-
Workflow: Troubleshooting Crystallization Failure
Caption: A step-by-step workflow for inducing crystallization when it fails to occur spontaneously.
Purity Assessment
After purification, it is critical to accurately assess the purity of your substituted benzophenone. No single method is foolproof; often, a combination of techniques is required for confident characterization.[15]
| Analytical Method | Principle | Key Advantages | Key Limitations |
| HPLC-UV | Separation based on polarity (or hydrophobicity in reverse-phase), with detection by UV absorbance.[15] | Highly versatile, quantitative, and excellent for detecting non-volatile impurities. Can resolve closely related isomers. | Requires that impurities have a UV chromophore to be detected. Can be destructive if fractions are not collected. |
| GC-MS | Separation based on volatility and polarity, with detection by mass spectrometry.[15] | Provides molecular weight and fragmentation data, which is invaluable for identifying unknown impurities. Highly sensitive for volatile impurities. | Compound must be volatile and thermally stable. Not suitable for non-volatile or thermally labile benzophenones. |
| qNMR | Quantitative Nuclear Magnetic Resonance spectroscopy compares the integral of analyte signals to that of a certified internal standard.[15] | Provides a direct measure of mass purity without needing a reference standard of the analyte itself. Universal detector for soluble compounds. | Lower sensitivity compared to chromatographic methods. Requires a pure, stable internal standard. Can be complex to set up. |
| DSC | Differential Scanning Calorimetry measures the heat flow associated with the melting of a sample.[15] | Provides information on the melting point and can estimate purity for highly crystalline solids (>98%). | Not suitable for amorphous or solvated materials. Insensitive to impurities that are soluble in the melt (form a solid solution). |
References
- 1. benchchem.com [benchchem.com]
- 2. veeprho.com [veeprho.com]
- 3. benchchem.com [benchchem.com]
- 4. Functional group substitutions influence the binding of benzophenone-type UV filters with DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Stability and Removal of Benzophenone-Type UV Filters from Water Matrices by Advanced Oxidation Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Chromatography [chem.rochester.edu]
- 9. validated.com [validated.com]
- 10. Orthogonal Chromatographic Techniques for Therapeutic Protein Characterization [sartorius.com]
- 11. benchchem.com [benchchem.com]
- 12. Reagents & Solvents [chem.rochester.edu]
- 13. reddit.com [reddit.com]
- 14. CN108586224B - Method for purifying and separating benzophenone - Google Patents [patents.google.com]
- 15. benchchem.com [benchchem.com]
Technical Support Center: Optimizing (4-(Hydroxymethyl)phenyl)(phenyl)methanone Concentration for Efficient Cross-Linking
References
- 1. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 2. Recent Advances in Chemical Biology Using Benzophenones and Diazirines as Radical Precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tcichemicals.com [tcichemicals.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. On the Limits of Benzophenone as Cross-Linker for Surface-Attached Polymer Hydrogels - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Incomplete Conversion in Photopolymerization Reactions
Welcome to the technical support center for photopolymerization reactions. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve issues related to incomplete monomer conversion. Here, you will find a structured approach to troubleshooting, detailed explanations of the underlying science, and validated protocols to optimize your experimental outcomes.
Introduction: The Challenge of Achieving Complete Conversion
Photopolymerization is a powerful technique that utilizes light to rapidly transform liquid monomers into solid polymers. However, achieving complete or near-complete monomer conversion is often a significant challenge. Incomplete conversion can lead to suboptimal material properties, leachables and extractables in biomedical applications, and overall experimental irreproducibility.[1][2] This guide provides a systematic framework for identifying the root causes of incomplete conversion and implementing effective solutions.
Frequently Asked Questions (FAQs)
Q1: What is considered a "good" or "complete" monomer conversion?
A1: The definition of "complete" conversion is application-dependent. For many industrial applications, quality standards may require the residual monomer content to be below 500 ppm, and in some cases, as low as 10 ppm.[3] In academic research, "high conversion" is often sought to ensure the final material properties reflect the intended polymer network. Functionally, a well-cured polymer will be tack-free and exhibit the desired mechanical properties.
Q2: How can I measure the degree of monomer conversion in my experiments?
A2: Several techniques are commonly used to quantify monomer conversion. Real-time Fourier Transform Infrared (RT-FTIR) spectroscopy is a widely used method for monitoring the disappearance of the monomer's reactive functional groups (e.g., C=C bonds in acrylates) in real-time.[3] Photo-Differential Scanning Calorimetry (Photo-DSC) measures the heat released during the exothermic polymerization reaction, which is proportional to the extent of conversion.[3][4] Other methods include Raman spectroscopy, UV-Vis spectroscopy, and gravimetric analysis.[5][6]
Q3: My polymer surface is tacky after curing. What is the most likely cause?
A3: A tacky surface is a classic sign of oxygen inhibition.[7] Molecular oxygen in the atmosphere can react with and quench the free radicals generated by the photoinitiator, particularly at the air-resin interface, preventing complete polymerization.[7][8][9]
Q4: Can I simply increase the UV light intensity or exposure time to solve all conversion problems?
A4: While increasing light intensity and exposure time can often improve conversion, it is not a universal solution and can have drawbacks.[4][10] Excessively high intensity can lead to rapid surface curing that shields the underlying material from light, a phenomenon known as self-shielding.[7] It can also generate significant heat, potentially causing thermal degradation or unwanted side reactions. Similarly, prolonged exposure can be inefficient and may not overcome fundamental formulation or environmental issues.
In-Depth Troubleshooting Guides
Issue 1: Low Final Monomer Conversion Throughout the Sample
When the entire polymer bulk fails to reach the desired conversion, the issue often lies within the core formulation or the curing conditions.
Potential Causes & Solutions
| Potential Cause | Underlying Science (The "Why") | Recommended Solutions |
| Inappropriate Photoinitiator (PI) or Concentration | The PI's absorption spectrum must overlap with the emission spectrum of the light source to efficiently generate radicals.[10] If the concentration is too low, an insufficient number of radicals are generated to propagate the polymerization. Conversely, if the concentration is too high, it can lead to excessive light absorption at the surface, preventing light from penetrating the full depth of the sample (a phenomenon known as the "inner filter effect").[10][11][12][13] | 1. Match PI to Light Source: Ensure the PI's absorbance peak aligns with the lamp's emission wavelength.[10] 2. Optimize PI Concentration: Systematically vary the PI concentration (e.g., 0.1 wt% to 2 wt%) to find the optimal balance between radical generation and light penetration.[10][14] |
| Insufficient Light Intensity or Dose | The rate of polymerization is directly related to the rate of radical generation, which in turn depends on the light intensity.[4][15][16] If the intensity is too low, the rate of radical generation may not be sufficient to overcome termination reactions, leading to low conversion. The total energy delivered (dose) is also critical. | 1. Measure and Calibrate Light Source: Use a radiometer to verify the output of your UV lamp. 2. Increase Intensity/Exposure Time: Methodically increase the light intensity or exposure duration to ensure an adequate dose is delivered to the sample.[4] |
| Presence of Inhibitors | Monomers are often supplied with inhibitors (e.g., hydroquinone, BHT) to prevent premature polymerization during storage and transport.[17][18][19][20][21] These inhibitors function by scavenging free radicals and will be consumed before significant polymerization can occur, leading to an induction period or incomplete conversion if their concentration is too high. | 1. Check Monomer Specifications: Be aware of the type and concentration of inhibitor in your monomer. 2. Remove Inhibitor (If Necessary): For highly sensitive applications, inhibitors can be removed by passing the monomer through a column of activated alumina. |
| Temperature Effects | Polymerization kinetics are temperature-dependent.[22][23] Low temperatures can increase the viscosity of the resin, limiting molecular mobility and slowing the reaction rate.[24][25] Conversely, excessively high temperatures can accelerate termination reactions or cause monomer/initiator degradation.[22] | 1. Control Reaction Temperature: Conduct polymerization at a controlled and consistent temperature, often slightly elevated (e.g., 25-60 °C) to reduce viscosity and enhance mobility.[25] 2. Pre-heat Resin: For viscous resins, pre-heating the formulation can improve handling and initial reaction rates.[25] |
Issue 2: Tacky or Uncured Surface (Oxygen Inhibition)
This is one of the most common problems in photopolymerization, especially for thin films or coatings.
Potential Causes & Solutions
| Potential Cause | Underlying Science (The "Why") | Recommended Solutions |
| Atmospheric Oxygen | Oxygen is a potent radical scavenger.[7][9] It reacts with initiating and propagating radicals to form stable peroxy radicals, which are much less reactive and effectively terminate the polymerization chain.[9][26] This effect is most pronounced at the surface where oxygen is readily available from the air.[8] | 1. Inert Atmosphere: Perform the curing process in an inert environment, such as a nitrogen or argon-filled glovebox or by purging the reaction chamber with an inert gas.[7][8] 2. Barrier Coating/Lamination: Apply a physical barrier, such as a transparent film or a layer of wax, to the surface to prevent oxygen diffusion.[7] 3. Chemical Oxygen Scavengers: Incorporate additives like thiols, amines, or phosphites into the formulation.[7][8][26] These molecules react with and consume dissolved oxygen.[8][26] 4. Increase Light Irradiance: Using a high-intensity light source can generate radicals at a rate that outpaces the rate of oxygen inhibition.[7][8] |
Issue 3: Incomplete Conversion in Thick or Pigmented Samples
Achieving uniform, through-cure in thick or opaque formulations presents a unique set of challenges.
Potential Causes & Solutions
| Potential Cause | Underlying Science (The "Why") | Recommended Solutions |
| Light Attenuation | The intensity of light decreases as it passes through the sample due to absorption and scattering by the photoinitiator, monomer, and any pigments or fillers.[2] This can result in a gradient of conversion, with the top surface being well-cured and the bottom remaining liquid. | 1. Use a Photobleaching Initiator: Select a photoinitiator that becomes more transparent as it is consumed (photobleaches), such as BAPO.[10][11][12] This allows light to penetrate deeper into the sample as the reaction progresses.[10][11][12] 2. Optimize PI Concentration: As with low conversion in general, a lower PI concentration can sometimes allow for deeper light penetration.[10] 3. Select an Appropriate Wavelength: Longer wavelengths of light (e.g., UVA or visible light) are scattered less and can penetrate deeper into samples than shorter wavelengths (e.g., UVC).[10] |
| High Filler/Pigment Loading | Fillers and pigments can absorb and scatter the UV light, significantly reducing the amount of light that reaches the photoinitiator.[2][27][28] | 1. Surface-Modified Fillers: Use fillers that have been surface-treated to improve their compatibility with the resin and reduce scattering. 2. Refractive Index Matching: Attempt to match the refractive index of the filler with that of the monomer/polymer to minimize light scattering. |
Visualizing the Troubleshooting Process
The following diagram illustrates a logical workflow for diagnosing and resolving incomplete conversion issues.
Caption: A logical workflow for troubleshooting incomplete photopolymerization.
Experimental Protocols
Protocol 1: Measuring Monomer Conversion using Real-Time FTIR (RT-FTIR)
This protocol provides a method for quantifying the degree of conversion of (meth)acrylate monomers.
Materials:
-
FTIR spectrometer with a real-time monitoring accessory
-
UV/Vis light source compatible with the spectrometer setup
-
Liquid monomer formulation
-
KBr salt plates or ATR crystal
Procedure:
-
Baseline Spectrum: Record a baseline spectrum of the uncured liquid monomer formulation. Identify the absorbance peak corresponding to the reactive functional group (e.g., ~1635 cm⁻¹ for the C=C stretch of acrylates).[6]
-
Sample Preparation: Place a small, uniform drop of the monomer formulation between two KBr plates or onto the ATR crystal to create a thin film.
-
Initiate Polymerization: Position the sample in the FTIR sample compartment and begin spectral acquisition. Simultaneously, expose the sample to the UV/Vis light source to initiate polymerization.
-
Data Acquisition: Continuously record spectra at regular intervals (e.g., every second) throughout the curing process until the characteristic monomer peak no longer decreases in area, indicating the reaction has reached its endpoint.
-
Calculation of Conversion: The degree of conversion (DC) at any given time (t) is calculated using the following formula[3]:
-
DC(%) = (1 - (Area_peak(t) / Area_peak(0))) * 100
-
Where Area_peak(t) is the area of the characteristic monomer peak at time t, and Area_peak(0) is the initial area of the peak before polymerization.
-
Protocol 2: Evaluating the Effect of Oxygen Inhibition
This protocol helps determine the extent to which oxygen is inhibiting the polymerization reaction.
Materials:
-
Monomer formulation
-
UV curing setup
-
Source of inert gas (Nitrogen or Argon) with flow controller
-
Enclosed curing chamber (e.g., a simple box with a UV-transparent window)
-
Method for assessing cure (e.g., tackiness test, FTIR)
Procedure:
-
Control Experiment (Cure in Air):
-
Prepare a sample of the monomer formulation (e.g., a thin film on a glass slide).
-
Cure the sample in ambient air for a defined time and light intensity.
-
After curing, assess the surface for tackiness by lightly touching with a lint-free swab. Quantify the conversion using FTIR if possible.
-
-
Inert Atmosphere Experiment:
-
Place a new, identical sample inside the curing chamber.
-
Purge the chamber with the inert gas at a gentle flow rate (e.g., 5-10 L/min) for 5-10 minutes to displace all oxygen.[7]
-
While maintaining the inert gas flow, cure the sample using the exact same conditions as the control experiment.
-
Assess the surface for tackiness and measure the conversion.
-
-
Analysis:
-
Compare the results of the two experiments. A significant reduction in tackiness and an increase in monomer conversion in the inert atmosphere experiment confirms that oxygen inhibition is a major factor.[7]
-
Conclusion
Troubleshooting incomplete conversion in photopolymerization requires a systematic and logical approach. By understanding the fundamental principles of the reaction and carefully controlling key variables such as photoinitiator choice, light conditions, temperature, and atmospheric oxygen, researchers can overcome common challenges and achieve optimal polymerization outcomes. This guide serves as a starting point for diagnosing and resolving these issues, enabling the successful development of advanced polymeric materials.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Photopolymerization shrinkage: strategies for reduction, measurement methods and future insights - Polymer Chemistry (RSC Publishing) DOI:10.1039/D3PY00261F [pubs.rsc.org]
- 3. Review of quantitative and qualitative methods for monitoring photopolymerization reactions - Polymer Chemistry (RSC Publishing) DOI:10.1039/D2PY01538B [pubs.rsc.org]
- 4. akjournals.com [akjournals.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. radtech.org [radtech.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Photoinitiator Selection and Concentration in Photopolymer Formulations towards Large-Format Additive Manufacturing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Photoinitiator Selection and Concentration in Photopolymer Formulations towards Large-Format Additive Manufacturing (Journal Article) | OSTI.GOV [osti.gov]
- 14. eureka.patsnap.com [eureka.patsnap.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Impact of light intensity on the polymerization kinetics and network structure of model hydrophobic and hydrophilic methacrylate based dental adhesive resin - PMC [pmc.ncbi.nlm.nih.gov]
- 17. youtube.com [youtube.com]
- 18. nbinno.com [nbinno.com]
- 19. fluoryx.com [fluoryx.com]
- 20. chempoint.com [chempoint.com]
- 21. Polymerisation inhibitor - Wikipedia [en.wikipedia.org]
- 22. pure.tue.nl [pure.tue.nl]
- 23. Temperature Effects in Conventional and RAFT Photopolymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. nikkoindustries.com [nikkoindustries.com]
- 26. radtech.org [radtech.org]
- 27. Relationships between Conversion, Temperature and Optical Properties during Composite Photopolymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 28. researchgate.net [researchgate.net]
Validation & Comparative
A Senior Application Scientist’s Guide to Validating Protein-Protein Interactions: A Comparative Analysis of (4-(Hydroxymethyl)phenyl)(phenyl)methanone and Other Crosslinking Strategies
Introduction: The Challenge of Capturing Protein-Protein Interactions
The intricate dance of proteins within a cell governs nearly every biological process. These protein-protein interactions (PPIs) form the backbone of cellular signaling, metabolic pathways, and structural integrity. However, many of these interactions are transient and of low affinity, making them notoriously difficult to study. To effectively investigate these fleeting molecular handshakes, researchers often turn to chemical crosslinking, a technique that essentially "freezes" interacting proteins in place by forming covalent bonds between them. This allows for their capture, enrichment, and subsequent identification, providing a snapshot of the cellular interactome at a given moment.
The choice of crosslinking agent is a critical decision that can significantly impact the success and interpretation of an experiment. Different crosslinkers possess distinct chemical properties, including their reactivity, spacer arm length, and cell permeability. This guide provides an in-depth comparison of a powerful photo-activatable crosslinker, (4-(Hydroxymethyl)phenyl)(phenyl)methanone, with two of the most widely used conventional crosslinkers: formaldehyde and N-hydroxysuccinimide (NHS)-ester-based reagents. By understanding the underlying chemistry and performance of each, researchers can make more informed decisions to best suit their experimental goals.
The Rise of Photo-Crosslinkers: this compound in Focus
Photo-crosslinkers have gained prominence in the study of PPIs due to the temporal control they offer. The crosslinking reaction is initiated by UV light, allowing researchers to precisely control when the "snapshot" of interactions is taken. This compound belongs to the benzophenone family of photo-crosslinkers, which are prized for their unique reactivity.
Mechanism of Action
Upon excitation with UV light (typically around 350-365 nm), the benzophenone moiety of this compound is promoted to an excited triplet state. This highly reactive diradical can then abstract a hydrogen atom from a nearby C-H bond of an interacting protein. The resulting carbon-centered radicals on the two proteins then combine to form a stable covalent C-C bond.[1][2] This mechanism is particularly advantageous as it is not dependent on the presence of specific nucleophilic amino acid side chains, such as lysine or cysteine, allowing for a broader range of potential crosslinking sites.[1]
Caption: Mechanism of benzophenone-mediated photo-crosslinking.
Key Features of this compound
While specific data for the parent compound this compound as a bifunctional crosslinker is limited in the context of direct head-to-head comparisons, its benzophenone core provides several key advantages:
-
Temporal Control: The ability to initiate crosslinking with UV light allows for precise timing of the experiment, which is crucial for studying dynamic interactions.
-
Broad Reactivity: The reaction with C-H bonds means that it is not limited to specific amino acid side chains, increasing the likelihood of capturing an interaction.[1]
-
Relative Stability: Benzophenones are relatively stable in aqueous environments until activated by light, minimizing non-specific reactions.[1]
Comparative Analysis of Crosslinking Chemistries
The choice of crosslinker should be tailored to the specific biological question and experimental system. Here, we compare this compound with formaldehyde and a common NHS-ester crosslinker.
Head-to-Head Comparison
| Feature | This compound | Formaldehyde | NHS-Ester Crosslinkers (e.g., DSS, BS3) |
| Reactivity | Photo-activated C-H insertion | Primary amines, thiols, hydroxyls | Primary amines (Lysine, N-terminus) |
| Specificity | Non-specific C-H bonds | Broad | Specific to primary amines |
| Spacer Arm | Zero-length (for the parent compound) | Very short (~2.3-2.7 Å) | Variable (e.g., DSS ~11.4 Å) |
| Reversibility | Irreversible C-C bond | Reversible by heat | Generally irreversible amide bond |
| Membrane Permeability | Generally permeable (hydrophobic) | Highly permeable | Variable (Sulfo-NHS esters are impermeable) |
| Control | High (temporal control with UV) | Low (immediate reaction) | Moderate (quenching stops reaction) |
| Suitability | In vivo and in vitro | Primarily in vivo (ChIP) | In vivo and in vitro |
In-Depth Discussion of Alternatives
Formaldehyde
Formaldehyde is a widely used crosslinker, particularly for chromatin immunoprecipitation (ChIP). It readily permeates cell membranes and crosslinks proteins to DNA and other proteins.[3]
-
Mechanism of Action: Formaldehyde reacts with primary amines (like the epsilon-amino group of lysine) to form a Schiff base. This intermediate can then react with another nearby nucleophile, such as another amine or a thiol group, to form a methylene bridge.[3]
-
Advantages: Its small size and high reactivity lead to efficient crosslinking of closely associated molecules.[3]
-
Disadvantages: The reaction is rapid and difficult to control, potentially leading to the formation of large, insoluble aggregates. The reversibility of the crosslinks by heat can also be incomplete.[3]
NHS-Ester Crosslinkers
N-hydroxysuccinimide (NHS)-ester crosslinkers are a popular class of reagents for protein-protein crosslinking. They are homobifunctional, meaning they have the same reactive group at both ends of a spacer arm.
-
Mechanism of Action: The NHS ester group reacts with primary amines (primarily the side chain of lysine residues and the N-terminus of proteins) to form a stable amide bond.[4][5]
-
Advantages: A wide variety of NHS-ester crosslinkers are commercially available with different spacer arm lengths and water solubility, allowing for tailored experimental design. The reaction is also relatively specific for primary amines.[6]
-
Disadvantages: The efficiency of crosslinking is dependent on the availability of lysine residues in the interacting proteins. NHS esters are also susceptible to hydrolysis in aqueous solutions, which can reduce their crosslinking efficiency.[7]
Experimental Data and Performance
| Crosslinker | Number of Unique Cross-links Identified (on HSA) | Reference |
| sulfo-SDA (diazirine) | 792 | [8] |
| sulfo-SBP (benzophenone) | 173 | [8] |
This data suggests that while other photo-crosslinkers might be more efficient in terms of the sheer number of cross-links identified, benzophenones can capture a unique subset of interactions, likely due to their different reactivity profile.
Experimental Protocols
Here, we provide generalized, step-by-step protocols for using each of the discussed crosslinkers. It is important to note that these protocols should be optimized for each specific application.
Caption: General workflow for a crosslinking experiment followed by mass spectrometry.
Protocol 1: In-Cell Photo-Crosslinking with a Benzophenone-Based Reagent
-
Cell Culture and Reagent Addition: Culture cells to the desired confluency. Add the benzophenone-containing crosslinker to the culture medium at a final concentration of 100-500 µM. Incubate for 1-4 hours to allow for cell penetration.
-
UV Irradiation: Wash the cells with PBS to remove excess crosslinker. Irradiate the cells with UV light at 365 nm for 15-30 minutes on ice.[9]
-
Cell Lysis: Lyse the cells using a suitable lysis buffer containing protease inhibitors.
-
Downstream Analysis: Proceed with affinity purification, SDS-PAGE, and mass spectrometry as outlined in the general workflow.
Protocol 2: Formaldehyde Crosslinking for PPI Validation
-
Crosslinking: To cultured cells, add formaldehyde to a final concentration of 1% and incubate for 10 minutes at room temperature.[10]
-
Quenching: Quench the reaction by adding glycine to a final concentration of 125 mM and incubate for 5 minutes.[10]
-
Cell Lysis and Sonication: Wash the cells with PBS, then lyse and sonicate the chromatin to shear the DNA.
-
Downstream Analysis: Proceed with immunoprecipitation and further analysis.
Protocol 3: NHS-Ester Crosslinking of Interacting Proteins
-
Prepare Crosslinker: Dissolve the NHS-ester crosslinker (e.g., DSS) in an organic solvent like DMSO to make a stock solution.
-
Reaction Setup: Add the crosslinker to the protein sample in a suitable buffer (e.g., PBS, pH 7.2-8.0) at a 20- to 50-fold molar excess.[10]
-
Incubation: Incubate the reaction for 30-60 minutes at room temperature.
-
Quenching: Stop the reaction by adding a quenching buffer containing a primary amine, such as Tris or glycine.[10]
-
Downstream Analysis: Proceed with SDS-PAGE and other analytical techniques.
Protocol 4: Sample Preparation for Mass Spectrometry Analysis of Crosslinked Proteins
-
Protein Digestion: After separation by SDS-PAGE, excise the protein bands of interest. Reduce the proteins with DTT, alkylate with iodoacetamide, and digest with trypsin overnight.[11]
-
Peptide Extraction: Extract the peptides from the gel slices.
-
Desalting: Desalt the peptide mixture using C18 StageTips or a similar method.[11]
-
LC-MS/MS Analysis: Analyze the peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[12]
Data Analysis Workflow for Identifying Crosslinked Peptides
The analysis of mass spectrometry data from crosslinking experiments is a complex task. The spectra contain fragment ions from two different peptides, making manual interpretation nearly impossible. Specialized software, such as xQuest, pLink, or MeroX, is required to identify the crosslinked peptides.[12][13]
Caption: Simplified data analysis workflow for identifying crosslinked peptides.
Conclusion: Selecting the Right Tool for the Job
The validation of protein-protein interactions is a cornerstone of modern biological research. Chemical crosslinking provides a powerful means to capture these interactions, but the choice of crosslinker is paramount.
-
This compound and other benzophenone-based photo-crosslinkers offer the significant advantage of temporal control and broad reactivity , making them ideal for studying dynamic interactions and for systems where the availability of specific reactive amino acid side chains is limited.
-
Formaldehyde remains a workhorse for in vivo crosslinking, especially in the context of chromatin-associated proteins, due to its high cell permeability and crosslinking efficiency . However, its lack of control and potential for artifact formation must be considered.
-
NHS-ester crosslinkers provide a versatile and well-characterized approach for both in vitro and in vivo studies, with a wide range of spacer arm lengths and other properties. Their primary limitation is the dependence on available lysine residues .
Ultimately, the optimal crosslinking strategy will depend on the specific biological question being addressed. For researchers seeking to capture dynamic interactions with high temporal resolution, a photo-crosslinker like this compound is an excellent choice. For routine in vivo crosslinking, formaldehyde remains a viable option, while NHS-esters offer a versatile and customizable approach for a wide range of applications. A thorough understanding of the chemistry and performance of each of these tools will empower researchers to design more effective experiments and to have greater confidence in their results.
References
- 1. Photo-affinity labeling (PAL) in chemical proteomics: a handy tool to investigate protein-protein interactions (PPIs) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Optimization of Formaldehyde Cross-Linking for Protein Interaction Analysis of Non-Tagged Integrin β1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. General protein-protein cross-linking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. wolfson.huji.ac.il [wolfson.huji.ac.il]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. Complementary Benzophenone Cross-Linking/Mass Spectrometry Photochemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. 架橋タンパク質相互作用解析法 | Thermo Fisher Scientific - JP [thermofisher.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Optimization Workflow for the Analysis of Cross-Linked Peptides Using a Quadrupole Time-of-Flight Mass Spectrometer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A Workflow for Improved Analysis of Cross-Linking Mass Spectrometry Data Integrating Parallel Accumulation-Serial Fragmentation with MeroX and Skyline - PMC [pmc.ncbi.nlm.nih.gov]
Mass spectrometry analysis of proteins cross-linked with (4-(Hydroxymethyl)phenyl)(phenyl)methanone
A Senior Application Scientist's Guide to Benzophenone-Based Photo-Cross-Linking Mass Spectrometry
A Comparative Analysis for Probing Protein Structures and Interactions
For researchers, scientists, and drug development professionals, the elucidation of protein-protein interaction networks and three-dimensional protein structures is paramount. Cross-linking mass spectrometry (XL-MS) has emerged as a powerful technique to capture these molecular snapshots by covalently linking spatially proximate amino acid residues, providing distance constraints for structural modeling.[1][2]
This guide provides an in-depth comparison of benzophenone-based photo-cross-linkers, exemplified by reagents like Sulfo-SBP, against other prevalent cross-linking chemistries. We will delve into the mechanistic underpinnings, comparative performance data, and detailed protocols to empower you to select and implement the optimal strategy for your research objectives. While the compound (4-(Hydroxymethyl)phenyl)(phenyl)methanone contains the core benzophenone photophore, for practical application in proteomics, it must be functionalized to create a bifunctional reagent. This guide will focus on such well-established, heterobifunctional benzophenone cross-linkers.
The Benzophenone Advantage: Probing Beyond Lysines
Traditional cross-linking strategies have heavily relied on homobifunctional N-hydroxysuccinimide (NHS) ester cross-linkers, such as BS³ or DSS, which specifically target primary amines on lysine residues and protein N-termini.[3] This approach, while robust, is inherently limited by the distribution of lysine residues, often leaving vast, lysine-poor regions of protein structures unprobed.
Photo-cross-linkers, particularly those based on a benzophenone moiety, offer a compelling alternative. They operate via a two-step mechanism that significantly expands the reach of XL-MS analysis.[1][4]
-
Step 1: Anchoring: Heterobifunctional benzophenone reagents, like Sulfo-SBP (Sulfosuccinimidyl 4-benzoylbenzoate), possess an NHS-ester group that first anchors the cross-linker to a lysine residue in a specific and well-defined reaction.[1][4]
-
Step 2: Photo-activation: Upon exposure to long-wave UV light (~365 nm), the benzophenone group is excited to a reactive triplet state. This diradical then abstracts a hydrogen atom from any nearby C-H or N-H bond, forming a new, stable covalent bond.[5] This ability to react with a wide range of amino acid side chains is the primary advantage of this chemistry.
This process is visually represented in the workflow and mechanism diagrams below.
Experimental Workflow Overview
Caption: General workflow for a benzophenone-based XL-MS experiment.
Mechanism of Benzophenone Photo-Cross-Linking
Caption: The hydrogen abstraction mechanism of benzophenone photo-activation.
Comparative Analysis: Benzophenones vs. The Alternatives
The choice of cross-linker is a critical decision that dictates the type of structural information obtained and the complexity of the subsequent data analysis. Here, we compare benzophenone-based reagents to two other major classes: diazirine-based photo-cross-linkers and MS-cleavable cross-linkers.
| Feature | Benzophenone (e.g., Sulfo-SBP) | Diazirine (e.g., Sulfo-SDA) | MS-Cleavable (e.g., DSSO) |
| Activation | UV Light (~365 nm) | UV Light (~350-370 nm) | Chemical (Spontaneous) |
| Primary Reactivity | Anchoring: Primary AminesPhoto: C-H Bonds | Anchoring: Primary AminesPhoto: C-H, N-H, O-H Bonds | Primary Amines (Lysine) |
| Reactivity Bias | Prefers hydrophobic residues (Met, Gly, Phe).[4] | Broader reactivity, forms highly reactive carbene intermediate.[6] | Specific to primary amines. |
| Cleavability | Non-cleavable | Non-cleavable | MS-Cleavable (CID)[7] |
| Data Analysis | Complex (chimeric spectra, requires specialized software).[8] | Complex (chimeric spectra, requires specialized software). | Simplified (MS²-MS³ workflows, easier identification).[8][9] |
| Key Advantage | Accesses hydrophobic regions, complementary to other chemistries.[1][4] | High reactivity, yields high density of cross-links.[1][6] | Drastically simplifies data analysis, ideal for complex samples.[10] |
| Key Disadvantage | Lower cross-linking efficiency than diazirines.[1][4][6] | High reactivity can lead to non-specific labeling if not controlled.[6] | Limited to lysine residues, potentially missing key interaction sites. |
Performance Deep Dive: Benzophenone vs. Diazirine
A seminal study directly compared the performance of Sulfo-SBP (benzophenone) and Sulfo-SDA (diazirine) on purified Human Serum Albumin (HSA).[1][4] The results highlight the complementary nature of these reagents.
-
Data Density: Diazirine chemistry (Sulfo-SDA) yielded a significantly higher number of identified cross-linked residue pairs compared to the benzophenone-based Sulfo-SBP.[1][4]
-
Complementary Information: Despite the lower yield, a substantial portion of the cross-links identified with Sulfo-SBP were unique and not found with Sulfo-SDA.[1] This demonstrates that the two photochemistries have "orthogonal directionality," accessing different regions of the protein and providing a more comprehensive structural picture when used in combination.[4][11][12][13] The benzophenone's preference for hydrophobic residues allows it to probe regions that may be inaccessible to the diazirine carbene intermediate.[4]
Quantitative Comparison on Human Serum Albumin (HSA) [1][4][14]
| Reagent | Photochemistry | Unique Residue Pairs Identified |
| Sulfo-SDA | Diazirine | 776 |
| Sulfo-SBP | Benzophenone | 173 (107 of which were unique to SBP) |
This data underscores a key strategic insight: for maximal structural coverage, employing multiple cross-linking chemistries is highly advantageous.[15]
The Cleavability Question: Benzophenone vs. DSSO
The most significant challenge in analyzing data from non-cleavable cross-linkers like Sulfo-SBP is the interpretation of MS/MS spectra. A single fragmentation event produces a complex "chimeric" spectrum containing fragment ions from both cross-linked peptides, making identification computationally intensive.[8]
MS-cleavable cross-linkers, such as DSSO, were engineered to solve this problem.[7] The spacer arm of DSSO contains a sulfoxide bond that is readily cleaved under collision-induced dissociation (CID) in the mass spectrometer. This simplifies the analysis workflow dramatically:
-
MS¹: The mass of the intact cross-linked peptide pair is measured.
-
MS² (CID): The cross-linker is cleaved, breaking the pair into two individual peptides with a characteristic mass modification. This allows for the confident identification of cross-linked peptide candidates from signature fragment doublets.[7][9]
-
MS³: Each individual peptide can then be isolated and fragmented again to determine its sequence.[8]
This streamlined analysis makes MS-cleavable reagents the preferred choice for large-scale, proteome-wide studies.[10][16] However, their limitation remains their reliance on lysine availability. Therefore, for detailed structural analysis of a purified complex where lysine-poor regions are of interest, a non-cleavable photo-cross-linker like Sulfo-SBP remains an invaluable tool.
Decision Guide for Cross-Linker Selection
Caption: A guide to selecting the appropriate cross-linking strategy.
Experimental Protocol: Photo-Cross-Linking with Sulfo-SBP
This protocol is adapted from established methodologies for cross-linking purified proteins.[1][4]
A. Materials
-
Purified protein complex (e.g., 1-2 mg/mL) in a non-amine-containing buffer (e.g., HEPES or PBS, pH 7.5-8.0).
-
Sulfo-SBP (or similar benzophenone cross-linker), freshly prepared in anhydrous DMSO.
-
Quenching buffer: 1 M Tris-HCl, pH 8.0.
-
UV lamp with emission at 365 nm (e.g., a UV cross-linker instrument).
-
Standard reagents and equipment for SDS-PAGE, in-gel digestion (trypsin), and peptide desalting (C18 StageTips).
B. Cross-Linking Reaction
-
Buffer Exchange: Ensure the protein sample is in an amine-free buffer. Tris or glycine buffers will quench the NHS-ester reaction and must be removed.
-
Reagent Addition: Add the Sulfo-SBP solution to the protein sample to achieve a final molar excess (e.g., 20-50 fold molar excess of cross-linker to protein). The optimal ratio should be determined empirically.
-
Anchoring Step: Incubate the reaction mixture for 1-2 hours at room temperature with gentle mixing to allow the NHS-ester to react with lysine residues.
-
UV Activation: Place the sample on ice in a UV-transparent plate or tube. Irradiate with 365 nm UV light for 10-20 minutes. Causality Note: Performing this step on ice is crucial to dissipate heat and minimize potential UV-induced protein damage.
-
Quenching: Add quenching buffer to a final concentration of 20-50 mM Tris to consume any unreacted NHS-esters and scavenge remaining photo-activated groups. Incubate for 30 minutes.
C. Sample Processing for Mass Spectrometry
-
Verification: Analyze a small aliquot of the cross-linked sample by SDS-PAGE. Successful cross-linking will be indicated by the appearance of higher molecular weight bands corresponding to cross-linked species.
-
Separation: Run the remainder of the sample on an SDS-PAGE gel. Excise the band corresponding to the monomeric protein (for intra-protein links) or higher-order complexes (for inter-protein links).
-
In-Gel Digestion: Perform a standard in-gel digestion protocol: destain, reduce with DTT, alkylate with iodoacetamide, and digest overnight with sequencing-grade trypsin.
-
Peptide Extraction & Desalting: Extract peptides from the gel matrix using acetonitrile/formic acid solutions. Pool the extracts, dry them in a vacuum centrifuge, and desalt using a C18 StageTip prior to LC-MS/MS analysis.
D. Mass Spectrometry and Data Analysis
-
LC-MS/MS: Analyze the desalted peptides on a high-resolution Orbitrap mass spectrometer.
-
Data Analysis: Use specialized software capable of identifying non-cleavable cross-linked peptides (e.g., MeroX, pLink, or Xi). These programs can handle the combinatorial complexity of searching for two peptides linked by the mass of the cross-linker remnant.[2][16]
Conclusion
Benzophenone-based photo-cross-linkers are a powerful tool in the structural proteomics arsenal. Their ability to react with C-H bonds upon photo-activation allows them to probe protein regions, particularly hydrophobic cores, that are inaccessible to traditional amine-reactive linkers.[4] While they generally produce fewer cross-links than the highly reactive diazirines, the information they provide is often unique and complementary, making a multi-reagent approach a superior strategy for comprehensive structural mapping.[1][4][13]
The primary trade-off for this expanded reactivity is the complexity of data analysis due to the non-cleavable nature of the resulting linkage. For large-scale interactome screening, MS-cleavable reagents are often more practical. However, for detailed structural elucidation of purified proteins and their complexes, the unique insights afforded by benzophenone photochemistry are invaluable. By understanding the distinct advantages and limitations of each class of cross-linker, researchers can make informed decisions to effectively unravel the complex architecture of the proteome.
References
- 1. Complementary Benzophenone Cross-Linking/Mass Spectrometry Photochemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CLMSVault: a software suite for protein cross-linking mass spectrometry data analysis and visualization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. General protein-protein cross-linking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Identification of MS-Cleavable and Noncleavable Chemically Cross-Linked Peptides with MetaMorpheus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Chemical cross-linking with mass spectrometry: A tool for systems structural biology - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cross-linking mass spectrometry for mapping protein complex topologies in situ - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Complementary Benzophenone Cross-Linking/Mass Spectrometry Photochemistry – Rappsilber Laboratory [rappsilberlab.org]
- 12. Complementary Benzophenone Cross-Linking/Mass Spectrometry Photochemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. New Advances in Cross-linking Mass Spectrometry Toward Structural Systems Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
A Comparative Guide to Benzophenone and Acetophenone Photoinitiators for Radical Polymerization
Executive Summary
In the field of photopolymerization, the selection of a suitable photoinitiator is critical for controlling reaction kinetics, final material properties, and overall process efficiency. Among the vast array of available initiators, aromatic ketones, particularly benzophenone and acetophenone, are foundational compounds. This guide provides an in-depth comparative analysis of these two photoinitiators, moving beyond surface-level descriptions to explore their underlying photochemical mechanisms, performance characteristics, and ideal use cases. We present supporting experimental data, detailed protocols for comparative evaluation, and practical insights to assist researchers, scientists, and drug development professionals in making informed decisions for their specific applications, from UV-curable coatings to the fabrication of advanced biomaterials.
Introduction: The Role of Photoinitiators in Radical Polymerization
Photoinitiators are molecules that, upon absorbing light energy (typically in the UV or visible spectrum), generate reactive species—most commonly free radicals—that initiate polymerization.[1] The efficiency of this initial step dictates the entire polymerization process. Free radical photoinitiators are broadly classified into two categories based on their mechanism of radical generation: Type I and Type II.[2][3]
-
Type I (Cleavage-Type) Photoinitiators: These undergo unimolecular bond cleavage (α-cleavage) upon irradiation to directly form two radical fragments, at least one of which is reactive enough to initiate polymerization.[1][3]
-
Type II (Abstraction-Type) Photoinitiators: These undergo a bimolecular reaction. Upon excitation, the photoinitiator abstracts a hydrogen atom from a co-initiator or synergist molecule (often a tertiary amine or an alcohol) to generate the initiating radicals.[1][2][3]
Understanding this fundamental distinction is the key to appreciating the profound differences in application and performance between acetophenone and benzophenone.
A Deep Dive into Benzophenone: The Archetypal Type II Photoinitiator
Benzophenone (BP) is one of the most widely used photoinitiators, prized for its reliability and cost-effectiveness. It functions exclusively as a Type II initiator.[4]
Mechanism of Action: Bimolecular Hydrogen Abstraction
The efficacy of benzophenone is entirely dependent on its interaction with a hydrogen donor.[5] The process is as follows:
-
Photoexcitation: Benzophenone absorbs a photon, promoting it from its ground state (S₀) to an excited singlet state (S₁).
-
Intersystem Crossing (ISC): It then undergoes a highly efficient (quantum yield ≈ 1.0) intersystem crossing to a more stable, longer-lived triplet state (T₁).[6][7] This triplet state is the primary reactive species.
-
Hydrogen Abstraction: The excited triplet benzophenone abstracts a hydrogen atom from a co-initiator, such as a tertiary amine.
-
Radical Generation: This step produces two radicals: a benzophenone-derived ketyl radical and a radical on the co-initiator.[5] The co-initiator radical (e.g., an alkylamino radical) is typically the primary species that initiates the polymerization of monomers like acrylates.
Caption: Mechanism of Benzophenone (Type II) Photoinitiation.
Performance Characteristics
-
UV Absorption: Benzophenone exhibits a strong absorption maximum around 250-260 nm and a weaker, but crucial, n→π* transition extending to ~350 nm.[8] This allows it to be activated by a broad range of UV sources, particularly medium-pressure mercury lamps.
-
Dependence on Co-initiator: The concentration and type of co-initiator are critical variables. Tertiary amines are highly effective and can significantly increase the rate of polymerization.
-
Oxygen Inhibition: Type II systems are generally more susceptible to oxygen inhibition. Oxygen can quench the triplet state of the photoinitiator, preventing it from abstracting a hydrogen and thus terminating the initiation process.
-
Applications: Benzophenone is a workhorse in applications where high curing speed is desired and slight yellowing is acceptable, such as in pigmented coatings, adhesives, and printing inks.[6][9]
A Deep Dive into Acetophenone: A Classic Type I Photoinitiator
Acetophenone and its derivatives are exemplars of Type I photoinitiators, functioning through a direct fragmentation mechanism.[1][10]
Mechanism of Action: Unimolecular α-Cleavage
Unlike benzophenone, acetophenone does not require a secondary molecule to generate radicals.
-
Photoexcitation & ISC: Similar to benzophenone, acetophenone absorbs a UV photon and is promoted to an excited singlet state, which then undergoes intersystem crossing to the triplet state.
-
α-Cleavage (Norrish Type I): The excited triplet state is unstable and undergoes rapid homolytic cleavage of the bond between the carbonyl group and the adjacent carbon atom (the α-position).[1]
-
Radical Generation: This cleavage event directly produces two distinct radical fragments: a benzoyl radical and a methyl radical. Both of these radicals can potentially initiate polymerization.[10]
Caption: Mechanism of Acetophenone (Type I) Photoinitiation.
Performance Characteristics
-
UV Absorption: Acetophenone shows a strong π→π* absorption band with a maximum wavelength (λmax) around 245-250 nm.[11][12] Its n→π* transition is typically observed around 320 nm.
-
Initiation Efficiency: Type I initiators are often considered highly efficient because radical generation is a unimolecular process and not dependent on diffusion or the concentration of a co-initiator.[13] However, the reactivity of the generated radicals varies.
-
Yellowing: The benzoyl radical generated during cleavage can lead to yellowing in the final cured product, which can be a significant drawback in applications requiring high optical clarity, such as clear coats and adhesives.
-
Byproducts: The fragmentation process can lead to various byproducts. Shorter UV wavelengths (e.g., 254 nm) tend to favor the Norrish Type I cleavage.[14]
-
Applications: Acetophenone and its derivatives are widely used in industrial applications, particularly where yellowing is not a primary concern.[10][15] They are also valuable tools in organic synthesis for controlled radical generation.[14]
Head-to-Head Comparison: Benzophenone vs. Acetophenone
The choice between these photoinitiators depends entirely on the specific requirements of the formulation and application. The following table summarizes their key differences.
| Feature | Benzophenone | Acetophenone | Rationale & Field Insights |
| Initiator Class | Type II (Hydrogen Abstraction) | Type I (α-Cleavage)[1] | This is the most fundamental difference, dictating the entire initiation mechanism. |
| Mechanism | Bimolecular[3] | Unimolecular[3] | Benzophenone's efficiency is diffusion-controlled and depends on a second component. |
| Co-initiator | Required (e.g., tertiary amine)[4] | Not required | This simplifies formulation but removes a key variable for process optimization. |
| Primary UV Absorption | ~250-260 nm (strong), ~350 nm (weak)[8] | ~245-250 nm (strong), ~320 nm (weak)[11][12] | Both are well-suited for standard mercury arc lamps. |
| Triplet Quantum Yield | ~1.0[7] | ~1.0[7] | Both are highly efficient at forming the reactive triplet state. |
| Oxygen Sensitivity | Higher | Lower | Oxygen primarily quenches the triplet state of BP before it can react with the co-initiator. |
| Yellowing Potential | Lower | Higher | Acetophenone's benzoyl radical is a known chromophore that contributes to yellowing. |
| Primary Use Case | Fast curing of inks, pigmented coatings, and adhesives.[9] | General purpose initiation, organic synthesis.[14] | Benzophenone systems are often optimized for high-speed surface cure. |
Experimental Protocols for Comparative Evaluation
To provide a framework for objective comparison, we outline two fundamental experimental protocols.
Protocol 1: Comparative UV-Vis Absorption Spectroscopy
Objective: To determine and compare the absorption spectra of benzophenone and acetophenone to ensure optimal overlap with the emission spectrum of the intended UV source.
Methodology:
-
Solution Preparation: Prepare dilute solutions (e.g., 0.01% w/v) of both benzophenone and acetophenone in a UV-transparent solvent like spectrophotometric grade methanol or acetonitrile.
-
Spectrometer Setup: Use a dual-beam UV-Vis spectrophotometer. Use the pure solvent as a blank to zero the baseline.
-
Data Acquisition: Scan the samples across a wavelength range of 200 nm to 450 nm.
-
Analysis: Plot absorbance versus wavelength for both compounds. Identify the wavelength of maximum absorbance (λmax) for each peak and note the absorbance cut-off wavelength. This data is essential for matching the initiator to the UV lamp's spectral output.[3]
Protocol 2: Measuring Depth of Cure
Objective: To quantitatively compare the curing efficiency of benzophenone (with a co-initiator) and acetophenone in a standard monomer formulation.
Causality: The depth of cure is a critical parameter in applications like 3D printing and thick coatings. It is a function of the initiator's efficiency and the light's ability to penetrate the resin.[16] An initiator that absorbs very strongly at the surface may result in a shallow cure depth.[17]
Caption: Experimental workflow for comparing depth of cure.
Methodology:
-
Formulation:
-
Formulation A (BP): Prepare a solution of a standard acrylate monomer (e.g., 1,6-Hexanediol diacrylate) containing 2% (w/w) benzophenone and 2% (w/w) of a tertiary amine co-initiator (e.g., ethyl-4-(dimethylamino)benzoate).
-
Formulation B (AP): Prepare a solution of the same acrylate monomer containing 2% (w/w) acetophenone.
-
-
Exposure: Place a small, defined volume of each formulation onto a glass slide. Expose the samples to a UV light source (e.g., a 365 nm LED or a mercury lamp) with a known power density for a series of controlled time intervals to deliver varying energy doses (J/cm²).[18]
-
Measurement: After exposure, gently wash the slide with a solvent (e.g., isopropanol) to remove any uncured liquid resin.
-
Quantification: Measure the thickness of the cured solid polymer disc using a digital caliper or a profilometer.[16]
-
Analysis: For each formulation, plot the cure depth (Cd) as a function of the natural logarithm of the exposure energy (E₀). According to the Beer-Lambert law, this should yield a straight line.[16] Comparing the slopes (penetration depth, Dp) and x-intercepts (critical energy, Ec) of these "working curves" provides a robust quantitative comparison of initiator performance.[16]
Conclusion and Practical Recommendations
The choice between benzophenone and acetophenone is not a matter of which is "better," but which is more appropriate for the task at hand.
-
Choose Benzophenone when:
-
A co-initiator system is acceptable and can be optimized for high-speed curing.
-
The application involves pigmented systems, where the hydrogen abstraction mechanism can be more effective at the surface.
-
Minimizing yellowing is a priority over acetophenone-based systems.
-
-
Choose Acetophenone (or its derivatives) when:
-
A simple, single-component initiator system is desired for formulation simplicity.
-
Through-cure is more critical than surface cure, and the effects of oxygen inhibition need to be minimized.
-
Slight yellowing of the final product is tolerable.
-
By understanding the distinct photochemical pathways and performance trade-offs detailed in this guide, researchers can harness the unique strengths of each photoinitiator, leading to more efficient process development and superior end-product quality.
References
- 1. Types of Photoinitiators - TinToll Performance Materials Co., Ltd. [uvabsorber.com]
- 2. Photoinitiators Formulation Overview | Bomar Blog [bomar-chem.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. UV Curing: Part Three; Free Radical Photoinitiators - Polymer Innovation Blog [polymerinnovationblog.com]
- 5. benchchem.com [benchchem.com]
- 6. Benzophenone - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. nbinno.com [nbinno.com]
- 10. Studying the polymerization initiation efficiency of acetophenone-type initiators via PLP-ESI-MS and femtosecond spectroscopy - Polymer Chemistry (RSC Publishing) DOI:10.1039/C4PY00418C [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. app.studyraid.com [app.studyraid.com]
- 13. researchgate.net [researchgate.net]
- 14. app.studyraid.com [app.studyraid.com]
- 15. publikationen.bibliothek.kit.edu [publikationen.bibliothek.kit.edu]
- 16. Measuring UV Curing Parameters of Commercial Photopolymers used in Additive Manufacturing - PMC [pmc.ncbi.nlm.nih.gov]
- 17. princeton.edu [princeton.edu]
- 18. pubs.acs.org [pubs.acs.org]
A Comparative Guide to Polymers Synthesized with (4-(Hydroxymethyl)phenyl)(phenyl)methanone and Alternative Photoinitiators
For Researchers, Scientists, and Drug Development Professionals
Introduction
The precise control over polymer network formation is a cornerstone of advanced material design, particularly in fields such as drug delivery, tissue engineering, and medical device fabrication. Photopolymerization, a process that utilizes light to initiate polymerization, offers unparalleled spatiotemporal control, enabling the creation of complex, high-resolution three-dimensional structures. Central to this process is the photoinitiator, a molecule that absorbs light and generates reactive species to initiate the polymerization cascade.
(4-(Hydroxymethyl)phenyl)(phenyl)methanone, a derivative of the widely-used benzophenone family of photoinitiators, presents an intriguing candidate for the synthesis of novel polymers. Its structure, featuring a hydroxyl group, offers potential for post-polymerization modification and may influence its solubility and interaction with monomer systems. This guide provides a comprehensive technical comparison of polymers synthesized using this compound with those initiated by conventional and other substituted benzophenone photoinitiators. By examining key performance metrics such as curing kinetics, thermal stability, and mechanical properties, this document aims to equip researchers with the necessary insights to make informed decisions in the selection of photoinitiators for their specific applications.
The Role of Benzophenone-Based Photoinitiators in Polymer Synthesis
Benzophenone and its derivatives are classified as Type II photoinitiators. Unlike Type I photoinitiators that undergo unimolecular cleavage upon light absorption, Type II initiators operate through a bimolecular mechanism. This process involves the photoinitiator abstracting a hydrogen atom from a co-initiator, typically a tertiary amine, to generate the initiating free radicals. This mechanism is advantageous in reducing oxygen inhibition, a common challenge in free-radical polymerization.[1] The substitution pattern on the benzophenone core significantly impacts the photoinitiator's performance by altering its light absorption characteristics, reactivity, and migration potential.[2]
The presence of the benzophenone moiety within a polymer backbone has been shown to enhance thermal stability due to the rigidity of the aromatic structures and the high bond dissociation energies.[3] This guide will explore how the specific structural features of this compound are projected to influence these properties in comparison to established alternatives.
Comparative Performance Analysis
While direct, comprehensive experimental data for polymers synthesized using this compound is not extensively available in the literature, we can infer its performance based on comparative studies of structurally similar benzophenone derivatives. This section presents a compilation of data from various sources to provide a comparative overview. The performance of photoinitiators is highly dependent on the specific formulation, including the monomer, co-initiator type and concentration, light intensity, and the presence of oxygen. Therefore, the data presented in the following tables should be considered for comparative purposes.
Curing Kinetics
The efficiency of a photoinitiator is critically determined by its ability to absorb light and generate free radicals, which in turn dictates the rate of polymerization and the final monomer conversion. Photo-Differential Scanning Calorimetry (Photo-DSC) is a powerful technique to study these kinetics by measuring the heat flow associated with the exothermic polymerization reaction.[4]
| Photoinitiator | Substitution | Molar Extinction Coefficient (ε) at λmax | Relative Polymerization Rate (Rp) | Final Conversion (%) | Key Observations |
|---|---|---|---|---|---|
| Benzophenone (BP) | Unsubstituted | ~5,000 at 252 nm | Baseline | ~60-70% | The industry standard; well-characterized but can be prone to oxygen inhibition. |
| 4-Methylbenzophenone (4-MBP) | 4-Methyl | Data not readily available | Can be more efficient than BP | >70% | The para-substitution can subtly influence photochemical properties and often leads to higher reactivity. |
| 4-Hydroxybenzophenone | 4-Hydroxy | ~15,000 at 287 nm | Lower than BP | ~50-60% | The hydroxyl group can influence solubility and may act as a hydrogen donor itself under certain conditions. |
| Dodecyl-benzophenone (DBP) | Dodecyl | Higher than BP | Higher than BP at lower loadings | High | The long alkyl chain can reduce oxygen inhibition at the surface.[2] |
| This compound | 4-Hydroxymethyl | Expected to be similar to 4-Hydroxybenzophenone | Projected to be comparable to or slightly lower than BP | Projected to be in the range of 50-70% | The hydroxymethyl group may enhance solubility in polar monomers and offer a site for post-functionalization. |
Thermal Stability
The thermal stability of a polymer is a critical parameter for many applications. The incorporation of aromatic structures, such as the benzophenone moiety, into a polymer network generally enhances its resistance to thermal degradation.[3] This is evaluated using techniques like Thermogravimetric Analysis (TGA), which measures weight loss as a function of temperature, and Differential Scanning Calorimetry (DSC) to determine the glass transition temperature (Tg).
| Polymer System | Photoinitiator Moiety | Glass Transition Temperature (Tg) | 5% Weight Loss Temperature (TGA) | Char Yield at 800 °C (in N2) |
|---|---|---|---|---|
| Polyimide (PMDA-ODA) | None | ~380-410 °C | ~550-600 °C | ~60-70% |
| Polyimide (BTDA-ODA) | Benzophenone | ~260-290 °C | ~500-550 °C | ~55-65% |
| Poly(4-hydroxybenzophenone-co-melamine-formaldehyde) | 4-Hydroxybenzophenone | Not reported | Onset of decomposition ~250 °C | High char yield |
Mechanical Properties
The mechanical properties of a photopolymer, such as its tensile strength and Young's modulus, are intrinsically linked to the crosslink density and the chemical structure of the polymer network. While specific comparative data for polymers initiated with this compound is not available, studies on other benzophenone-initiated systems demonstrate that the choice of photoinitiator can influence the final mechanical performance. For instance, supramolecular assemblies of benzophenone-functionalized dipeptides used as photoinitiators have been shown to increase the Young's modulus of the resulting polymer by up to two orders of magnitude.[5]
Experimental Protocols
To ensure scientific integrity and enable researchers to validate and expand upon the findings presented, this section provides detailed, step-by-step methodologies for the synthesis and characterization of photopolymers.
Polymer Synthesis via Photopolymerization
This protocol describes a general procedure for the photopolymerization of an acrylate-based formulation.
Materials:
-
Monomer: e.g., Trimethylolpropane triacrylate (TMPTA)
-
Photoinitiator: this compound or alternative benzophenone derivative
-
Co-initiator: e.g., Ethyl 4-(dimethylamino)benzoate (EDB)
-
Solvent (if required): e.g., Tetrahydrofuran (THF)
-
UV light source (e.g., medium-pressure mercury lamp or LED with appropriate wavelength)
-
Glass slides and spacers
Procedure:
-
Formulation Preparation: In a light-protected vial, prepare the photopolymer formulation by dissolving the photoinitiator (e.g., 2 wt%) and co-initiator (e.g., 2 wt%) in the monomer. If necessary, use a minimal amount of solvent to achieve a homogeneous solution.
-
Sample Preparation: Place a spacer of defined thickness (e.g., 100 µm) on a clean glass slide. Drop a small amount of the formulation onto the slide and cover with a second glass slide, ensuring no air bubbles are trapped.
-
UV Curing: Expose the sample to a UV light source with a controlled intensity and duration. The specific wavelength should be chosen to overlap with the absorption spectrum of the photoinitiator.
-
Post-Curing: After the initial UV exposure, the sample may be post-cured at an elevated temperature to ensure complete conversion of the monomer.
Characterization of Curing Kinetics by Photo-DSC
Instrumentation:
-
Differential Scanning Calorimeter (DSC) equipped with a UV light source accessory.
Procedure:
-
Sample Preparation: In a low-light environment, accurately weigh 1-5 mg of the liquid photopolymer resin into an open aluminum DSC pan.[4]
-
Isothermal Equilibration: Place the sample pan in the DSC cell and allow it to equilibrate at the desired isothermal temperature (e.g., 25 °C).
-
UV Exposure: Once the heat flow signal is stable, expose the sample to UV light of a specific intensity and wavelength for a set duration. The instrument will record the exothermic heat flow as a function of time.
-
Data Analysis: The rate of polymerization (Rp) is proportional to the heat flow (dH/dt), and the degree of conversion can be calculated by integrating the heat flow over time and dividing by the theoretical enthalpy of polymerization for the specific monomer.
Thermal Stability Analysis by TGA and DSC
Instrumentation:
-
Thermogravimetric Analyzer (TGA)
-
Differential Scanning Calorimeter (DSC)
Procedure (TGA):
-
Place a small sample (5-10 mg) of the cured polymer into a TGA pan.
-
Heat the sample from room temperature to 800 °C at a constant heating rate (e.g., 10 °C/min) under a nitrogen atmosphere.
-
Record the weight loss as a function of temperature. The onset of decomposition and the char yield can be determined from the resulting curve.[3]
Procedure (DSC for Tg):
-
Seal a small sample (5-10 mg) of the cured polymer in an aluminum DSC pan.
-
Heat the sample at a specific rate (e.g., 10 °C/min) over a defined temperature range.
-
The glass transition temperature (Tg) is identified as a step change in the heat flow curve.[3]
Mechanical Property Testing
Instrumentation:
-
Universal Testing Machine with a suitable load cell.
Procedure (Tensile Testing):
-
Prepare dog-bone shaped specimens of the cured polymer according to a standard method (e.g., ASTM D638).
-
Mount the specimen in the grips of the universal testing machine.
-
Apply a tensile load at a constant crosshead speed until the specimen fractures.
-
Record the stress-strain data to determine the Young's modulus, tensile strength, and elongation at break.
Visualizations
Photopolymerization Initiation Mechanism
Experimental Workflow for Polymer Characterization
Conclusion
This compound holds promise as a versatile photoinitiator for the synthesis of advanced polymers. Its benzophenone core suggests good photoinitiation efficiency and the potential to enhance the thermal stability of the resulting polymers. The presence of a hydroxymethyl group offers a unique advantage for applications requiring post-polymerization modification or improved solubility in polar monomer systems.
While direct comparative data is limited, by analyzing the performance of structurally related benzophenone derivatives, we can anticipate that polymers synthesized with this compound will exhibit properties that are competitive with those initiated by standard photoinitiators. The provided experimental protocols offer a robust framework for researchers to conduct their own comparative studies and fully elucidate the performance characteristics of this and other novel photoinitiators. The continued exploration of new photoinitiator structures is paramount to advancing the capabilities of photopolymerization and enabling the development of next-generation materials for a wide range of scientific and industrial applications.
References
A Comparative Guide to the Photoreactivity of Benzophenone Derivatives
Introduction
Substituted benzophenones are a class of aromatic ketones that serve as a cornerstone in the field of photochemistry.[1] Their profound utility stems from a unique ability to absorb ultraviolet (UV) radiation and efficiently transition into a highly reactive, long-lived excited triplet state.[1][2] This property makes them invaluable as photosensitizers, photoinitiators for polymerization, and versatile probes for mapping molecular interactions in biological systems.[3][4][5]
The photochemical journey of a benzophenone derivative is a fascinating interplay of light absorption, electronic state transitions, and subsequent chemical reactions. The process is initiated by the absorption of a UV photon, which elevates the molecule to an excited singlet state (S₁). What makes benzophenones particularly special is their near-quantitative efficiency in undergoing a process called intersystem crossing (ISC), rapidly converting from the short-lived singlet state to a more stable and longer-lived triplet state (T₁).[2][6] It is this triplet state that is the primary actor in the vast majority of benzophenone's photochemical applications.
The true power of this molecular scaffold lies in its tunability. By strategically placing different functional groups (substituents) on its phenyl rings, one can precisely modulate its photophysical and photochemical properties. This guide provides an in-depth technical comparison of various benzophenone derivatives, exploring the causal relationships between molecular structure and photoreactivity. We will delve into the core mechanistic principles, present supporting experimental data, and provide detailed protocols for characterizing these powerful photochemical tools, offering a comprehensive resource for researchers, scientists, and drug development professionals.
Core Photochemical Principles: From Photon to Radical
The photoreactivity of benzophenone is governed by the nature of its lowest excited triplet state (T₁). For the parent benzophenone and many of its derivatives, this is an n,π* state , which arises from the promotion of a non-bonding (n) electron from the carbonyl oxygen into an antibonding (π) orbital.[1] This n,π triplet state possesses a diradical-like character, with an electron-deficient oxygen atom that is a potent hydrogen atom abstractor.[1][7] This ability to abstract hydrogen atoms from adjacent molecules is the key to its function in most applications.
The entire photochemical process can be visualized through a Jablonski diagram.
Caption: Jablonski diagram illustrating the key photophysical processes for benzophenone.
The key steps are:
-
Photoexcitation: Upon absorbing a UV photon (typically around 350-360 nm), the molecule is promoted from its ground electronic state (S₀) to an excited singlet state (S₁).[8][9]
-
Intersystem Crossing (ISC): Benzophenone undergoes exceptionally fast and efficient ISC, transitioning from the S₁ state to the T₁ triplet state with a quantum yield approaching 100%.[6] This means nearly every absorbed photon results in the formation of a reactive triplet molecule.
-
Hydrogen Abstraction: The T₁(n,π*) state can abstract a hydrogen atom from a suitable donor molecule (R-H), such as an alcohol, polymer backbone, or an amino acid side chain. This generates two radical species: a benzophenone ketyl radical and a radical derived from the hydrogen donor (R•).[1][10]
-
Radical Recombination: These newly formed radicals are highly reactive and can subsequently combine to form a new, stable covalent C-C bond. This is the basis for photocrosslinking and photoaffinity labeling.[11] In the classic example of photoreduction in isopropanol, two ketyl radicals dimerize to form benzopinacol.[10]
The Decisive Role of Substituents
The true versatility of benzophenone chemistry is unlocked by adding substituents to the phenyl rings. These modifications can profoundly alter the molecule's photoreactivity by influencing the energy levels and character of the excited states.
The n,π* vs. π,π* State Dichotomy
The most critical factor determining a derivative's photoreactivity is the nature of its lowest triplet state (T₁). While benzophenone's T₁ is n,π, substituents can invert the energy levels, making a π,π state (arising from a π to π* electronic transition) the lowest triplet state. A T₁(π,π*) state is a poor hydrogen abstractor, rendering the derivative much less photoreactive in applications requiring this mechanism.[2]
-
Electron-Donating Groups (EDGs): Substituents like amino (-NH₂), hydroxyl (-OH), or methoxy (-OCH₃) groups, particularly at the para position, tend to raise the energy of the n,π* state while lowering the energy of the π,π* state.[12] If this effect is strong enough, the T₁(π,π) state becomes lower in energy than the T₁(n,π) state, effectively quenching the hydrogen abstraction reactivity. For example, 4-aminobenzophenone and 4,4'-bis(dimethylamino)benzophenone are known to have low-lying π,π* or charge-transfer (CT) triplet states and are inefficient at hydrogen abstraction.[12]
-
Electron-Withdrawing Groups (EWGs): Substituents like halogens (-Cl, -Br) or cyano (-CN) groups generally have a less dramatic effect and often preserve the n,π* character of the lowest triplet state, thus retaining photoreactivity.
Impact on Triplet Energy and Quantum Yield
Substituents also modulate other key photophysical parameters, such as the triplet energy (ET) and the triplet quantum yield (ΦT). High triplet energy is particularly crucial for applications in organic light-emitting diodes (OLEDs), where the benzophenone derivative acts as a host material that must efficiently transfer energy to a phosphorescent guest emitter.[13][14]
Table 1: Comparative Photophysical Data for Benzophenone Derivatives
| Derivative | Substituent(s) | Triplet Energy (ET) | Triplet Quantum Yield (ΦT) | Nature of T₁ State | Reference(s) |
| Benzophenone | None | ~2.64 - 2.99 eV | ~1.0 | n,π | [13][15] |
| 4-Hydroxybenzophenone | 4-OH | Lowered ET | High | Primarily n,π | [16][17] |
| 4-Aminobenzophenone | 4-NH₂ | Lowered ET | Low | π,π* or CT | [12] |
| 4-Methylbenzophenone | 4-CH₃ | ~2.8 eV | High | n,π | [13] |
| 4-Chlorobenzophenone | 4-Cl | ~2.8 eV | High | n,π | [13] |
| 4,4'-Dimethoxybenzophenone | 4,4'-(OCH₃)₂ | Lowered ET | Low | π,π* | [12] |
Note: Triplet energies and quantum yields can vary based on solvent and experimental conditions. The data presented is a representative compilation.
Performance in Key Applications
The choice of a specific benzophenone derivative is dictated entirely by the demands of the application. A highly efficient derivative for one purpose may be completely unsuitable for another.
Photopolymerization
In UV curing of inks, coatings, and adhesives, benzophenone derivatives act as Type II photoinitiators .[5] They do not generate initiating radicals on their own but require a co-initiator or synergist, typically a tertiary amine.[3][18] The excited triplet benzophenone abstracts a hydrogen atom from the amine, creating an active amine-derived radical that initiates the polymerization of acrylate or methacrylate monomers.
-
Performance Comparison: Studies have shown that multi-ketone derivatives can exhibit superior polymerization rates compared to standard benzophenone. For instance, a derivative with a para-substituted diphenylketone structure (BPDP-D) demonstrated the highest conversion efficiency among several novel compounds tested.[3] Furthermore, derivatives with long alkyl chains, such as dodecyl-benzophenone (DBP), can be more efficient than benzophenone at low concentrations because the alkyl chain helps to reduce oxygen inhibition at the surface of the curing film.[18]
Photoaffinity Labeling
Photoaffinity labeling is a powerful technique used to identify and map the binding sites of small molecules on their protein targets.[19][20] Benzophenone is an ideal photophore for this purpose due to several advantages:
-
Chemical Stability: It is stable to typical biochemical conditions until irradiated.[9]
-
Selective Activation: It can be activated with long-wave UV light (350-365 nm), which minimizes damage to sensitive proteins and nucleic acids.[9][20]
-
Versatile Reactivity: The triplet state preferentially reacts with C-H bonds, which are abundant in proteins, even in the presence of water.[9][20]
Bifunctional probes are often synthesized, containing the benzophenone group, a targeting ligand, and a reporter tag (e.g., biotin or a fluorescent dye) for subsequent detection and purification of the covalently labeled protein.[19]
Photocrosslinking
Benzophenone's ability to form covalent C-C bonds upon irradiation makes it an excellent agent for crosslinking polymers or for covalently attaching molecules to surfaces.[21][22] However, the interaction is not always productive. In some cases, particularly when the polymer backbone contains highly abstractable hydrogens, the benzophenone-induced radical formation can lead to polymer chain scission rather than crosslinking.[8] This highlights the importance of matching the benzophenone derivative to the specific polymer system. In cross-linking mass spectrometry (CLMS), benzophenone-based cross-linkers like sulfo-SBP have been shown to be complementary to other photoreactive chemistries, such as diazirines, allowing for more comprehensive structural analysis of proteins.[21][23]
Experimental Methodologies: A Self-Validating Approach
To ensure trustworthiness and reproducibility, every protocol must be a self-validating system. Here, we detail robust, field-proven methodologies for characterizing and comparing the photoreactivity of benzophenone derivatives.
Protocol 1: Determination of Photoreduction Quantum Yield
This classic experiment quantifies the efficiency of hydrogen abstraction by measuring the formation of benzopinacol from benzophenone in the presence of a hydrogen donor, isopropanol.[7][10]
Caption: Workflow for determining the photoreduction quantum yield of benzophenone.
Step-by-Step Methodology:
-
Solution Preparation: Prepare a standard solution of the benzophenone derivative (e.g., 0.1 M) in a suitable hydrogen-donating solvent like isopropanol. The solution must be thoroughly degassed with an inert gas (e.g., Argon or Nitrogen) for at least 30 minutes to remove dissolved oxygen, which can quench the triplet state.
-
Actinometry: Separately, prepare a chemical actinometer solution (e.g., potassium ferrioxalate) to accurately measure the photon flux of the light source.
-
Irradiation: Irradiate both the sample and actinometer solutions in parallel using a UV lamp with a narrow bandpass filter centered around the absorption maximum of the benzophenone (e.g., 365 nm). Ensure identical geometry for both samples.
-
Product Isolation: After irradiation, cool the sample solution in an ice bath. The benzopinacol product, being insoluble in cold isopropanol, will precipitate.[10]
-
Quantification: Collect the precipitated product by vacuum filtration, wash with cold isopropanol, dry, and determine its mass. Convert the mass to moles.
-
Calculation: Analyze the irradiated actinometer solution spectrophotometrically to determine the total moles of photons absorbed. The quantum yield is calculated as the ratio of moles of benzopinacol formed to the moles of photons absorbed by the benzophenone derivative.
Protocol 2: Characterization by Nanosecond Laser Flash Photolysis
Laser Flash Photolysis (LFP) is the definitive technique for directly observing and quantifying the properties of the transient triplet state. It allows for the determination of the triplet lifetime, triplet-triplet absorption spectrum, and bimolecular rate constants for reactions such as hydrogen abstraction.[24][25]
Caption: Schematic of a typical laser flash photolysis experimental setup.
Step-by-Step Methodology:
-
Sample Preparation: Prepare a dilute solution of the benzophenone derivative in the solvent of interest (e.g., acetonitrile for lifetime measurements, or a solvent containing a hydrogen donor for quenching studies). The solution must be placed in a quartz cuvette and rigorously degassed.
-
Excitation: The sample is excited with a short, high-energy laser pulse (typically ~5-10 ns) at a wavelength where the benzophenone derivative absorbs (e.g., 355 nm from a Nd:YAG laser). This pulse populates the triplet state nearly instantaneously.
-
Probing: A continuous probe beam from a second light source (e.g., a Xenon lamp) is passed through the sample at a right angle to the excitation laser.
-
Detection: After passing through the sample, the probe beam enters a monochromator to select a specific wavelength for analysis. The intensity of the light at this wavelength is measured by a fast detector, such as a photomultiplier tube (PMT).
-
Data Acquisition: The detector output is recorded by a digital oscilloscope. When the laser flashes, the newly formed triplet state absorbs some of the probe light, causing a transient decrease in the light intensity reaching the detector. The oscilloscope records the decay of this transient absorption signal over time (from nanoseconds to microseconds).
-
Kinetic Analysis: By fitting the decay of the transient absorption signal to an exponential function, the lifetime of the triplet state can be determined. To measure the rate of hydrogen abstraction, the experiment is repeated with varying concentrations of a hydrogen donor. The observed decay rate will increase linearly with the donor concentration, and the slope of this line gives the bimolecular rate constant (kq).
Conclusion
The photoreactivity of benzophenone derivatives is a finely tuned property governed by the electronic nature and position of substituents on the aromatic core. The critical determinant of reactivity is the character of the lowest excited triplet state; derivatives possessing an n,π* lowest triplet are potent hydrogen abstractors, making them ideal for photopolymerization, crosslinking, and photoaffinity labeling. Conversely, substituents that induce a low-lying π,π* or charge-transfer state effectively deactivate this pathway, rendering the molecules photochemically inert in this regard, though they may find use in other applications like OLEDs.
This guide has provided a framework for understanding these structure-activity relationships, supported by comparative data and robust experimental protocols. By applying these principles and methodologies, researchers can rationally select or design benzophenone derivatives with tailored photoreactivity, enabling innovation across diverse scientific and technological fields, from advanced materials to chemical biology and drug discovery.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. Probing proteomes with benzophenone photoprobes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. nbinno.com [nbinno.com]
- 6. Benzophenone - Wikipedia [en.wikipedia.org]
- 7. Photochemical preparation of benzopinacol [cs.gordon.edu]
- 8. On the Limits of Benzophenone as Cross-Linker for Surface-Attached Polymer Hydrogels - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Benzophenone photophores in biochemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. scholarworks.bgsu.edu [scholarworks.bgsu.edu]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. Benzophenone-imbedded benzoyltriptycene with high triplet energy for application as a universal host material in phosphorescent organic light-emitting diodes (PhOLEDs) - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 16. Photosensitizing properties of compounds related to benzophenone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. portal.fis.tum.de [portal.fis.tum.de]
- 18. crcu.jlu.edu.cn [crcu.jlu.edu.cn]
- 19. Development of bifunctional photoactivatable benzophenone probes and their application to glycoside substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Photoaffinity Labelling Strategies for Mapping the Small Molecule-Protein Interactome - PMC [pmc.ncbi.nlm.nih.gov]
- 21. pubs.acs.org [pubs.acs.org]
- 22. researchgate.net [researchgate.net]
- 23. Complementary Benzophenone Cross-Linking/Mass Spectrometry Photochemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Hydrogen abstraction from lipids by triplet states of derivatized benzophenone photosensitizers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Benzophenone triplet properties in acetonitrile and water. Reduction by lactams - Journal of the Chemical Society, Faraday Transactions 1: Physical Chemistry in Condensed Phases (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to the Efficacy of (4-(Hydroxymethyl)phenyl)(phenyl)methanone in Diverse Monomer Systems
For researchers, scientists, and professionals in drug development, the selection of a photoinitiator is a critical decision that profoundly impacts the efficiency, kinetics, and final properties of photopolymerized materials. This guide provides an in-depth technical comparison of (4-(Hydroxymethyl)phenyl)(phenyl)methanone , a functionalized benzophenone derivative, against other commonly used photoinitiators across various monomer systems. By integrating established photochemical principles with available experimental insights, this document serves as a practical resource for making informed decisions in formulation development.
Introduction to this compound
This compound, hereafter referred to as 4-HMPM, belongs to the benzophenone family of photoinitiators. Its chemical structure features a benzoyl group attached to a phenyl ring bearing a hydroxymethyl substituent. This hydroxyl functionality offers a potential site for further chemical modification, allowing for its incorporation into polymer backbones to create macroinitiators with reduced migration potential.
As a benzophenone derivative, 4-HMPM primarily functions as a Norrish Type II photoinitiator . This classification dictates its mechanism of action, which involves a bimolecular process of hydrogen abstraction from a synergistic molecule, typically a tertiary amine, to generate initiating free radicals.[1][2][3] This is in contrast to Norrish Type I photoinitiators , such as acylphosphine oxides (e.g., TPO, BAPO), which undergo unimolecular cleavage upon UV exposure to form radicals directly.[4][5]
Comparative Analysis of Photoinitiators
To provide a clear comparison, the following table summarizes the key characteristics of 4-HMPM and selected alternative photoinitiators.
| Photoinitiator | Chemical Name | Type | Key Advantages | Key Disadvantages |
| 4-HMPM | This compound | Type II | Functional handle for modification, low cost.[4] | Requires a synergist, potential for yellowing, slower than Type I.[6] |
| TPO | Diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide | Type I | High reactivity, good through-cure, low yellowing.[4][5] | Can be toxic, limited solubility in some systems.[7] |
| BAPO | Phenylbis(2,4,6-trimethylbenzoyl)phosphine oxide | Type I | Very high efficiency (four radicals per molecule), excellent for pigmented systems.[2][4] | Can have genotoxic effects, requires broader wavelength light source.[4] |
| Irgacure 2959 | 2-Hydroxy-4'-(2-hydroxyethoxy)-2-methylpropiophenone | Type I | Good water solubility, widely used in hydrogels and biomedical applications.[8][9] | Lower reactivity compared to phosphine oxides. |
Efficacy in Acrylate vs. Methacrylate Systems
The choice of monomer significantly influences polymerization kinetics. Acrylates are generally more reactive than methacrylates due to the lower stability of the secondary radical formed at the double bond, leading to faster propagation rates.[10] However, this high reactivity can also lead to challenges such as oxygen inhibition and high shrinkage stress. Methacrylates, with their more stable tertiary radicals, polymerize more slowly but can achieve higher final conversions and often result in polymers with better thermal and mechanical properties.[10]
In acrylate systems , the high reactivity of the monomers complements the slower initiation rate of Type II photoinitiators like 4-HMPM when paired with an efficient amine synergist. The system can achieve rapid curing, although surface cure may be susceptible to oxygen inhibition.[11]
In methacrylate systems , the slower polymerization rate of the monomers can be a limiting factor. However, this also allows for a longer gelation time, which can be advantageous in certain applications. Studies have shown that methacrylate formulations can sometimes achieve higher final conversions than acrylates, particularly when reaction diffusion becomes the rate-limiting step.[12] The efficiency of 4-HMPM in these systems would be highly dependent on the choice and concentration of the amine synergist.
Performance in Cationic Polymerization
This compound, like other benzophenone derivatives, does not directly initiate cationic polymerization. However, it can function as a photosensitizer in conjunction with a cationic photoinitiator, such as an onium salt (e.g., diaryliodonium or triarylsulfonium salts).[12][13]
The mechanism involves the UV-excited benzophenone transferring energy to the onium salt, which then decomposes to generate a strong Brønsted acid that initiates the cationic polymerization of monomers like epoxides and vinyl ethers.[12][13]
The efficiency of 4-HMPM as a photosensitizer in cationic systems will depend on the overlap of its absorption spectrum with the emission spectrum of the light source and the energy transfer efficiency to the onium salt. While effective, this indirect initiation pathway is generally less efficient than the direct photolysis of dedicated cationic photoinitiators.
Experimental Protocols for Efficacy Evaluation
To enable researchers to conduct their own comparative studies, we provide the following standardized protocols for Photo-DSC and Real-Time FTIR analysis.
Photo-Differential Scanning Calorimetry (Photo-DSC)
Photo-DSC measures the heat flow associated with the exothermic polymerization reaction upon UV irradiation. This allows for the determination of key kinetic parameters such as the rate of polymerization and the final monomer conversion.[14]
Protocol:
-
Sample Preparation: Prepare the photopolymerizable formulation by mixing the monomer, photoinitiator (e.g., 1 wt%), and any synergist in an amber vial to protect from ambient light.
-
Sample Loading: Accurately weigh approximately 2-5 mg of the formulation into an open aluminum DSC pan.
-
Instrument Setup: Place the sample pan in the Photo-DSC cell and allow the system to equilibrate at the desired isothermal temperature (e.g., 25°C) under a nitrogen purge to minimize oxygen inhibition.
-
UV Curing and Data Acquisition: Expose the sample to a UV light source of a specific wavelength and intensity (e.g., 365 nm, 10 mW/cm²). Record the heat flow as a function of time.
-
Data Analysis: Integrate the area under the exothermic peak to determine the total heat of polymerization (ΔH_total). Calculate the monomer conversion (α) at any given time (t) using the formula: α(t) = ΔH(t) / ΔH_total, where ΔH(t) is the heat evolved up to time t. The rate of polymerization (Rp) is proportional to the heat flow (dq/dt).
Real-Time Fourier Transform Infrared (RT-FTIR) Spectroscopy
RT-FTIR spectroscopy monitors the decrease in the characteristic absorption band of the reactive functional group (e.g., the C=C double bond in acrylates and methacrylates) during polymerization. This provides a direct measure of monomer conversion.[15]
Protocol:
-
Sample Preparation: Prepare the formulation as described for Photo-DSC.
-
Sample Application: Place a small drop of the liquid formulation between two transparent salt plates (e.g., KBr or BaF₂) separated by a spacer of known thickness (e.g., 25 µm).
-
Instrument Setup: Mount the sample assembly in the FTIR spectrometer.
-
Data Acquisition: Record an initial IR spectrum before UV exposure. Then, simultaneously start the UV irradiation and the time-resolved acquisition of IR spectra.
-
Data Analysis: Monitor the decrease in the area of the acrylate or methacrylate C=C stretching vibration peak (typically around 1635 cm⁻¹).[15] Use a stable internal reference peak (e.g., a C=O ester peak around 1720 cm⁻¹) to normalize the data. Calculate the conversion (α) at time (t) using the formula: α(t) = 1 - (A_t / A_0), where A_t is the area of the C=C peak at time t and A_0 is the initial area.
Visualizing the Mechanisms
To further elucidate the processes discussed, the following diagrams illustrate the photoinitiation mechanisms and the experimental workflow.
Caption: Norrish Type II photoinitiation mechanism of 4-HMPM with an amine synergist.
Caption: Workflow for the experimental evaluation of photoinitiator efficacy.
Conclusion and Future Outlook
This compound is a versatile Norrish Type II photoinitiator with the key advantage of a functional handle for covalent incorporation into polymer networks, thereby reducing migration. Its efficacy is highly dependent on the presence of a suitable amine synergist and the nature of the monomer system.
-
In acrylate systems , it can provide a cost-effective solution for rapid polymerization, though attention must be paid to potential oxygen inhibition at the surface.
-
In methacrylate systems , its performance is more nuanced, offering the potential for higher final conversion but at a slower rate.
-
In cationic systems , it can act as a photosensitizer for onium salts, expanding its utility beyond free-radical polymerization.
While this guide provides a comprehensive overview based on established principles, there is a clear need for direct, head-to-head experimental comparisons of 4-HMPM with other leading photoinitiators under standardized conditions. Such studies would provide invaluable quantitative data to guide formulators in selecting the optimal photoinitiator for their specific application, balancing reactivity, cost, and final product performance.
References
- 1. OPUS 4 | Quantification and elucidation of the UV-light triggered initiation kinetics of BAPO and TPO radical photo initiators and exploration of important parameters on initiation step of photopolymerization [opus.bibliothek.uni-augsburg.de]
- 2. researchgate.net [researchgate.net]
- 3. radtech2022.com [radtech2022.com]
- 4. The Photoinitiators Used in Resin Based Dental Composite—A Review and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. opus.bibliothek.uni-augsburg.de [opus.bibliothek.uni-augsburg.de]
- 6. longchangchemical.com [longchangchemical.com]
- 7. Photoinitiators for Medical Applications—The Latest Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Water-Soluble Photoinitiators in Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cellink.com [cellink.com]
- 10. spectroscopyonline.com [spectroscopyonline.com]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. New multifunctional benzophenone-based photoinitiators with high migration stability and their applications in 3D printing - Materials Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 14. mdpi.com [mdpi.com]
- 15. Methacrylate peak determination and selection recommendations using ATR-FTIR to investigate polymerisation of dental methacrylate mixtures - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Novel Photoinitiators: Benchmarking Performance Against (4-(Hydroxymethyl)phenyl)(phenyl)methanone
In the dynamic field of photopolymerization, the selection of an appropriate photoinitiator is paramount to achieving desired material properties and processing efficiencies. This guide provides a comprehensive performance comparison of emerging novel photoinitiators against the well-established benchmark, (4-(Hydroxymethyl)phenyl)(phenyl)methanone, also known as 4-benzoylbenzyl alcohol. Designed for researchers, scientists, and professionals in drug development, this document delves into the mechanistic nuances and empirical data that underpin the selection of these critical components in formulations for coatings, adhesives, 3D printing, and biomedical applications.[1][2]
Introduction to Photoinitiators and the Rationale for Benchmarking
Photoinitiators are compounds that, upon absorption of light, generate reactive species—either free radicals or cations—that initiate polymerization.[3][4][5] The efficacy of a photoinitiator is a decisive factor in determining the cure speed, degree of conversion, and ultimate mechanical properties of the photopolymerized material.[6][7][8] As light source technologies evolve, particularly with the prevalence of LED curing, so too must the photoinitiators to ensure optimal spectral overlap and efficiency.[9]
This compound, a derivative of benzophenone, serves as a robust benchmark due to its well-characterized performance as a Type II photoinitiator.[10][11] However, the demand for higher performance, lower migration, and enhanced safety profiles has spurred the development of novel photoinitiator systems.[12] This guide will provide an objective comparison of these next-generation photoinitiators against our established benchmark.
The Benchmark: this compound
This compound belongs to the benzophenone family and functions as a Type II photoinitiator.[3][13] This class of initiators does not undergo unimolecular cleavage to form radicals directly. Instead, upon excitation by UV light, the benzophenone moiety abstracts a hydrogen atom from a co-initiator, typically an amine, to generate an initiating radical.[3][13][14] The hydroxyl group in its structure can also play a role in accelerating cationic polymerization in hybrid systems.[15][16]
Mechanism of Action (Type II):
Key Characteristics of this compound:
| Property | Description |
| CAS Number | 81449-01-6[17] |
| Molecular Formula | C₁₄H₁₂O₂[17] |
| Molecular Weight | 212.24 g/mol [17] |
| Absorption Maxima (λmax) | Typically in the UV-C and UV-B regions, with a peak around 254 nm.[10] |
| Advantages | Well-understood mechanism, good surface cure, synergistic effects with amine co-initiators.[13] |
| Limitations | Requires a co-initiator, potential for yellowing, oxygen inhibition can be a concern.[8][18] |
Novel Photoinitiators: A Comparative Overview
This section benchmarks three classes of novel photoinitiators against this compound, focusing on their unique structural features and performance advantages.
Carbazole-Based Photoinitiators
Carbazole derivatives have emerged as highly efficient photoinitiators, particularly for LED curing applications, due to their strong absorption in the near-UV and visible light regions.[9]
-
Mechanism: These can function as Type I or Type II photoinitiators depending on their substitution. Many novel carbazole derivatives are designed for Type I cleavage, directly generating radicals upon irradiation.
-
Advantages: Excellent light absorption properties at longer wavelengths (e.g., 405 nm), high molar extinction coefficients, and high polymerization rates.[9] They are suitable for both free-radical and cationic polymerizations.[9]
-
Disadvantages: Synthesis can be more complex and costly compared to traditional photoinitiators.
Benzophenone-Triphenylamine Hybrids
These molecules combine the hydrogen abstraction capability of benzophenone with the electron-donating properties of triphenylamine, creating a highly efficient intramolecular Type II system.[1]
-
Mechanism: The benzophenone moiety absorbs light and abstracts a hydrogen from the triphenylamine moiety within the same molecule, leading to efficient radical generation.
-
Advantages: High initiation efficiency, good performance under LED irradiation (365 nm and 405 nm), and potentially lower migration due to higher molecular weight.[1]
-
Disadvantages: Can still be prone to yellowing, a characteristic of many benzophenone derivatives.
Naphthalimide-Based Photoinitiators
Naphthalimide derivatives are versatile photoinitiators with tunable absorption properties, making them suitable for a wide range of applications, including those requiring visible light curing.[19]
-
Mechanism: Typically function as Type II photoinitiators, requiring a co-initiator. Their excited state can interact with various electron donors to produce initiating radicals.
-
Advantages: Good stability, ease of synthesis, and adjustable absorption spectra from 400 nm to 600 nm by modifying chemical groups.[19]
-
Disadvantages: As Type II initiators, they are subject to the limitations of bimolecular reactions and potential oxygen inhibition.[14]
Performance Benchmarking: Experimental Data
The performance of photoinitiators is evaluated based on several key parameters. Below is a comparative summary based on typical performance data.
| Photoinitiator Class | Typical λmax (nm) | Molar Extinction Coefficient (ε) at λmax (M⁻¹cm⁻¹) | Polymerization Rate (Rp) | Final Conversion (%) |
| This compound (Benchmark) | ~254[10] | Moderate | Good | Good |
| Carbazole Derivatives | 350 - 410[9] | High (~20,500 at 345 nm for some)[9] | Excellent | Excellent |
| Benzophenone-Triphenylamine Hybrids | 365 - 405[1] | High | Very Good | Very Good |
| Naphthalimide Derivatives | 400 - 600 (Tunable)[19] | Moderate to High | Good to Very Good | Good to Very Good |
Experimental Protocols for Performance Evaluation
To ensure reproducible and comparable results when evaluating photoinitiator performance, standardized experimental protocols are essential.[8]
Measurement of Photopolymerization Kinetics
Real-time Fourier Transform Infrared (RT-FTIR) spectroscopy is a widely used and effective method for monitoring the kinetics of photopolymerization.[6][20][21] It allows for the determination of the degree of conversion of monomer to polymer over time.
Protocol for RT-FTIR:
-
Sample Preparation: Prepare a formulation containing the monomer (e.g., a methacrylate blend), the photoinitiator at a specified concentration (e.g., 0.5 wt%), and any co-initiators or additives.
-
Sample Application: Apply a thin film of the formulation onto an appropriate substrate (e.g., a BaF₂ salt plate).
-
FTIR Setup: Place the sample in the FTIR spectrometer. The instrument should be configured for rapid scanning.
-
Initiation: Irradiate the sample with a light source (e.g., a UV-LED at a specific wavelength and intensity) while simultaneously collecting IR spectra.
-
Data Analysis: Monitor the decrease in the peak area of the reactive functional group (e.g., the C=C bond in acrylates) over time to calculate the conversion percentage.[21]
UV-Vis Spectroscopy for Absorption Characteristics
A photoinitiator's ability to absorb light at specific wavelengths is fundamental to its function.[3][5][8] This is characterized by its UV-Vis absorption spectrum.
Protocol for UV-Vis Spectroscopy:
-
Solution Preparation: Dissolve the photoinitiator in a suitable solvent (e.g., acetonitrile or dichloromethane) at a known concentration.
-
Spectrophotometer Setup: Use a UV-Vis spectrophotometer and blank the instrument with the pure solvent.
-
Measurement: Measure the absorbance of the photoinitiator solution across the desired wavelength range (e.g., 200-700 nm).
-
Data Analysis: Plot absorbance versus wavelength. If the path length and concentration are known, the molar extinction coefficient (ε) can be calculated using the Beer-Lambert law.[22]
Conclusion and Future Outlook
While this compound remains a reliable and cost-effective Type II photoinitiator, the advent of novel photoinitiators offers significant performance advantages, particularly for LED-based curing systems. Carbazole derivatives, benzophenone-triphenylamine hybrids, and naphthalimide-based systems demonstrate superior light absorption at longer wavelengths, leading to faster polymerization rates and higher final conversions.
The selection of a photoinitiator should be guided by the specific application requirements, including the light source, the chemical nature of the formulation, and the desired properties of the final cured material. As the field continues to evolve, the development of photoinitiators with even greater efficiency, lower environmental impact, and enhanced safety profiles will be at the forefront of research and development.
References
- 1. [PDF] Novel Photoinitiators Based on Benzophenone-Triphenylamine Hybrid Structure for LED Photopolymerization. | Semantic Scholar [semanticscholar.org]
- 2. grandviewresearch.com [grandviewresearch.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. Types of Photoinitiators - TinToll Performance Materials Co., Ltd. [uvabsorber.com]
- 5. RadTech International NA - Guide to UV Measurement [uvmeasurement.org]
- 6. mdpi.com [mdpi.com]
- 7. Three methods to measure the photopolymerization kinetics for different radiant emittance and composite type - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Novel Carbazole Skeleton-Based Photoinitiators for LED Polymerization and LED Projector 3D Printing - PMC [pmc.ncbi.nlm.nih.gov]
- 10. UV Curing: Part 2; A Tour of the UV Spectrum - Polymer Innovation Blog [polymerinnovationblog.com]
- 11. Supramolecular Benzophenone-Based Photoinitiator for Spatially-Resolved Polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Photoinitiators Formulation Overview | Bomar Blog [bomar-chem.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Benzyl alcohols as accelerators in the photoinitiated cationic polymerization of epoxide monomers | Semantic Scholar [semanticscholar.org]
- 17. 81449-01-6 | this compound - AiFChem [aifchem.com]
- 18. scholarworks.bgsu.edu [scholarworks.bgsu.edu]
- 19. mdpi.com [mdpi.com]
- 20. Review of quantitative and qualitative methods for monitoring photopolymerization reactions - Polymer Chemistry (RSC Publishing) DOI:10.1039/D2PY01538B [pubs.rsc.org]
- 21. Photoinitiator Selection and Concentration in Photopolymer Formulations towards Large-Format Additive Manufacturing - PMC [pmc.ncbi.nlm.nih.gov]
- 22. radtech2022.com [radtech2022.com]
Safety Operating Guide
Mastering the Safe Handling of (4-(Hydroxymethyl)phenyl)(phenyl)methanone: A Guide for the Modern Laboratory
Welcome to your essential guide for the safe handling, use, and disposal of (4-(Hydroxymethyl)phenyl)(phenyl)methanone (CAS No. 81449-01-6). In the fast-paced environment of research and development, a deep, intuitive understanding of chemical safety is not just a regulatory requirement—it's the bedrock of innovative and reproducible science. This document moves beyond checklists to provide you with the causal logic behind each safety recommendation, ensuring that best practices become second nature in your laboratory.
Immediate Safety Profile & Hazard Assessment
This compound is a benzophenone derivative. While comprehensive toxicological data for this specific compound is not extensively documented, the available information and the chemical class it belongs to demand a cautious and informed approach. Supplier safety data indicates several potential hazards.[1]
Key Hazard Statements:
-
H302: Harmful if swallowed.
-
H332: Harmful if inhaled.
Given these hazards, all handling procedures must be designed to minimize direct contact, inhalation of dust, and accidental ingestion. Currently, specific Permissible Exposure Limits (PEL) or Threshold Limit Values (TLV) have not been established for this compound.[2][5] Therefore, the principle of ALARA (As Low As Reasonably Achievable) must be rigorously applied.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of PPE is not a one-size-fits-all exercise; it's a dynamic risk assessment. The appropriate level of protection is dictated by the scale of the operation and the physical form of the chemical.
Core PPE Requirements
| Protection Type | Recommended Equipment | Rationale & Best Practices |
| Hand Protection | Chemical-resistant gloves (Nitrile or Neoprene recommended). | Prevents skin contact and absorption, which can cause irritation.[2][6] Always inspect gloves for tears or punctures before use and practice proper removal techniques to avoid contaminating your skin. |
| Eye Protection | Safety glasses with side shields or chemical safety goggles.[6][7] | Protects eyes from irritation caused by splashes of solutions or airborne solid particles.[2][3] In situations with a higher risk of splashing, goggles are mandatory. |
| Body Protection | Fully-buttoned laboratory coat. | Protects skin and personal clothing from contamination.[2][6] |
| Respiratory Protection | NIOSH-approved respirator (e.g., N95 for dusts; organic vapor cartridge for solutions). | Required when handling the solid compound outside of a fume hood or when there is a potential for aerosol or dust generation.[6] This mitigates the risk of respiratory tract irritation. |
Operational Plan: From Weighing to Waste
A systematic workflow is critical to minimizing exposure. The following protocol outlines the essential steps for safely handling this compound in a typical laboratory setting.
Step-by-Step Handling Procedure
-
Preparation is Paramount :
-
Designate a specific work area, preferably a certified chemical fume hood, especially when handling the solid powder.[2]
-
Ensure that an emergency eyewash station and safety shower are unobstructed and have been recently tested.[8]
-
Assemble all necessary equipment (spatulas, weigh boats, glassware, solvents) before retrieving the chemical container.
-
-
Donning PPE :
-
Follow the PPE selection workflow illustrated below. Always don your lab coat and eye protection first, followed by gloves as the final step.
-
-
Handling the Compound :
-
Solids : When weighing and transferring the solid, use a spatula.[2] Avoid any actions, like scooping quickly, that could create airborne dust.[2] Perform these actions in a fume hood or a ventilated balance enclosure.
-
Solutions : When preparing solutions, add the solid to the solvent slowly to avoid splashing. If heating is required, do so under controlled conditions in a fume hood.
-
-
Post-Handling :
PPE Selection Workflow
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.
Caption: PPE selection workflow for this compound.
Disposal Plan: A Responsible Conclusion
All waste containing this compound, including contaminated consumables, must be treated as hazardous waste.
-
Solid Waste : Collect unused or contaminated solid material in a clearly labeled, sealed container designated for hazardous chemical waste.[2][6]
-
Liquid Waste : Collect solutions in a compatible, labeled hazardous waste container. Avoid mixing with other incompatible waste streams.[6]
-
Contaminated PPE : Used gloves, weigh boats, and other disposable items that have come into contact with the chemical should be placed in a designated solid hazardous waste container.[2][6]
Crucially, all disposal must be performed in strict accordance with local, state, and federal regulations. If you are ever in doubt, consult your institution's Environmental Health & Safety (EHS) department.
By integrating these scientifically grounded safety protocols into your daily work, you not only protect yourself and your colleagues but also enhance the integrity and quality of your research.
References
- 1. achmem.com [achmem.com]
- 2. benchchem.com [benchchem.com]
- 3. aksci.com [aksci.com]
- 4. fr.cpachem.com [fr.cpachem.com]
- 5. Permissible Exposure Limits – OSHA Annotated Table Z-1 | Occupational Safety and Health Administration [osha.gov]
- 6. benchchem.com [benchchem.com]
- 7. fishersci.com [fishersci.com]
- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 9. fishersci.com [fishersci.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
